1-Aminobenzimidazole-2-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-aminobenzimidazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c8-10-6-4-2-1-3-5(6)9-7(10)14(11,12)13/h1-4H,8H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFWWGSHWGUCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369227 | |
| Record name | 1-aminobenzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120341-04-0 | |
| Record name | 1-aminobenzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Aminobenzimidazole-2-sulfonic acid chemical properties
An In-depth Technical Guide to 1-Aminobenzimidazole-2-sulfonic Acid: Properties, Synthesis, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing its known chemical properties with insights drawn from the broader families of benzimidazoles and sulfonamides, we aim to deliver a comprehensive resource for professionals in the field. This document explores the molecule's physicochemical characteristics, plausible synthetic routes, reactivity, and its potential as a scaffold in modern therapeutic design.
Introduction: The Scientific Merit of a Hybrid Scaffold
This compound (CAS: 120341-04-0) is a unique molecule that integrates two pharmacologically significant moieties: the benzimidazole ring and a sulfonic acid group. The benzimidazole core is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules known for a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects[1][2]. Simultaneously, the sulfonamide group and its sulfonic acid precursor are classic pharmacophores, foundational to the development of sulfa drugs and a variety of other therapeutic agents[3].
The strategic combination of these two scaffolds in a single entity suggests a compelling potential for novel biological activity. This guide will dissect the chemical nature of this compound to provide a foundational understanding for its exploration in drug discovery programs.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, computed properties from reliable databases like PubChem provide a strong starting point for experimental design.
| Property | Value | Source |
| CAS Number | 120341-04-0 | [4][5] |
| Molecular Formula | C₇H₇N₃O₃S | [4][5][6] |
| Molecular Weight | 213.22 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| Appearance | White to pale orange powder | [6] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O | [4] |
| InChI Key | RJFWWGSHWGUCEP-UHFFFAOYSA-N | [4] |
| Computed XLogP3 | 0.8 | [4] |
| Computed Hydrogen Bond Donors | 3 | [4] |
| Computed Hydrogen Bond Acceptors | 5 | [4] |
Synthesis and Chemical Reactivity
Proposed Synthetic Workflow
A plausible approach would involve the sulfonation of a protected 1-aminobenzimidazole or the cyclization of a pre-sulfonated diamine precursor. The following diagram illustrates a conceptual synthetic pathway.
Caption: A conceptual workflow for the synthesis of this compound.
Causality in Experimental Choices:
-
Selective Reduction: The choice of a mild reducing agent like sodium sulfide (Na₂S) in Step 1 is critical to selectively reduce one nitro group while preserving the other for subsequent steps.
-
Cyclization Agent: Cyanogen bromide (CNBr) is a classic reagent for forming the 2-amino-substituted imidazole ring from an o-phenylenediamine, providing the core benzimidazole structure[8].
-
Sulfonation: Direct sulfonation at the C2 position of the benzimidazole ring is a known reaction, although it can be aggressive. The C2 position is electron-deficient and susceptible to nucleophilic attack, but electrophilic substitution can be forced under harsh conditions. An alternative, often cleaner, method involves preparing the sulfonated precursor before cyclization[9].
Chemical Reactivity
The reactivity of this compound is dictated by its three key functional domains:
-
The N1-Amino Group: This primary amine is nucleophilic and can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization. This site provides a critical handle for derivatization to build libraries of related compounds.
-
The Benzimidazole Ring: The ring system is relatively stable. The N3 nitrogen is basic and can be protonated or alkylated. The reactivity of the benzene portion of the ring is influenced by the fused imidazole.
-
The C2-Sulfonic Acid Group: This is a strong acid group (pKa < 1) and will exist as the sulfonate anion at physiological pH. It can be converted into more reactive sulfonyl chlorides, which can then be used to form sulfonamides or sulfonate esters, greatly expanding the synthetic possibilities[1].
Potential Applications in Drug Development
The hybrid nature of this molecule makes it a compelling starting point for drug discovery campaigns targeting several disease areas.
Antimicrobial and Biofilm Disruption
The 2-aminobenzimidazole (2-ABI) scaffold is a validated pharmacophore for combating bacterial infections, particularly those involving biofilms. Certain 2-ABI derivatives have been shown to inhibit and disperse biofilms of Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[10] Mechanistic studies suggest this activity can be zinc-dependent, with the benzimidazole acting as a chelating agent to disrupt key metabolic processes[10]. The presence of the highly polar sulfonic acid group could enhance solubility and potentially alter the compound's interaction with bacterial targets.
Caption: Potential zinc-dependent mechanism for biofilm inhibition.
Antiparasitic and Antiviral Activity
The benzimidazole core is famous for its antiparasitic effects (e.g., albendazole). More recently, 2-aminobenzimidazole derivatives have been identified as potent antimalarials and antileishmanial agents through high-throughput screening campaigns.[8][11] These compounds often target parasitic kinases or other essential enzymes. The sulfonic acid moiety could be exploited to target specific binding pockets or improve pharmacokinetic properties.
Enzyme Inhibition
Sulfonamides are classic enzyme inhibitors, most notably of carbonic anhydrase and dihydropteroate synthase. The related compound 1H-Benzimidazole-2-sulfonic acid is known to be an inhibitor of glutamate racemase, an enzyme essential for bacterial cell wall synthesis, making it a candidate for antibacterial drug development.[9] This precedent strongly suggests that this compound and its derivatives could be explored as inhibitors for a wide range of enzymes.
Experimental Protocols: A Self-Validating System
Protocol 1: General Procedure for Acylation of the N1-Amino Group
This protocol describes a standard method to validate the reactivity of the N1-amino group, a key step in creating a chemical library for structure-activity relationship (SAR) studies.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir at room temperature. The base neutralizes the sulfonic acid and any HCl generated.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) to the reaction mixture, typically at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Trustworthiness Check: The success of this protocol is validated by LC-MS analysis of the final product, which should show a mass peak corresponding to the addition of the acyl group to the starting material's molecular weight.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling should be conducted in a well-ventilated area or a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[12]
-
Handling Precautions: Avoid the formation and inhalation of dust and aerosols.[12] Use non-sparking tools to prevent fire from electrostatic discharge.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12] Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[13]
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. Its synthesis is achievable through established chemical principles, and its rich reactivity at multiple functional groups opens the door to extensive chemical diversification. The proven biological activities of its constituent parts—the 2-aminobenzimidazole core and the sulfonic acid group—provide a strong rationale for its investigation in drug discovery programs targeting infectious diseases and enzyme-driven pathologies. This guide serves as a foundational document to inspire and inform such research endeavors.
References
- This compound SDS, 120341-04-0 Safety D
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chem-Tools. (n.d.). This compound. Chem-Tools.
- Al-Ostoot, F. H., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- Reddy, T. R., & Reddy, L. V. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]
- ChemCD. (n.d.). 1-AMINO-1H-BENZIMIDAZOLE-2-SULFONIC ACID. Chemical Cloud Database.
- PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. National Center for Biotechnology Information.
- Morales-Rojas, H., et al. (2011). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules. [Link]
- Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
- ResearchGate. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
- Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid. Georganics.
- PubChem. (n.d.). 2-Aminobenzimidazole. National Center for Biotechnology Information.
- Hernandez-Vazquez, E., et al. (2011). Design and Synthesis of Anti-MRSA Benzimidazolylbenzenesulfonamides. QSAR Studies for Prediction of Antibacterial Activity. Molecules. [Link]
- Rogers, S. A., et al. (2009). A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism. Journal of the American Chemical Society. [Link]
- Pavey, K., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases. [Link]
- Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2003). Spectroscopic and X-ray crystal structure of 2-aminobenzimidazole-trinitrobenzene charge-transfer and 2-aminobenzimidazole-picric acid ion-pair derivatives.
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- 13. fishersci.com [fishersci.com]
A Theoretical and Predictive Technical Guide to 1-Aminobenzimidazole-2-sulfonic acid (CAS 120341-04-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminobenzimidazole-2-sulfonic acid (CAS 120341-04-0) is a unique heterocyclic compound for which detailed public-domain data is scarce. This guide provides a foundational and predictive overview based on established principles of organic chemistry and the known properties of analogous structures. By examining the constituent functional groups—the benzimidazole core, the N-amino substituent, and the C-sulfonic acid group—we can infer its likely physicochemical properties, potential synthetic pathways, reactivity, and promising areas for research and application. This document is intended to serve as a starting point for researchers interested in exploring this novel chemical entity.
Introduction: The Benzimidazole Scaffold and its Significance
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its bicyclic structure, composed of fused benzene and imidazole rings, allows it to act as a versatile pharmacophore, capable of engaging in various biological interactions. The incorporation of an N-amino group and a C-sulfonic acid moiety onto this scaffold, as seen in this compound, is anticipated to bestow unique chemical and pharmacological properties, making it a compound of significant interest for further investigation.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₇N₃O₃S | Based on the chemical structure. |
| Molecular Weight | 213.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid | Typical for many organic sulfonic acids. |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., DMSO, DMF). | The presence of the highly polar sulfonic acid and amino groups should confer aqueous solubility. |
| Acidity (pKa) | The sulfonic acid group is expected to be strongly acidic (pKa < 2). The N-amino group will be weakly basic. | Sulfonic acids are among the strongest organic acids. |
| Melting Point | Predicted to be high, likely decomposing before melting. | The zwitterionic character (internal salt formation between the acidic sulfonic acid and basic amino/imidazole groups) leads to strong intermolecular forces. |
Postulated Synthetic Strategy
A plausible synthetic route to this compound can be conceptualized through a multi-step process, leveraging established benzimidazole synthesis methodologies.
Proposed Retrosynthetic Analysis
A logical disconnection approach suggests that the target molecule can be derived from a 1-aminobenzimidazole precursor, which itself can be synthesized from an appropriately substituted benzene derivative.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Hypothetical Synthesis Protocol
Step 1: Synthesis of a Suitable N-protected o-phenylenediamine. The synthesis would likely begin with a commercially available o-phenylenediamine derivative where one amino group is protected to prevent side reactions.
Step 2: N-amination. The unprotected amino group of the o-phenylenediamine derivative could then be aminated.
Step 3: Cyclization to form the 1-Aminobenzimidazole core. Reaction of the N-aminated o-phenylenediamine with a one-carbon source, such as formic acid or triethyl orthoformate, would induce cyclization to form the 1-aminobenzimidazole ring.
Step 4: Sulfonation at the C2 position. The final step would involve the sulfonation of the 1-aminobenzimidazole intermediate. This is the most speculative step, as the C2 position of the benzimidazole ring can be challenging to functionalize directly. An alternative could involve a lithiation followed by quenching with sulfur dioxide, or the use of a pre-functionalized cyclization agent.
Caption: Proposed forward synthesis workflow for this compound.
Predicted Reactivity and Stability
The reactivity of this compound will be dictated by its three key functional components:
-
Benzimidazole Core: Generally stable and aromatic, but can undergo electrophilic substitution on the benzene ring.
-
1-Amino Group: This group is expected to exhibit nucleophilic character and can be acylated, alkylated, or diazotized. Its presence may also influence the electronic properties of the benzimidazole ring system.
-
2-Sulfonic Acid Group: A strong acid that can be converted to sulfonyl chlorides, sulfonamides, or sulfonate esters. It is a deactivating group for electrophilic aromatic substitution on the imidazole portion of the ring system.
The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong oxidizing agents or high temperatures, which could lead to decomposition.
Potential Applications and Research Directions
While no specific applications for this compound have been documented, its structure suggests several promising avenues for research, particularly in drug discovery and materials science.
-
Medicinal Chemistry:
-
Kinase Inhibitors: The benzimidazole scaffold is present in several kinase inhibitors. The sulfonic acid group could be explored for its ability to form strong hydrogen bonds or salt bridges with amino acid residues in kinase active sites.
-
Antimicrobial Agents: Many benzimidazole derivatives exhibit antimicrobial properties. The unique substitution pattern of this compound could lead to novel mechanisms of action.
-
Bioisostere for Carboxylic Acids or Phosphates: The sulfonic acid group can act as a bioisosteric replacement for carboxylic acids or phosphates, potentially improving pharmacokinetic properties such as solubility and cell permeability.
-
-
Materials Science:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The multiple nitrogen atoms and the sulfonic acid group provide excellent coordination sites for metal ions, making it a candidate ligand for the synthesis of novel coordination polymers or MOFs with interesting catalytic or gas sorption properties.
-
Dyes and Functional Materials: The extended π-system of the benzimidazole ring, coupled with the electron-withdrawing sulfonic acid group, could result in interesting photophysical properties, suggesting potential applications as fluorescent probes or in organic electronics.
-
Conclusion
This compound represents an intriguing yet underexplored area of chemical space. Based on fundamental chemical principles, this guide has outlined its predicted properties, a plausible synthetic approach, and potential areas of application. It is hoped that this theoretical framework will stimulate further experimental investigation into this novel compound, unlocking its potential in medicinal chemistry and materials science. The validation of these predictions through laboratory synthesis and characterization is a critical next step for the scientific community.
References
As this is a predictive guide for a compound with scarce public data, direct references are not available. The principles and reactions described are based on general knowledge from standard organic chemistry textbooks and reviews on benzimidazole chemistry. For further reading on the foundational concepts, the following resources are recommended:
- Title: Benzimidazole: A medicinally important heterocyclic scaffold Source: Journal of Heterocyclic Chemistry URL:[Link]
- Title: Recent Advances in the Synthesis of Benzimidazoles Source: Molecules URL:[Link]
- Title: The Chemistry of Sulfonic Acids, Esters, and their Derivatives Source: Patai's Chemistry of Functional Groups URL:[Link]
1-Aminobenzimidazole-2-sulfonic acid structure and IUPAC name
An In-Depth Technical Guide to 1-Aminobenzimidazole-2-sulfonic acid
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound integrating two key pharmacophores: the benzimidazole nucleus and a sulfonic acid group. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. We explore plausible synthetic strategies and standard characterization techniques relevant to this class of molecules. Furthermore, the guide delves into the potential applications in drug discovery and development, drawing insights from the well-established biological activities of benzimidazole and sulfonamide derivatives. This paper is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to understand and utilize this compound in their research endeavors.
Introduction: The Convergence of Two Pharmacophores
In the landscape of medicinal chemistry, the benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Similarly, the sulfonamide moiety is a cornerstone of chemotherapy, having first revolutionized medicine as the initial class of effective antibacterial agents (sulfa drugs).[3] The conjugation of these two potent pharmacophores into a single molecule, such as this compound, presents a compelling strategy for the development of novel therapeutic candidates with potentially unique or enhanced pharmacological profiles. This guide aims to consolidate the available technical information on this specific molecule, providing a foundational resource for its synthesis, characterization, and exploration in drug development programs.
Chemical Identity and Structure
The fundamental identity of any chemical compound begins with its unambiguous name and structure. These elements provide the basis for all further chemical and biological investigation.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4]
The two-dimensional structure of the molecule is depicted below, illustrating the fusion of the benzene and imidazole rings to form the benzimidazole core, with an amino group (-NH₂) attached to one of the imidazole nitrogens (N1) and a sulfonic acid group (-SO₃H) at the C2 position.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key computed and experimental properties for this compound is provided below. This data is essential for experimental design, including solvent selection, reaction monitoring, and formulation development.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 120341-04-0 | [4][5] |
| Molecular Formula | C₇H₇N₃O₃S | [4][5] |
| Molecular Weight | 213.22 g/mol | [4][5] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O | [4] |
| InChIKey | RJFWWGSHWGUCEP-UHFFFAOYSA-N | [4] |
Synthesis and Characterization
While specific literature detailing the synthesis of this compound is sparse, a plausible synthetic route can be conceptualized based on established methods for analogous benzimidazole derivatives.[1][6]
Conceptual Synthetic Pathway
The synthesis of benzimidazole-sulfonic acids often involves the cyclization of an o-phenylenediamine precursor followed by sulfonation or the use of a pre-sulfonated building block. A common precursor for 2-substituted benzimidazoles is 2-aminobenzimidazole.[7] A potential route could involve the direct sulfonation of 1-aminobenzimidazole, though this would require careful control of reaction conditions to avoid side reactions. A more controlled approach might involve a multi-step synthesis as outlined in the workflow below.
Caption: Conceptual workflow for the synthesis of this compound.
Characterization Methods
To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the proton and carbon framework of the molecule, verifying the positions of the amino and sulfonic acid groups on the benzimidazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight, confirming the elemental composition (C₇H₇N₃O₃S).[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as the N-H stretches of the amino and imidazole groups, and the strong S=O and O-H stretches of the sulfonic acid moiety.
Potential Applications in Drug Development
The hybrid structure of this compound suggests several promising avenues for therapeutic research. The benzimidazole core is a well-known DNA intercalating agent and tubulin polymerization inhibitor, leading to its use in anticancer and anthelmintic drugs.[1] The sulfonamide group is a classic bioisostere of a carboxylic acid and is crucial for the activity of carbonic anhydrase inhibitors and antibacterial agents.[3]
Caption: Relationship between structural features and potential therapeutic applications.
-
Antimicrobial Agents: Benzimidazole-sulfonamide hybrids have been investigated as potent antibacterial agents, including against resistant strains like MRSA.[8] The sulfonic acid group can mimic key substrates in bacterial metabolic pathways.
-
Anticancer Therapeutics: Many benzimidazole derivatives exhibit anticancer activity. The addition of a sulfonic acid group can enhance solubility and potentially target specific enzymes like carbonic anhydrases, which are overexpressed in some tumors.
-
Antimalarial Drugs: 2-aminobenzimidazoles have recently been identified as a potent new class of antimalarial agents, showing high efficacy against resistant strains of Plasmodium falciparum.[9]
Exemplary Experimental Protocols
The following protocols are representative of the procedures used for the synthesis and evaluation of benzimidazole derivatives.
Protocol: Synthesis of a 2-Aminobenzimidazole Derivative
This protocol is adapted from general methods for the synthesis of 2-aminobenzimidazoles via cyclodesulfurization of a thiourea precursor, a common and reliable method in this field.[6]
Objective: To synthesize a substituted 2-aminobenzimidazole from a corresponding o-phenylenediamine and isothiocyanate.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Substituted isothiocyanate (1.0 eq)
-
Iodoacetic acid (catalyst)
-
Ethanol (solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the o-phenylenediamine in ethanol, add the isothiocyanate dropwise at room temperature.
-
Stir the mixture for 2-3 hours to form the intermediate thiourea. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Add a catalytic amount of iodoacetic acid to the reaction mixture.
-
Heat the mixture to 60°C and reflux for 3 hours. Monitor the cyclization reaction by TLC until the starting thiourea is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-aminobenzimidazole derivative.
Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in MHB to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.
-
Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion
This compound is a molecule of significant interest, strategically combining the proven biological relevance of the benzimidazole scaffold with the versatile physicochemical properties of the sulfonic acid group. While detailed experimental data for this specific compound is limited in public literature, its structural components point towards promising potential in antimicrobial and anticancer drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate this and related compounds, paving the way for the development of novel and effective therapeutic agents.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chem-Tools. (n.d.). This compound.
- Rojas-Carrillo, A., et al. (2017). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules.
- Al-Azzawi, A. M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry.
- PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. National Center for Biotechnology Information.
- Reddy, Y. T., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Journal of Organic and Inorganic Chemistry.
- ChemCD. (n.d.). 1-AMINO-1H-BENZIMIDAZOLE-2-SULFONIC ACID.
- ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole.
- Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
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An In-Depth Technical Guide to the Physicochemical Characterization of 1-Aminobenzimidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug development, a thorough understanding of a compound's physical and chemical properties is a cornerstone of successful lead optimization and formulation. For novel heterocyclic compounds such as 1-Aminobenzimidazole-2-sulfonic acid, a molecule of interest due to its structural motifs often found in biologically active agents, the determination of fundamental properties like melting point and solubility is a critical first step.[1][2] These parameters not only provide an initial assessment of purity but also profoundly influence a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic potential.
This technical guide serves as a comprehensive resource for the experimental determination of the melting point and solubility of this compound. As a Senior Application Scientist, the subsequent sections are designed to provide not just procedural steps, but also the underlying scientific principles and practical insights to ensure the generation of reliable and reproducible data.
Physicochemical Properties of this compound
Currently, experimentally determined data for the melting point and solubility of this compound are not widely reported in publicly available literature. Chemical databases primarily provide computed or estimated values. Therefore, this guide focuses on the robust experimental methodologies required to determine these crucial parameters.
| Property | Value | Method |
| Melting Point | To be determined experimentally | Capillary Method |
| Solubility in Water | To be determined experimentally | Visual Assessment/Thermodynamic Solubility |
| Solubility in Organic Solvents | To be determined experimentally | Visual Assessment/Thermodynamic Solubility |
Molecular Structure:
Caption: Chemical structure of this compound.
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range, making it a valuable indicator of purity.
Principle of Capillary Melting Point Determination
The most common and accessible method for determining the melting point of a solid organic compound is the capillary method.[3] This technique involves heating a small, powdered sample in a sealed capillary tube at a controlled rate and observing the temperature range over which the substance melts.[3][4][5]
Experimental Protocol
-
Sample Preparation:
-
Ensure the sample of this compound is thoroughly dry and in a fine powdered form.[5]
-
Place a small amount of the powdered sample onto a clean, dry surface.
-
Gently press the open end of a capillary melting point tube into the powder to collect a small amount of the sample.[5]
-
Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5]
-
-
Melting Point Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
If the approximate melting point is unknown, a rapid preliminary run with a fast heating rate (e.g., 10-20 °C/minute) can be performed to establish an estimated range.[4]
-
For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point.[4][5]
-
Set the heating rate (ramp rate) to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]
-
-
Measurement and Observation:
-
Insert the prepared capillary tube into the sample holder of the apparatus.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded melting point should be reported as a range.
-
Causality and Trustworthiness
A slow heating rate is crucial for an accurate melting point determination. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to a delayed and artificially broad melting range.[6] Repeating the measurement with a fresh sample until consistent values are obtained ensures the reliability of the data.
Caption: Workflow for Capillary Melting Point Determination.
Experimental Determination of Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter in drug development, influencing everything from route of administration to dosage form design. The principle of "like dissolves like" is a useful starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[7]
Qualitative Solubility Testing
A systematic approach to solubility testing can provide valuable information about the functional groups present in a molecule.[8][9]
Experimental Protocol
-
General Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[8][10]
-
After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[7][10]
-
Visually observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.[7]
-
-
Solvent Selection and Rationale:
-
Water: Given the presence of amino and sulfonic acid groups, which are polar and capable of hydrogen bonding, some solubility in water is expected. The pH of the aqueous solution should be tested with litmus or pH paper to determine if the compound is acidic or basic.
-
5% w/v Sodium Hydroxide (NaOH): The sulfonic acid group is strongly acidic and should be deprotonated by NaOH to form a water-soluble salt. Solubility in NaOH indicates the presence of an acidic functional group.[9]
-
5% w/v Sodium Bicarbonate (NaHCO₃): Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ suggests a strongly acidic functional group, such as a sulfonic acid or a carboxylic acid.[9]
-
5% v/v Hydrochloric Acid (HCl): The amino group is basic and should be protonated by HCl to form a water-soluble ammonium salt. Solubility in HCl indicates the presence of a basic functional group.[8][9]
-
Organic Solvents: Test solubility in a range of organic solvents of varying polarity, such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). These are common solvents for stock solution preparation in biological assays.[11][12]
-
Causality and Trustworthiness
This systematic approach provides a self-validating system. For example, if a compound is insoluble in water but dissolves in 5% NaOH, it strongly suggests the presence of an acidic functional group that forms a soluble salt.[9] Observing the formation of a precipitate upon re-acidification of the NaOH solution would further confirm this.[9]
Caption: Flowchart for Qualitative Solubility Testing.
Conclusion
While specific experimental data for this compound remains to be broadly published, the established methodologies presented in this guide provide a robust framework for its physicochemical characterization. The accurate determination of melting point and solubility is an indispensable component of the preclinical development process, offering critical insights into a compound's purity, stability, and formulation potential. By adhering to these detailed protocols, researchers and drug development professionals can generate the high-quality data necessary to advance promising compounds through the development pipeline.
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A Technical Guide to Benzimidazole Sulfonic Acids: Synthesis, Pharmacological Insights, and Therapeutic Potential
Abstract
Benzimidazole, a heterocyclic aromatic compound, represents a cornerstone pharmacophore in medicinal chemistry and drug development.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets.[1] The introduction of a sulfonic acid or sulfonamide moiety to this privileged scaffold dramatically alters its physicochemical properties, notably enhancing lipophilicity and modulating its biological activity.[3][4] This guide provides an in-depth exploration of benzimidazole sulfonic acids and their derivatives, focusing on synthetic methodologies, diverse pharmacological activities, and their mechanisms of action. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge with practical insights, highlighting the causality behind experimental choices and presenting robust protocols and data to facilitate further innovation in this promising area of therapeutic research.
Introduction: The Benzimidazole Scaffold
The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a versatile structural motif found in numerous FDA-approved drugs.[1][5] This electron-rich heterocyclic system can readily participate in various chemical interactions, making it an ideal scaffold for designing molecules with specific biological functions.[1] The therapeutic journey of benzimidazoles is extensive, with derivatives demonstrating efficacy as antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents, among others.[3][6][7] The addition of a sulfonyl group (-SO2-) or a sulfonic acid group (-SO3H) can significantly enhance the therapeutic profile of the benzimidazole core, leading to the development of potent and selective drug candidates.[3][8][9]
Synthesis of Benzimidazole Sulfonic Acids and Their Derivatives
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid, aldehyde, or other carbonyl-containing compound, often catalyzed by an acid.[3] The subsequent introduction of a sulfonic acid or sulfonamide group can be achieved through several strategic routes.
Synthetic Pathway 1: Direct Sulfonation of a Pre-formed Benzimidazole Core
A common and direct approach is the electrophilic aromatic substitution on a pre-synthesized benzimidazole ring using a sulfonating agent like concentrated sulfuric acid.[10]
-
Rationale: This method is straightforward for simple benzimidazoles. The choice of reaction conditions, such as temperature and reaction time, is critical to control the regioselectivity of the sulfonation. A primary challenge is the potential formation of isomers, such as benzimidazole-4-sulfonic acid, which can be difficult to separate from the desired benzimidazole-5-sulfonic acid.[10][11]
Synthetic Pathway 2: Condensation Involving a Sulfonated Precursor
An alternative strategy involves the cyclization of a sulfonated precursor, such as 3,4-diaminobenzenesulfonic acid, with an aldehyde or carboxylic acid.[10][12]
-
Rationale: This pathway offers better control over the position of the sulfonic acid group, leading to a more specific isomer. The reaction is typically carried out in an aqueous solution, and the pH needs to be carefully controlled (pH 4-7) to ensure efficient condensation.[12]
Synthesis of Benzimidazole-Sulfonamide Hybrids
Many biologically active compounds are hybrids where a benzimidazole ring is linked to a sulfonamide moiety.[3] These are often synthesized by reacting a benzimidazole-containing intermediate with a substituted sulfonyl chloride.[3]
-
Rationale: This modular approach allows for the creation of large libraries of compounds by varying both the benzimidazole and the sulfonyl chloride components. The reaction is typically a nucleophilic substitution, where an amine on one fragment reacts with the sulfonyl chloride of the other.[3]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of benzimidazole sulfonic acids, highlighting key decision points and processes.
Caption: Key synthetic routes to benzimidazole sulfonic acids.
Detailed Experimental Protocol: Synthesis of 2-Phenylbenzimidazole-5-sulfonic Acid via Direct Sulfonation
This protocol is a representative example of the direct sulfonation method.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 150 g of concentrated sulfuric acid.
-
Addition of Reactant: While maintaining the temperature between 40-50°C, add 40 g of 2-phenylbenzimidazole in five portions. Ensure each portion is fully dissolved before adding the next.[10][13]
-
Reaction: After the addition is complete, heat the reaction mixture to 85°C.[10][13] Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) until the concentration of the starting material is less than 1%.[10]
-
Work-up and Isolation: Cool the reaction mixture and slowly pour it into 300 g of water with vigorous stirring. Heat the resulting suspension to 80°C and stir for 1 hour.[10][13]
-
Purification: Filter the hot suspension to collect the crude product. Wash the filter cake with 200 g of hot water (80°C), stirring for 1 hour, and filter again.[10][13]
-
Drying: Dry the purified product under vacuum to obtain 2-phenylbenzimidazole-5-sulfonic acid.
-
Validation: The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Pharmacological Activities and Mechanisms of Action
Benzimidazole sulfonic acid derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[3][9][14]
Antimicrobial and Antifungal Activity
Benzimidazole-sulfonamide hybrids have shown significant potential as antimicrobial and antifungal agents.[2][3][4]
-
Mechanism of Action: As antibacterial agents, they can interfere with the biosynthesis of the bacterial cell wall by inhibiting transpeptidase enzymes, similar to penicillin-binding proteins (PBPs).[15] Some derivatives may also inhibit bacterial topoisomerase IV, preventing cell division.[15] In fungi, the mechanism often involves binding to β-tubulin, which disrupts microtubule formation and inhibits cell division and other essential cellular processes.[15]
Anticancer Activity
Numerous benzimidazole derivatives have been investigated for their anticancer properties.[1]
-
Mechanism of Action: The anticancer effects of benzimidazole derivatives are diverse and can include:
-
Microtubule Inhibition: Similar to their antifungal action, some derivatives bind to tubulin, disrupting microtubule dynamics and arresting cancer cells in the G2-M phase of the cell cycle, leading to apoptosis.[1]
-
Topoisomerase Inhibition: Certain bis-benzimidazole derivatives can bind to DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[1]
-
Kinase Inhibition: They can act as inhibitors of various protein kinases involved in cancer cell signaling pathways.
-
PARP Inhibition: Some have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a key target in cancer therapy.[1]
-
Anthelmintic Activity
Benzimidazoles are a well-established class of anthelmintic drugs used in both human and veterinary medicine.[5]
-
Mechanism of Action: The primary mechanism involves the selective binding to the β-tubulin of nematodes, inhibiting the polymerization of microtubules.[15][16] This disrupts vital cellular functions like cell division and glucose uptake, ultimately leading to the parasite's death.[16] They may also inhibit mitochondrial fumarate reductase, an enzyme specific to helminths.[16]
Other Therapeutic Applications
The versatility of the benzimidazole sulfonic acid scaffold extends to several other areas:
-
Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes in the arachidonic acid pathway.[15]
-
Antiviral: Can induce cytotoxicity in viral cells, leading to their inhibition.[15]
-
Carbonic Anhydrase Inhibition: Some derivatives are potent inhibitors of carbonic anhydrase.[3]
-
Proton Pump Inhibitors (PPIs): While not typically sulfonic acids themselves, many famous PPIs (like omeprazole) are benzimidazole derivatives that are metabolized into active sulfonamide forms.
Mechanism of Action: Microtubule Inhibition
The following diagram illustrates the mechanism by which many benzimidazole derivatives exert their anthelmintic and anticancer effects.
Caption: Benzimidazoles bind to β-tubulin, disrupting microtubule dynamics.
Applications in Drug Development and Material Science
The unique properties of benzimidazole sulfonic acids have led to their application in diverse fields.
Drug Development
The wide range of pharmacological activities makes this class of compounds a fertile ground for drug discovery.[6] The sulfonic acid group often improves water solubility, which can be a desirable property for drug formulation.
| Therapeutic Area | Target/Mechanism | Example Application |
| Oncology | Microtubule & Topoisomerase Inhibition | Development of novel cytotoxic agents for various cancers.[1] |
| Infectious Diseases | Cell Wall & Microtubule Synthesis | Broad-spectrum antibacterial and antifungal agents.[7][15] |
| Parasitology | β-tubulin Inhibition | Widely used anthelmintics like Albendazole and Mebendazole.[5][16] |
| Inflammation | COX Enzyme Inhibition | Non-steroidal anti-inflammatory drugs (NSAIDs).[15] |
Material Science and Cosmetics
Beyond pharmaceuticals, 2-Phenylbenzimidazole-5-sulfonic acid (also known as Ensulizole) is a widely used ingredient in sunscreens and cosmetic products.[17][18]
-
Function: It is a water-soluble organic compound that strongly absorbs UVB radiation, providing protection against sun damage.[10][18] Its water solubility allows for the formulation of light, non-greasy sunscreens.[18] It is often used in combination with other UV filters to provide broad-spectrum (UVA/UVB) protection.[18]
Challenges and Future Perspectives
While benzimidazole sulfonic acids hold immense promise, challenges remain. In synthesis, achieving high regioselectivity and developing environmentally benign "green" synthetic methods are ongoing areas of research.[11][19] From a pharmacological standpoint, overcoming drug resistance, particularly in cancer and infectious diseases, is a critical hurdle.
The future of benzimidazole research will likely focus on:
-
Targeted Therapies: Designing derivatives that are highly selective for specific biological targets to minimize off-target effects and toxicity.
-
Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacophores to create multi-target drugs.[3]
-
Green Chemistry: Utilizing novel catalysts, such as boron sulfonic acid or functionalized silica, and environmentally friendly solvents like water to make the synthesis more sustainable.[19][20][21]
The structural versatility and broad biological activity of benzimidazole sulfonic acids ensure that they will remain a significant focus of research and development in the pharmaceutical and chemical industries for years to come.[6]
References
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An In-Depth Technical Guide to 1-Aminobenzimidazole-2-sulfonic acid: Unraveling Its Place in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the chemistry of 1-Aminobenzimidazole-2-sulfonic acid, a unique heterocyclic compound. While specific details regarding its discovery and a standardized synthetic protocol remain sparsely documented in readily available scientific literature, this paper aims to provide a comprehensive understanding by exploring the rich history and versatile reactivity of its core components: the benzimidazole scaffold and the sulfonic acid functional group. By examining the synthesis and applications of closely related and well-documented analogues, we will contextualize the potential significance of this compound and propose logical synthetic pathways. This guide serves as a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2] Since the discovery of its presence in the structure of vitamin B12, the benzimidazole moiety has been incorporated into a multitude of clinically significant drugs.[3]
Benzimidazole derivatives exhibit a remarkable breadth of pharmacological activities, including:
-
Anthelmintic: Albendazole and Mebendazole are widely used to treat parasitic worm infections.[4]
-
Proton Pump Inhibitors: Omeprazole and Lansoprazole are mainstays in the treatment of acid reflux and peptic ulcers.
-
Antihistamines: Astemizole, though largely replaced by newer drugs, was a notable second-generation antihistamine.
-
Anticancer: Several benzimidazole derivatives have been investigated as potent anticancer agents, targeting various mechanisms of tumor growth.[4]
The versatility of the benzimidazole ring system, which allows for substitution at multiple positions, has enabled the development of a vast library of compounds with fine-tuned biological activities.
The Enigmatic this compound: What We Know
This compound (CAS Number: 120341-04-0) is a formally recognized chemical entity.[5] Its structure, featuring an amino group at the 1-position and a sulfonic acid group at the 2-position of the benzimidazole ring, suggests a molecule with distinct chemical properties. The presence of both a basic amino group and a strongly acidic sulfonic acid group makes it a zwitterionic compound, likely influencing its solubility and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 120341-04-0 | PubChem[5] |
| Molecular Formula | C₇H₇N₃O₃S | PubChem[5] |
| Molecular Weight | 213.22 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
Deconstructing the Synthesis: Plausible Pathways to this compound
While a definitive, published synthetic protocol for this compound is elusive, we can infer logical synthetic strategies based on established benzimidazole chemistry. The following sections outline hypothetical, yet chemically sound, approaches to its preparation.
Pathway A: Sulfonation of a Precursor Aminobenzimidazole
A common strategy for introducing a sulfonic acid group onto an aromatic ring is through electrophilic sulfonation. In this proposed pathway, the starting material would be 1-aminobenzimidazole.
Diagram 1: Hypothetical Synthetic Pathway A - Sulfonation of 1-Aminobenzimidazole
Caption: Proposed sulfonation of 1-aminobenzimidazole.
Experimental Considerations:
The synthesis of the precursor, 1-aminobenzimidazole, would be the initial step. This can be achieved through various reported methods for the N-amination of benzimidazoles.
Step-by-Step Protocol (Hypothetical):
-
Synthesis of 1-Aminobenzimidazole: A potential method involves the reaction of benzimidazole with hydroxylamine-O-sulfonic acid in an alkaline medium.
-
Sulfonation:
-
The synthesized 1-aminobenzimidazole would be dissolved in a suitable solvent, such as concentrated sulfuric acid or an inert solvent for reactions with chlorosulfonic acid.
-
The sulfonating agent (e.g., fuming sulfuric acid or chlorosulfonic acid) would be added cautiously at a controlled temperature, typically 0-25 °C.
-
The reaction mixture would be stirred for a defined period, with progress monitored by techniques like Thin Layer Chromatography (TLC).
-
Workup would involve carefully quenching the reaction mixture in ice water, followed by neutralization to precipitate the zwitterionic product. Purification could be achieved through recrystallization.
-
Causality Behind Experimental Choices:
-
The choice of sulfonating agent would be critical. Fuming sulfuric acid is a strong sulfonating agent, while chlorosulfonic acid can offer milder reaction conditions but requires subsequent hydrolysis of the sulfonyl chloride intermediate.
-
The position of sulfonation on the benzimidazole ring is directed by the existing substituents. The imidazole moiety generally directs electrophilic substitution to the 2-position.
Pathway B: Ring Closure of a Pre-functionalized Phenylhydrazine Derivative
An alternative approach involves constructing the benzimidazole ring from a precursor that already contains the necessary sulfonic acid group.
Diagram 2: Hypothetical Synthetic Pathway B - Cyclization Approach
Caption: Proposed cyclization to form the target molecule.
Experimental Considerations:
This pathway would necessitate the synthesis of a suitably substituted phenylhydrazine, for example, a phenylhydrazine with a sulfonic acid group ortho to one of the amino groups.
Step-by-Step Protocol (Hypothetical):
-
Synthesis of the Phenylhydrazine Precursor: This would likely be the most challenging step, potentially involving multiple stages of aromatic substitution and functional group manipulation. One possibility is the sulfonation of a protected o-nitrophenylhydrazine, followed by reduction of the nitro group.
-
Cyclization:
-
The synthesized phenylhydrazine derivative would be reacted with a one-carbon cyclizing agent, such as cyanogen bromide or formic acid.
-
The reaction would likely be carried out in a suitable solvent under reflux conditions.
-
Workup and purification would follow similar principles to Pathway A.
-
Causality Behind Experimental Choices:
-
Cyanogen bromide is a classic reagent for the formation of 2-aminobenzimidazoles from o-phenylenediamines. Its use with a hydrazine derivative would be an analogous approach.
-
The stability of the sulfonic acid group under the cyclization conditions would be a key consideration.
The Broader Context: Sulfonated Benzimidazoles and Their Significance
While information on this compound is scarce, the broader class of sulfonated benzimidazoles has found applications in various fields. For instance, sulfonated benzimidazole polymers have been extensively researched for their potential use as proton exchange membranes in fuel cells due to their high proton conductivity and thermal stability.
Furthermore, the introduction of a sulfonic acid group can significantly alter the pharmacokinetic properties of a drug molecule, often increasing its water solubility and modifying its absorption, distribution, metabolism, and excretion (ADME) profile. This makes the sulfonation of bioactive benzimidazole scaffolds a potentially valuable strategy in drug development.
Future Directions and Research Opportunities
The lack of detailed information on this compound presents a clear opportunity for further research. Key areas for investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a reliable and scalable synthetic route to this compound would be a valuable contribution to heterocyclic chemistry. Full characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) would confirm its structure and provide important data for future studies.
-
Exploration of Chemical Reactivity: A systematic study of the reactivity of this bifunctional molecule could uncover novel transformations and lead to the synthesis of new classes of benzimidazole derivatives.
-
Biological Screening: Given the broad biological activity of the benzimidazole scaffold, this compound and its derivatives should be screened for a range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
-
Materials Science Applications: The zwitterionic nature of this compound could be exploited in the development of novel materials, such as organic semiconductors, dyes, or components of functional polymers.
Conclusion
This compound remains a compound of unrealized potential, with its discovery and synthetic history largely undocumented in accessible literature. However, by understanding the rich chemistry of the benzimidazole scaffold and the principles of aromatic sulfonation, we can propose logical pathways for its synthesis. This technical guide has aimed to provide a comprehensive overview of the available information and to place the compound within the broader context of heterocyclic and medicinal chemistry. It is hoped that this document will serve as a catalyst for further research into this intriguing molecule, potentially unlocking new applications in science and medicine.
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A Comprehensive In-depth Technical Guide on the Theoretical Calculations of the 1-Aminobenzimidazole-2-sulfonic Acid Structure
This guide provides a detailed framework for the theoretical investigation of 1-aminobenzimidazole-2-sulfonic acid, a molecule of significant interest due to its benzimidazole core, which is a common scaffold in medicinal chemistry.[1][2][3][4] The strategic incorporation of an amino group and a sulfonic acid group suggests potential applications in drug design and materials science, warranting a deeper understanding of its structural and electronic properties. This document outlines the computational methodologies, from first principles, to elucidate the molecule's characteristics, providing a roadmap for researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative
This compound (C₇H₇N₃O₃S) is a heterocyclic compound featuring a fused benzene and imidazole ring system.[5][6] The benzimidazole moiety is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7] The addition of a sulfonic acid group can significantly influence the molecule's solubility, acidity, and ability to interact with biological targets.[8][9] Furthermore, the amino group introduces a potential site for further functionalization. A thorough theoretical analysis of this molecule is crucial for predicting its behavior, understanding its reactivity, and guiding its potential applications.
This guide will detail the application of state-of-the-art computational chemistry techniques to predict the molecular geometry, electronic structure, and spectroscopic properties of this compound. The primary methods discussed are Density Functional Theory (DFT) and the Hartree-Fock (HF) method, which are foundational approaches in quantum chemistry for studying molecular systems.[10][11][12][13]
Theoretical Framework: A Dual-Pronged Approach
To achieve a comprehensive understanding of this compound, a combination of computational methods is recommended. This dual-pronged approach, leveraging both DFT and Hartree-Fock theory, allows for a cross-validation of the results and provides a more complete picture of the molecule's electronic landscape.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has become the most widely used method for electronic structure calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost.[1][7] DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.
Core Principles of DFT Application:
-
Functionals: The choice of the exchange-correlation functional is critical in DFT. For molecules like this compound, hybrid functionals such as B3LYP are often a good starting point, as they have been shown to provide reliable results for a wide range of organic molecules.[8][14][15]
-
Basis Sets: The basis set determines the mathematical functions used to build the molecular orbitals. A Pople-style basis set, such as 6-311++G(d,p), is recommended for achieving a good balance between accuracy and computational expense.[8][9] The inclusion of diffuse functions (++) is important for accurately describing the anionic character of the sulfonic acid group, while polarization functions (d,p) are necessary for describing the bonding in a molecule with multiple heteroatoms.
Hartree-Fock (HF) Theory: A Foundational Ab Initio Method
The Hartree-Fock method is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[10][12][13] While generally less accurate than modern DFT methods due to its neglect of electron correlation, HF theory provides a valuable baseline and is the starting point for more advanced correlated methods.
Rationale for Employing HF:
-
Comparative Analysis: Comparing the results from HF and DFT can provide insights into the importance of electron correlation in describing the properties of this compound.
-
Conceptual Understanding: HF theory provides a clear and intuitive picture of molecular orbitals, which can be a useful conceptual tool for chemists.[13]
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the recommended steps for performing theoretical calculations on this compound.
Step 1: Molecular Structure Input
The initial step involves creating a 3D model of the this compound molecule. The IUPAC name is this compound, and its canonical SMILES representation is C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O.[5] This information can be used to generate an initial structure in a molecular modeling software package.
Step 2: Geometry Optimization
The initial molecular structure is a mere approximation. It is crucial to perform a geometry optimization to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively moving the atoms until a minimum on the potential energy surface is reached.
Protocol for Geometry Optimization:
-
Method Selection: Perform separate geometry optimizations using both DFT (with the B3LYP functional) and HF methods.
-
Basis Set: Employ the 6-311++G(d,p) basis set for both calculations.
-
Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.
-
Frequency Analysis: Following optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). This calculation also provides the predicted vibrational frequencies, which can be compared with experimental IR and Raman spectra.
Step 3: Calculation of Molecular Properties
Once the optimized geometry is obtained, a wide range of molecular properties can be calculated to understand the molecule's electronic structure and reactivity.
Key Properties to Investigate:
-
Electronic Energies: The total electronic energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Orbitals: Visualization of the HOMO and LUMO can provide insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.
-
Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom, which can be used to understand the polarity of bonds and the reactivity of different sites in the molecule.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule.
-
Spectroscopic Properties:
-
Vibrational Frequencies: As mentioned, these are obtained from the frequency calculation and can be used to simulate the IR and Raman spectra.
-
NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be a powerful tool for structure elucidation and can be compared with experimental data.[16]
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum.[16]
-
Data Presentation and Visualization
For clarity and ease of comparison, the calculated data should be presented in a structured format.
Tabulated Data
| Property | DFT (B3LYP/6-311++G(d,p)) | Hartree-Fock (6-311++G(d,p)) |
| Total Electronic Energy (Hartree) | Calculated Value | Calculated Value |
| HOMO Energy (eV) | Calculated Value | Calculated Value |
| LUMO Energy (eV) | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value |
Visualizations
Visual representations are essential for conveying complex information.
Molecular Structure and Orbitals:
Caption: Ball-and-stick model of this compound.
Computational Workflow Diagram:
Caption: The computational workflow for theoretical analysis.
Anticipated Results and Scientific Significance
The theoretical calculations outlined in this guide are expected to provide a wealth of information about this compound.
-
Structural Insights: The optimized geometry will reveal the precise bond lengths, bond angles, and dihedral angles, providing a detailed 3D picture of the molecule's shape.
-
Electronic Properties and Reactivity: The analysis of molecular orbitals and the electrostatic potential map will identify the most reactive sites of the molecule, guiding predictions about its chemical behavior and potential for intermolecular interactions. The HOMO-LUMO gap will provide a quantitative measure of its stability.
-
Spectroscopic Fingerprints: The simulated IR, Raman, NMR, and UV-Vis spectra will serve as a theoretical benchmark that can be used to confirm the identity and purity of synthesized samples of this compound.
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A Technical Guide to the Potential Biological Activities of 1-Aminobenzimidazole-2-sulfonic Acid Derivatives: A Scaffold for Novel Therapeutics
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This technical guide explores the prospective therapeutic potential of a unique, yet underexplored, class of derivatives based on the 1-aminobenzimidazole-2-sulfonic acid core. By combining the established biological significance of the benzimidazole nucleus with the distinct chemical properties of a 1-amino group and a 2-sulfonic acid moiety, this scaffold presents a compelling framework for the development of novel therapeutic agents. This document synthesizes information from related benzimidazole and sulfonamide compounds to postulate potential antimicrobial, anti-inflammatory, and anticancer activities. We provide a detailed rationale for these potential activities, insights into plausible structure-activity relationships (SAR), and comprehensive, step-by-step experimental protocols for their systematic evaluation. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals interested in exploring this promising chemical space.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a structural isostere of naturally occurring purine nucleosides, which allows its derivatives to interact readily with various biological macromolecules.[1][2] This inherent biocompatibility has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines.[3][4] The versatility of the benzimidazole ring, particularly the ease with which it can be substituted at the N-1, C-2, and C-5/C-6 positions, allows for the fine-tuning of its pharmacological profile.[2][4]
The specific scaffold of interest, This compound , introduces two key functional groups that are expected to significantly influence its biological and physicochemical properties:
-
The 1-Amino Group: Substitution at the N-1 position is a common strategy to modulate activity. The introduction of an amino group can serve as a crucial hydrogen bond donor/acceptor, potentially enhancing binding affinity to biological targets.
-
The 2-Sulfonic Acid Group: The sulfonic acid moiety is a strong acid and is ionized at physiological pH. This can dramatically increase the water solubility of the derivatives, a favorable pharmacokinetic property. Furthermore, it is a bioisostere of the carboxylic acid group and is structurally related to the well-known sulfonamide pharmacophore, which is central to the activity of sulfa drugs and numerous other therapeutics.[5]
This guide aims to provide a comprehensive technical overview of the potential biological activities of derivatives based on this core structure. By examining the established pharmacology of related benzimidazole-sulfonamides and other substituted benzimidazoles, we will delineate the scientific rationale and provide the experimental framework necessary to validate their therapeutic promise.
Plausible Synthetic Strategies
The synthesis of this compound derivatives, while not extensively documented, can be logically approached by combining established methods for benzimidazole ring formation with reactions for introducing the key functional groups. A plausible synthetic pathway could involve the cyclization of a suitably substituted o-phenylenediamine precursor.
A general synthetic scheme might begin with the protection and subsequent nitration of an o-phenylenediamine, followed by the introduction of the sulfonic acid group and cyclization to form the benzimidazole ring. The final steps would involve the reduction of the nitro group at the 1-position to the desired amine. The derivatization would then proceed from this core structure.
Caption: A plausible synthetic workflow for this compound derivatives.
Potential Antimicrobial Activity
Mechanistic Rationale
The combination of a benzimidazole ring and a sulfonamide-like moiety strongly suggests potential for antimicrobial activity.[6] Benzimidazole derivatives are known to be effective against a wide range of microorganisms.[1] Their mechanisms can include inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes, or disrupting other essential cellular processes.[1] The sulfonamide group, famously represented by sulfa drugs, acts by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The sulfonic acid group in our core scaffold could mimic the sulfonamide pharmacophore in binding interactions. Therefore, derivatives of this compound are promising candidates for novel antibacterial and antifungal agents.
Structure-Activity Relationship (SAR) Insights
Based on studies of related benzimidazole-sulfonamide hybrids, the following SAR insights can be anticipated[7][8]:
-
Aromatic Substituents: The introduction of electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on the benzene portion of the benzimidazole ring often enhances antimicrobial activity.[7]
-
Sulfonyl Linkage: Modifications of the sulfonic acid, for instance, by converting it to various sulfonamides (R-SO₂-NR'R''), would create a library of compounds where the nature of the R' and R'' groups could significantly impact potency and spectrum of activity.
-
1-Amino Group: Derivatization of the 1-amino group, for example, through acylation or Schiff base formation, could modulate the lipophilicity and steric profile of the molecule, thereby influencing its ability to penetrate microbial cell walls and bind to its target.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.[9][10]
Workflow Diagram: MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells in columns 1-11. Add 200 µL to column 12 (sterility control).
-
Serial Dilution: Add a calculated volume of the stock compound to the first well of a row to achieve the highest desired concentration (e.g., 512 µg/mL). Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control (well 11).
Data Presentation: Antimicrobial Activity
Quantitative data should be summarized in a table for clear comparison.
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Core-001 | H | >256 | >256 | >256 |
| Deriv-002 | 4-Cl-phenyl | 64 | 128 | 32 |
| Deriv-003 | 4-NO₂-phenyl | 32 | 64 | 16 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Control) | N/A | N/A | 2 |
Potential Anti-inflammatory Activity
Mechanistic Rationale
Benzimidazole derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[11][12] These enzymes are responsible for the metabolism of arachidonic acid into prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. The structural features of the this compound scaffold may allow it to bind to the active sites of these enzymes, thereby blocking the production of pro-inflammatory eicosanoids.
Signaling Pathway Visualization
The diagram below illustrates the arachidonic acid pathway and highlights the potential targets for the benzimidazole derivatives.
Caption: The arachidonic acid cascade and potential inhibition points for benzimidazole derivatives.
Experimental Protocol: In Vitro Albumin Denaturation Assay
This primary screening method assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[13]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 50 to 800 µg/mL).
-
Control Preparation: A control solution is prepared with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Standard: Use a standard anti-inflammatory drug, such as Diclofenac sodium, for comparison.
Data Presentation: Anti-inflammatory Activity
Results from the denaturation assay and subsequent cell-based assays should be tabulated.
| Compound ID | Concentration (µg/mL) | % Inhibition of Albumin Denaturation | IC₅₀ (µM) vs. TNF-α Release |
| Deriv-002 | 200 | 45.2 ± 3.1 | 25.6 |
| Deriv-003 | 200 | 68.9 ± 4.5 | 12.1 |
| Diclofenac | 200 | 85.4 ± 2.8 | 5.8 |
Potential Anticancer Activity
Mechanistic Rationale
The benzimidazole scaffold is a key component in several anticancer agents.[14] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to mitotic arrest, and the inhibition of protein kinases that are critical for cancer cell signaling and proliferation.[2][14] The sulfonamide moiety is also a feature of several approved anticancer drugs (e.g., vemurafenib, darunavir), which function as kinase inhibitors. The combination of these two pharmacophores in the this compound core suggests a strong potential for cytotoxic activity against cancer cells.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[15][16]
Workflow Diagram: MTT Assay
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PC3, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (control) wells.
-
Incubation: Incubate the plate for another 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the optical density (OD) of the wells at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the formula: % Viability = (OD of Treated Cells / OD of Control Cells) x 100 The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is then determined by plotting a dose-response curve.
Data Presentation: Cytotoxicity
IC₅₀ values provide a quantitative measure of a compound's potency.
| Compound ID | IC₅₀ (µM) vs. HeLa (Cervical Cancer) | IC₅₀ (µM) vs. PC3 (Prostate Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |
| Deriv-002 | 45.8 | 62.3 | 55.1 |
| Deriv-003 | 15.2 | 28.9 | 19.7 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely unexplored, area for therapeutic innovation. By logically combining the privileged benzimidazole nucleus with functional groups known to impart significant biological activity and favorable pharmacokinetic properties, these derivatives are strong candidates for development as antimicrobial, anti-inflammatory, and anticancer agents.
The experimental protocols and frameworks detailed in this guide provide a clear and robust pathway for the systematic evaluation of this compound class. Initial screening using the described in vitro assays will be crucial for identifying lead compounds. Future work should focus on:
-
Synthesis of a diverse library of derivatives to establish clear structure-activity relationships.
-
Elucidation of the specific mechanism of action for the most potent compounds.
-
Advanced cell-based assays to investigate effects on specific signaling pathways (e.g., kinase inhibition panels, apoptosis assays).[17]
-
Pharmacokinetic profiling (ADME/Tox) to assess drug-likeness.
-
Progression of lead candidates into preclinical in vivo animal models to evaluate efficacy and safety.[18]
This structured approach will be instrumental in unlocking the full therapeutic potential of this compound derivatives and paving the way for the development of next-generation medicines.
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- Benzimidazole derivatives with atypical antiinflamm
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- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2017). NIH. [Link]
- Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. (2011). MDPI. [Link]
- Anti-inflammatory Activity Assessment. (n.d.). Aprofood. [Link]
- Anticancer activity studies of some cyclic benzimidazole derivatives. (2012). Taylor & Francis Online. [Link]
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- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biosciences Biotechnology Research Asia. [Link]
- Anti-inflammatory Activity Methods. (2020).
- Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chrom
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- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP OF SOME 1-BENZYL BENZIMIDAZOLE DERIVATIVES AS ANTIFUNGAL AGENTS. (n.d.). CORE. [Link]
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022).
- Structure activity relationship (SAR) of benzimidazole derivatives having anti-inflammatory activity. (2024).
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- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Springer. [Link]
- Anticancer activity studies of some cyclic benzimidazole derivatives. (2012).
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- Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease. (2024). PubMed. [Link]
- Antitumor activity of new chemical compounds in triple negative mammary adenocarcinoma models. (2020). NIH. [Link]
- Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. (2025). Baishideng Publishing Group. [Link]
- Antimicrobial activity of a new series of benzimidazole deriv
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). PubMed. [Link]
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- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017).
- Recent achievements in the synthesis of benzimidazole deriv
- Synthesis and Biological Activities of Some Benzimidazolone Deriv
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Deriv
- Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. (2019). MDPI. [Link]
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). PubMed. [Link]
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An In-Depth Technical Guide to the Safety, Handling, and MSDS of 1-Aminobenzimidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Aminobenzimidazole-2-sulfonic acid. As a Senior Application Scientist, the following content is synthesized from available data and established laboratory safety principles to ensure a scientifically robust and practical resource for professionals in research and drug development.
Section 1: Chemical and Physical Properties
This compound is a benzimidazole derivative with the molecular formula C₇H₇N₃O₃S and a molecular weight of approximately 213.22 g/mol .[1] Understanding its physical and chemical properties is foundational to its safe handling and use.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₃S | [2] |
| Molecular Weight | 213.22 g/mol | [1] |
| CAS Number | 120341-04-0 | [2] |
| Appearance | Data not available; likely a solid. | |
| Solubility | Data not available. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. |
Section 2: Hazard Identification and Toxicological Profile
The toxicological data for this compound is largely incomplete in publicly available safety data sheets.[3] Therefore, a precautionary approach is paramount. The hazards are inferred from the general reactivity of related chemical structures and the limited available information.
Summary of Known and Inferred Hazards
| Hazard Category | Available Information/Inference | Citation |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available for this compound. For the related compound 2-phenylbenzimidazole-5-sulfonic acid, acute toxicity is considered low. | [3][4] |
| Skin Corrosion/Irritation | May cause skin irritation. Avoid contact with skin. | [3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. Avoid contact with eyes. | [3] |
| Respiratory or Skin Sensitization | No data available. Assumed to be a potential sensitizer. | [3] |
| Germ Cell Mutagenicity | No data available. | [3] |
| Carcinogenicity | No data available. | [3] |
| Reproductive Toxicity | No data available. A study on 2-phenylbenzimidazole-5-sulfonic acid showed it can disrupt the reproductive endocrine system in zebrafish. | [3][5] |
| Specific Target Organ Toxicity (Single Exposure) | No data available. | [3] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | [3] |
| Ecotoxicity | Discharge into the environment must be avoided. Benzimidazole derivatives can have varying levels of ecotoxicity. | [3] |
Risk Assessment Workflow
A systematic risk assessment is critical before handling this compound. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for conducting a risk assessment before handling this compound.
Section 3: Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound due to the limited toxicological data.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator with a particulate filter.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Engineering Controls
-
Ventilation: Handle in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or if there is a risk of aerosolization.
-
Eyewash Stations and Safety Showers: Ensure easy access to eyewash stations and safety showers.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and engineering controls are functioning. Review the MSDS and this guide.
-
Weighing and Transfer: Conduct weighing and transfer operations in a fume hood or a designated area with local exhaust ventilation to minimize dust inhalation. Use non-sparking tools.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Remove and dispose of contaminated PPE in accordance with institutional guidelines. Wash hands thoroughly.
Storage Requirements
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.
Section 4: Emergency Procedures and First Aid
Prompt and appropriate action is crucial in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Citation |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. | [3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [3] |
Accidental Release Measures
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-up: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Place in a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: Hazardous decomposition products may include carbon oxides, nitrogen oxides, and sulfur oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Emergency Response Workflow
The following diagram outlines a decision-making process for responding to an emergency involving this compound.
Caption: Decision-making workflow for emergency response involving this compound.
Section 5: Disposal and Regulatory Considerations
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Disposal
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][7] Dispose of contents and container in accordance with licensed collector's sorting instructions.[8]
Regulatory Information
Regulatory information for this specific compound is not widely available. Users should consult their institution's environmental health and safety department and relevant governmental regulations for compliance.
References
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A Comprehensive Technical Guide to 1-Aminobenzimidazole-2-sulfonic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth overview of 1-Aminobenzimidazole-2-sulfonic acid (CAS No. 120341-04-0), a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document details its commercial availability, key suppliers, quality considerations, and potential applications, offering a valuable resource for scientists engaged in pharmaceutical research and development.
Introduction to this compound: A Scaffold of Pharmacological Potential
This compound belongs to the benzimidazole class of heterocyclic compounds, which are integral to numerous clinically significant drugs.[1][2] The benzimidazole core, a fusion of benzene and imidazole rings, is structurally similar to naturally occurring purines, allowing it to interact with a wide range of biological targets.[1] The incorporation of a sulfonic acid group at the 2-position and an amino group at the 1-position of the benzimidazole ring system imparts unique physicochemical properties that can influence solubility, pharmacokinetic profiles, and target binding.
The sulfonamide moiety, a key feature of sulfa drugs, has a long history in medicine, primarily for its antimicrobial properties.[3] The combination of the benzimidazole nucleus with a sulfonic acid functional group suggests a rich potential for this molecule in the development of novel therapeutic agents. Benzimidazole-sulfonyl derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4]
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 120341-04-0
-
Molecular Formula: C₇H₇N₃O₃S
-
Molecular Weight: 213.21 g/mol [5]
-
Appearance: Typically a white to pale orange powder.[6]
Diagram of the Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Commercial Availability and Supplier Landscape
This compound is available from a number of chemical suppliers who specialize in providing building blocks for research and development. The compound is typically offered in research quantities, ranging from milligrams to several grams.
Comparative Table of Key Suppliers:
| Supplier | Product Number (if available) | Purity | Available Quantities | Notes |
| Santa Cruz Biotechnology, Inc. | sc-351926 | Not specified | Inquire | For Research Use Only.[5] |
| Alfa Chemistry | AC-120341040 | ≥99% | 1g, 5g, 10g, 25g | Appearance: White to pale orange powder.[6] |
| abcr GmbH | AB336143 | Not specified | Inquire | --- |
| Arctom Chemicals | AACS-AS210017 | Not specified | Flexible sizes | Reagent sizes available.[7] |
| Combi-Blocks | QA-0651 | Not specified | Inquire | --- |
Procurement Workflow for Researchers:
Caption: A typical workflow for procuring this compound.
Quality Control and Specification Analysis for Drug Development
For applications in drug discovery and development, rigorous quality control of starting materials is paramount. While a specific Certificate of Analysis (CoA) for this compound is not publicly available, a typical CoA for a research-grade chemical of this nature would include the following analyses.
Representative Experimental Protocol: Quality Control Analysis
-
Identity Verification (¹H NMR and ¹³C NMR):
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the chemical structure of a compound.
-
Method:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the spectra and compare the chemical shifts, multiplicities, and integration values with the expected structure.
-
-
-
Purity Assessment (HPLC):
-
Rationale: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound by separating it from any impurities.
-
Method:
-
Develop a suitable HPLC method. A reverse-phase C18 column is a common starting point.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Inject the sample and analyze the chromatogram. Purity is typically determined by the area percentage of the main peak.
-
-
-
Mass Verification (Mass Spectrometry):
-
Rationale: Mass spectrometry provides the accurate molecular weight of the compound, further confirming its identity.
-
Method:
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Infuse the solution into a mass spectrometer (e.g., ESI-MS).
-
Determine the mass-to-charge ratio (m/z) and compare it to the calculated exact mass of the protonated or deprotonated molecule.
-
-
Synthesis and Potential Applications in Medicinal Chemistry
Inferred Synthetic Pathway:
A plausible synthetic route would involve the cyclocondensation of a suitably substituted o-phenylenediamine precursor with a source of the sulfonic acid group. The synthesis of related benzimidazole-sulfonic acids often involves the reaction of an o-phenylenediamine with a carboxylic acid or aldehyde, followed by sulfonation.[8]
Potential Therapeutic Applications:
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a multitude of therapeutic applications.[9] The addition of the amino and sulfonic acid groups to this core suggests several potential avenues for drug discovery research.
-
Antimicrobial Agents: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.[10] Therefore, this compound and its derivatives could be explored for their potential as novel antibacterial or antifungal agents.[4][9]
-
Anticancer Agents: Many benzimidazole derivatives have demonstrated potent anticancer activity.[4] The unique electronic and steric properties of this compound could be leveraged to design novel kinase inhibitors or other anticancer therapeutics.
-
Anti-inflammatory Agents: The benzimidazole nucleus is a common feature in anti-inflammatory drugs.[1] Further derivatization of this compound could lead to the discovery of new anti-inflammatory compounds.
Representative Experimental Workflow: Screening for Antibacterial Activity
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Rationale: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
-
Safety and Handling
Based on available Safety Data Sheets (SDS), researchers should handle this compound with appropriate precautions.
-
Hazard Identification: While a specific GHS classification for this compound is not universally available, related compounds suggest it may cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a commercially available building block with significant potential for the development of novel therapeutic agents. Its unique combination of the pharmacologically important benzimidazole core with amino and sulfonic acid functional groups makes it an attractive starting point for medicinal chemistry campaigns. Researchers can procure this compound from several reputable suppliers and should perform rigorous quality control to ensure the reliability of their experimental results. While specific applications are yet to be extensively documented in the literature, the broader family of benzimidazole-sulfonyl derivatives has shown promise in various therapeutic areas, suggesting a bright future for the exploration of this compound in drug discovery.
References
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- MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link]
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- National Center for Biotechnology Information. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]
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- National Center for Biotechnology Information. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. [Link]
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Methodological & Application
Application Notes and Protocols: 1-Aminobenzimidazole-2-sulfonic Acid in Medicinal Chemistry Research
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Benzimidazole-Sulfonyl Scaffold
In the landscape of modern drug discovery, the benzimidazole ring system stands out as a "privileged scaffold." Its versatile binding properties, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, allow it to interact with a wide array of biological targets.[1] This has led to the development of numerous FDA-approved drugs for diverse therapeutic areas.[1][2] When combined with a sulfonamide moiety, another critical pharmacophore known for its broad spectrum of bioactivities, the resulting benzimidazole-sulfonyl scaffold presents a compelling platform for the design of novel therapeutic agents.[3][4][5][6] These hybrid molecules have demonstrated significant potential as antibacterial, antifungal, anti-inflammatory, and antiproliferative agents.[3][5][7]
This document provides a detailed guide for researchers on the potential applications and experimental protocols related to 1-Aminobenzimidazole-2-sulfonic acid . While direct literature on this specific molecule is nascent, its structure represents a unique and promising starting point for the synthesis of novel compound libraries. This guide will, therefore, focus on its utility as a versatile chemical building block, leveraging established methodologies for the synthesis and evaluation of related benzimidazole-sulfonyl derivatives.
Chemical Profile: this compound
-
IUPAC Name: 1-Amino-1H-benzimidazole-2-sulfonic acid
-
CAS Number: 120341-04-0[8]
-
Molecular Formula: C₇H₇N₃O₃S[8]
-
Molecular Weight: 213.21 g/mol [8]
-
Chemical Structure:
The structure of this compound offers multiple points for chemical modification, making it an attractive scaffold for combinatorial chemistry and the generation of diverse compound libraries.
Caption: Potential points for derivatization on the this compound scaffold.
Potential Therapeutic Applications and Rationale
Based on the extensive literature on related benzimidazole-sulfonyl derivatives, compounds derived from this compound are hypothesized to be active in the following areas:
Antimicrobial Agents
-
Rationale: The benzimidazole core is a key component of several antimicrobial drugs.[9][10] The sulfonamide group, famous for the "sulfa drugs," inhibits bacterial folic acid synthesis.[7] The combination of these two pharmacophores has resulted in derivatives with potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[7][11]
-
Mechanism of Action (Hypothesized): Derivatives could act as dual-action agents, interfering with microbial DNA synthesis (via the benzimidazole moiety) and essential metabolic pathways (via the sulfonamide moiety).
Anticancer Agents
-
Rationale: Benzimidazole derivatives have been extensively investigated as anticancer agents, with some acting as tubulin polymerization inhibitors or kinase inhibitors.[7][10] Sulfonamides have also shown promise in cancer therapy, often by inhibiting carbonic anhydrases overexpressed in tumors.[7] A recent study highlighted a novel tertiary sulfonamide derivative with a benzimidazole moiety that demonstrated potent anti-gastric cancer activity by targeting the AKT/mTOR and RAS/Raf/MEK/ERK pathways.[12]
-
Mechanism of Action (Hypothesized): Novel derivatives could be designed to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or induce apoptosis.
Carbonic Anhydrase Inhibitors
-
Rationale: The sulfonamide group is the classic zinc-binding group for inhibiting carbonic anhydrases (CAs). Benzimidazole-sulfonamide hybrids have been synthesized and shown to be potent inhibitors of various CA isoforms.[5][7]
-
Mechanism of Action (Hypothesized): The sulfonamide portion of the molecule would be expected to coordinate with the zinc ion in the active site of the enzyme, while the benzimidazole scaffold could be modified to achieve isoform selectivity.
Experimental Protocols
Protocol 1: General Synthesis of Novel 1-Substituted-aminobenzimidazole-2-sulfonamides
This protocol outlines a general, two-step synthetic route to generate a library of derivatives from this compound.
Step 1: Conversion of Sulfonic Acid to Sulfonyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1 equivalent) in thionyl chloride (5-10 equivalents).
-
Reaction Conditions: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 1-aminobenzimidazole-2-sulfonyl chloride can be used directly in the next step or purified by recrystallization.
Step 2: Sulfonamide Formation
-
Reaction Setup: Dissolve the crude 1-aminobenzimidazole-2-sulfonyl chloride (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: To this solution, add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Caption: General synthetic workflow for the preparation of sulfonamide derivatives.
Protocol 2: In Vitro Antibacterial Activity Assessment (MIC Assay)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Create serial two-fold dilutions in MHB in a 96-well microtiter plate to obtain a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., MGC-803 for gastric cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO-treated cells).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation
Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Biological Activity Data for a Series of Synthesized Derivatives
| Compound ID | R Group on Sulfonamide | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. MGC-803 Cells |
| Lead | -H | >256 | >100 |
| XYZ-01 | -CH₂-Ph | 64 | 52.3 |
| XYZ-02 | -CH₂-(4-Cl-Ph) | 16 | 12.8 |
| XYZ-03 | -Cyclohexyl | 128 | 78.1 |
| XYZ-04 | -Morpholino | 32 | 25.6 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to synthesize libraries of new chemical entities and assess their potential as antimicrobial, anticancer, or enzyme-inhibiting drugs. Future work should focus on expanding the structural diversity of the synthesized libraries and exploring their mechanisms of action in greater detail. The versatility of the benzimidazole-sulfonyl core suggests that with targeted chemical modifications, potent and selective drug candidates can be discovered.
References
- Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
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- Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. [Link]
- Scilit. (n.d.). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]
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- Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504–1528. [Link]
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- Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 221, 113518. [Link]
- MDPI. (2011). Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. [Link]
- Royal Society of Chemistry. (2011). Design, synthesis and biological activity of 4′-[(benzimidazol-1-yl)methyl]biphenyl-2-sulphonamides as dual angiotensin II and endothelin A receptor antagonists. MedChemComm. [Link]
- Yang, S., et al. (2019). Novel tertiary sulfonamide derivatives containing benzimidazole moiety as potent anti-gastric cancer agents: Design, synthesis and SAR studies. European Journal of Medicinal Chemistry, 183, 111731. [Link]
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Application Notes & Protocols: 1-Aminobenzimidazole-2-sulfonic Acid as a Foundational Precursor for Novel Antiglycation Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Glycation in Modern Therapeutics
The non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, known as glycation, is a fundamental process implicated in aging and the pathogenesis of numerous chronic diseases.[1][2] This cascade of reactions, beginning with the formation of a Schiff base and culminating in a heterogeneous group of moieties known as Advanced Glycation End-products (AGEs), is significantly accelerated in hyperglycemic conditions.[2][3][4] The accumulation of AGEs contributes to the pathology of diabetic complications, neurodegenerative diseases like Alzheimer's, and cardiovascular disease by inducing protein cross-linking, promoting oxidative stress, and triggering inflammatory responses.[5][6][7][8]
The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[9][10][11] Its unique structural and electronic properties make it an ideal candidate for designing inhibitors of glycation. Derivatives of benzimidazole have demonstrated potent antiglycation and antioxidant activities, positioning them as promising leads for therapeutic intervention.[11][12][13] This document provides a detailed guide on the use of 1-aminobenzimidazole-2-sulfonic acid and related structures as precursors for the synthesis of such agents and outlines a robust protocol for evaluating their antiglycation efficacy in vitro.
The Pathological Cascade of Advanced Glycation
The formation of AGEs is a complex, multi-step process, primarily driven by the Maillard reaction.[3][5] The pathway begins with the reversible condensation of a sugar's carbonyl group with a protein's amino group to form a Schiff base. This unstable intermediate undergoes rearrangement to a more stable Amadori product.[14] Over time, these early-stage products undergo a series of irreversible reactions—including oxidation, dehydration, and condensation—to form irreversible, cross-linked AGEs such as pentosidine and N-(carboxymethyl)lysine (CML).[1][5]
These AGEs exert their pathological effects through several mechanisms:
-
Protein Cross-linking: AGEs can form cross-links between proteins (e.g., collagen in blood vessel walls), leading to increased stiffness and loss of function.[1]
-
Receptor for AGE (RAGE) Activation: The interaction of AGEs with their cell surface receptor, RAGE, activates downstream signaling pathways, notably involving Nuclear Factor-kappa B (NF-κB).[3] This activation leads to a pro-inflammatory state and the generation of reactive oxygen species (ROS), creating a vicious cycle of oxidative stress and further AGE formation.[3][8]
Benzimidazole Derivatives as Antiglycation Agents: Mechanism of Action
The therapeutic potential of benzimidazole derivatives lies in their ability to intervene at multiple points in the glycation cascade. Their mechanism of action is often multifaceted, combining several key strategies to prevent the formation and propagation of AGEs.
-
Trapping Reactive Carbonyls: Many benzimidazole compounds can act as nucleophiles, effectively trapping highly reactive dicarbonyl intermediates like methylglyoxal (MGO) and glyoxal (GO), thereby preventing them from reacting with proteins.
-
Antioxidant Activity: The fused aromatic system of benzimidazoles can scavenge free radicals, breaking the "glycoxidation" cycle where oxidative stress accelerates AGE formation.[10]
-
Metal Chelation: Some derivatives can chelate transition metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze the auto-oxidation of sugars and the degradation of Amadori products, further suppressing oxidative pathways.[15]
Protocol: Synthesis of a Benzimidazole-based Antiglycation Agent
This protocol describes a representative synthesis of a 2-substituted benzimidazole derivative. While this compound is a key precursor, this generalized method illustrates the core condensation reaction central to forming the benzimidazole ring system from o-phenylenediamine precursors.[16]
Objective: To synthesize a representative benzimidazole derivative via condensation of an o-phenylenediamine with an aldehyde.
Materials:
-
o-Phenylenediamine derivative (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine derivative (1.0 eq) in DMF.
-
Aldehyde Addition: To this solution, add the substituted benzaldehyde (1.0 eq).
-
Initiation: Add sodium metabisulfite (1.1 eq) to the mixture. The causality here is that Na₂S₂O₅ acts as a mild oxidizing agent and catalyst, facilitating the cyclization and dehydration required to form the imidazole ring.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form.
-
Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under a vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture or purify using column chromatography (silica gel, using a gradient of ethyl acetate in hexane) to obtain the pure benzimidazole derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Bovine Serum Albumin (BSA)-Glucose Antiglycation Assay
This is a standard, widely accepted fluorescence-based assay to screen compounds for their ability to inhibit the formation of fluorescent AGEs.[15][17]
Objective: To quantify the inhibitory effect of a synthesized benzimidazole derivative on the formation of AGEs in a BSA-glucose model system.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
D-Glucose
-
Synthesized Benzimidazole Derivative (Test Compound)
-
Aminoguanidine (Positive Control Inhibitor)
-
Phosphate Buffer Saline (PBS), pH 7.4
-
Sodium Azide (NaN₃)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~370 nm, Emission: ~440 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL BSA solution in PBS.
-
Prepare a 500 mM Glucose solution in PBS.
-
Prepare stock solutions of the test compound and Aminoguanidine in a suitable solvent (e.g., DMSO), then dilute to various working concentrations in PBS. Ensure the final solvent concentration in all wells is consistent and low (<1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 100 µL PBS.
-
Negative Control (Max AGEs): 50 µL BSA solution + 40 µL Glucose solution + 10 µL PBS/solvent.
-
Positive Control (Inhibitor): 50 µL BSA solution + 40 µL Glucose solution + 10 µL Aminoguanidine solution (at various concentrations).
-
Test Compound: 50 µL BSA solution + 40 µL Glucose solution + 10 µL Test Compound solution (at various concentrations).
-
Self-Validating Control: Include wells with the test compound and BSA but no glucose to check for intrinsic fluorescence that could interfere with the reading.
-
-
Incubation: Add a final concentration of 0.02% Sodium Azide to all wells to prevent microbial growth. Seal the plate and incubate at 37 °C for 7-14 days in the dark. The extended incubation is critical to allow for the slow, multi-step formation of fluorescent AGEs.
-
Measurement: After incubation, measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Test / Fluorescence of Negative Control)] x 100
-
Plot the % inhibition against the concentration of the test compound and the positive control.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of AGE formation) for the test compound and the standard.
-
Data Presentation:
| Compound | Concentration (µM) | Fluorescence (AU) | % Inhibition | IC₅₀ (µM) |
| Negative Control | - | 1580 ± 45 | 0% | - |
| Aminoguanidine | 100 | 1120 ± 30 | 29.1% | \multirow{3}{}{285.5} |
| 250 | 850 ± 25 | 46.2% | ||
| 500 | 540 ± 20 | 65.8% | ||
| Test Compound 1 | 100 | 1050 ± 28 | 33.5% | \multirow{3}{}{198.7 } |
| 250 | 690 ± 22 | 56.3% | ||
| 500 | 410 ± 15 | 74.1% |
Table 1: Representative data from an in vitro BSA-glucose antiglycation assay.
Field-Proven Insights & Troubleshooting
-
Synthesis: Low yields in the condensation step can often be attributed to impure starting materials or insufficient heating. If the product is oily and difficult to precipitate, extraction with ethyl acetate followed by column chromatography is a more reliable purification method.
-
Assay Solubility: Benzimidazole derivatives can have poor aqueous solubility. Using a co-solvent like DMSO is necessary, but its final concentration should be kept below 1% (v/v) to avoid impacting protein structure or the reaction itself.
-
Fluorescence Interference: It is crucial to run controls for the intrinsic fluorescence of the test compounds at the excitation/emission wavelengths used. A high background fluorescence from the compound itself can lead to a false negative or an artificially low inhibition reading. If interference is significant, alternative non-fluorescent methods, such as ELISA for specific AGEs (e.g., CML), should be considered.[18]
-
Assay Variability: The glycation process is sensitive to temperature and time. Ensure consistent incubation conditions for all plates. Using a well-characterized standard inhibitor like Aminoguanidine or Rutin in every assay is essential for quality control and for comparing the relative potency of new compounds across different experiments.[12][15]
References
- National Institutes of Health (NIH). (n.d.).
- Gosset, J. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Glycation in Alzheimer's Disease and Type 2 Diabetes: The Prospect of Dual Drug Approaches for Therapeutic Interventions.
- PubMed Central. (n.d.).
- PubMed Central. (n.d.).
- ResearchersLinks. (n.d.).
- ResearchGate. (n.d.).
- e-Century Publishing Corporation. (n.d.).
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- Hilaris Publisher. (2015).
- PubMed Central. (2018).
- ScienceRise: Pharmaceutical Science. (2023). In vitro evaluation of the antiglycation and antioxidant potential of the dietary supplement L-citrulline.
- Journal of Herbmed Pharmacology. (n.d.). In vitro antiglycation and antioxidant properties of ethanolic extracts of Ficus botryocarpa and Ficus racemosa fruits.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
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- Chem-Tools. (n.d.). This compound.
- ResearchGate. (n.d.).
- PubMed Central. (2022).
- Taylor & Francis Online. (2015).
- Symbiosis Online Publishing. (2015).
- MDPI. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- Google Patents. (2016). Inhibitors of advanced glycation end-products (ages)
- Open Ukrainian Citation Index (OUCI). (n.d.).
- Arabian Journal of Chemistry. (n.d.). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study.
- ResearchGate. (2021). COMPUTATIONAL MOLECULAR MODELLING OF 2-AMINOBENZIMIDAZOLE DERIVATIVES: STRONG SUCCESSOR OF HYPOGLYCAEMIC AGENT.
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- 7. The role of advanced glycation end products in various types of neurodegenerative disease: a therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
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Experimental protocol for synthesizing diazepino-benzimidazoles from 1-Aminobenzimidazole-2-sulfonic acid
An Application Note and Experimental Protocol for the Synthesis of Diazepino-benzimidazoles from 1-Aminobenzimidazole-2-sulfonic Acid
For inquiries, please contact: Senior Application Scientist Google Research and Development
Abstract
This document provides a comprehensive experimental protocol for the synthesis of a novel diazepino-benzimidazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug development. The proposed synthetic route commences with the readily accessible this compound. The protocol details a two-step, one-pot procedure involving an initial low-temperature diazotization of the starting material, followed by a thermally induced intramolecular cyclization. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations. The causality behind experimental choices is elucidated to ensure both reproducibility and a foundational understanding of the underlying chemical transformations.
Introduction
Benzimidazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The fusion of a benzimidazole core with other heterocyclic ring systems, such as diazepines, can lead to novel molecular architectures with unique pharmacological profiles. Diazepino-benzimidazoles, in particular, are of growing interest due to their potential as modulators of various biological targets.
This protocol outlines a proposed synthetic pathway to access the diazepino-benzimidazole core starting from this compound. The choice of this starting material is predicated on its structural features, which are amenable to a diazotization-cyclization cascade. The amino group serves as a handle for the formation of a reactive diazonium salt intermediate, while the sulfonic acid moiety is envisioned to act as a leaving group during the subsequent intramolecular cyclization. This approach offers a potentially efficient route to a complex heterocyclic system from a simple precursor.
Proposed Synthetic Pathway and Workflow
The synthesis of the target diazepino-benzimidazole is proposed to proceed via a two-step, one-pot reaction as illustrated below. The initial step involves the diazotization of this compound using nitrous acid, generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[3][4] The resulting diazonium salt is a highly reactive intermediate. The second step is a thermally induced intramolecular cyclization, where the diazonium group is believed to be involved in the displacement of the adjacent sulfonic acid group, leading to the formation of the seven-membered diazepine ring fused to the benzimidazole core.
Figure 1: Proposed experimental workflow for the synthesis of diazepino-benzimidazoles.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | (Specify) |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | (Specify) |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent, 95-98% | (Specify) |
| Deionized Water | High Purity | (In-house) |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | (Specify) |
| Ethyl Acetate | HPLC Grade | (Specify) |
| Hexanes | HPLC Grade | (Specify) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | (Specify) |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer with stirring bar
-
Thermometer (-10 to 110 °C)
-
Dropping funnel
-
Ice-salt bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system (optional)
Step-by-Step Procedure
Step 1: Diazotization of this compound
-
Preparation of the Reaction Mixture: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend this compound (10.0 g, 46.9 mmol) in deionized water (100 mL).
-
Acidification: Cool the suspension to 0-5 °C using an ice-salt bath. While maintaining this temperature, slowly add concentrated sulfuric acid (10 mL, 188 mmol) dropwise. The addition should be done carefully to control the exotherm. Stir the mixture for 15 minutes at 0-5 °C to ensure complete dissolution and formation of the amine salt.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (3.58 g, 51.9 mmol) in deionized water (20 mL).
-
Diazotization: Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 5 °C throughout the addition. A slight color change may be observed.
-
Monitoring the Reaction: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting amine using TLC or by checking for the presence of excess nitrous acid using starch-iodide paper.[]
Step 2: Intramolecular Cyclization and Work-up
-
Thermal Cyclization: After confirming the completion of diazotization, slowly warm the reaction mixture to room temperature. Then, heat the mixture to 80-90 °C using a heating mantle. Vigorous evolution of nitrogen gas should be observed. Maintain this temperature until the gas evolution ceases (typically 1-2 hours).
-
Neutralization and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. During neutralization, CO₂ evolution will occur.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 3: Purification
-
Purification Method: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Mechanistic Insights and Discussion
The proposed synthesis relies on two fundamental reactions in organic chemistry: diazotization and an intramolecular nucleophilic aromatic substitution-type reaction.
Figure 2: Proposed high-level reaction mechanism.
Diazotization: The reaction of the primary aromatic amine with nitrous acid (from NaNO₂ and H₂SO₄) proceeds through the formation of a nitrosonium ion (NO⁺), which acts as an electrophile.[4] The amine attacks the nitrosonium ion, and after a series of proton transfers and dehydration, the diazonium salt is formed. Performing this step at low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt.[3]
Intramolecular Cyclization: This step is the key to forming the desired diazepino-benzimidazole ring system. Upon heating, the diazonium salt is expected to undergo cyclization. While the exact mechanism for this specific transformation would require detailed experimental and computational studies, a plausible pathway involves the intramolecular attack of the benzimidazole nitrogen onto the aromatic ring, facilitated by the departure of the sulfonic acid group and the highly favorable loss of dinitrogen gas (N₂). This type of intramolecular cyclization of diazonium salts is a known method for the formation of fused ring systems.
Troubleshooting:
-
Incomplete Diazotization: If the starting material persists, ensure the reaction temperature is maintained below 5 °C and that a slight excess of sodium nitrite is used.
-
Low Yield of Cyclized Product: The yield of the cyclization step can be sensitive to temperature. If the yield is low, optimization of the reaction temperature and time may be necessary. Side reactions, such as the reaction of the diazonium salt with water to form a phenol, can compete with the desired cyclization.[4]
-
Purification Challenges: The product may contain impurities from side reactions. Careful optimization of the purification method (solvent system for recrystallization or chromatography) is important.
Safety Precautions
-
Handling of Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Diazonium Salts: Solid diazonium salts can be explosive when dry.[3] This protocol is designed to use the diazonium salt in situ in solution, which is a much safer practice. Do not attempt to isolate the diazonium salt intermediate.
-
Gas Evolution: The cyclization step involves the evolution of nitrogen gas, and the neutralization step produces carbon dioxide. Ensure the reaction is performed in an open or well-vented system to avoid pressure buildup.
References
- Recent achievements in the synthesis of benzimidazole deriv
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing.
- Diazotis
- Diazotization of Amines. (2019). Chemistry LibreTexts.
- Custom Diazotiz
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Application Notes & Protocols: The Strategic Role of 1-Aminobenzimidazole-2-sulfonic Acid in Modern Organic Synthesis
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] This guide focuses on a specialized, bifunctional derivative: 1-Aminobenzimidazole-2-sulfonic acid . We will explore its untapped potential as a versatile building block, detailing its core reactivity and providing strategic protocols for its application in synthesizing novel compound libraries for drug discovery and materials science. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage this unique synthon.
Introduction: A Bifunctional Building Block of High Potential
This compound (CAS: 120341-04-0) is a unique heterocyclic compound distinguished by two strategically positioned functional groups: a nucleophilic 1-amino group and an electrophilically-activatable 2-sulfonic acid group.[3] This dual reactivity allows for orthogonal synthetic strategies, enabling the construction of complex molecular architectures.
-
The 1-amino group , positioned on the imidazole nitrogen, serves as a potent nucleophile and a key component for building fused heterocyclic systems. Its reactivity is foundational for creating novel tricyclic scaffolds.
-
The 2-sulfonic acid group is a precursor to highly reactive sulfonyl chlorides. This opens a direct pathway to a vast array of sulfonamides, a class of compounds renowned for its broad spectrum of biological activities, including antibacterial and anticancer properties.[1]
This combination makes this compound an ideal starting material for generating diverse libraries of drug-like molecules.[4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 120341-04-0 | [3] |
| Molecular Formula | C₇H₇N₃O₃S | [3] |
| Molecular Weight | 213.21 g/mol | [3] |
| Appearance | Off-White to Pale Beige Solid | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
Core Synthetic Strategies & Applications
The true value of a building block lies in its predictable and versatile reactivity. Below, we outline two primary synthetic routes that leverage the distinct functionalities of this compound.
Application Note 1: Synthesis of Novel 1-Aminobenzimidazole-2-sulfonamides
Scientific Rationale: The sulfonamide moiety is a critical pharmacophore in numerous approved drugs.[1] The conversion of a sulfonic acid to a sulfonamide is a robust and well-established two-step process. First, the sulfonic acid is activated by conversion to its corresponding sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then readily coupled with a primary or secondary amine to form the stable sulfonamide linkage. This strategy allows for the rapid generation of a diverse library of compounds by simply varying the amine coupling partner. The resulting 1-aminobenzimidazole-2-sulfonamides are novel scaffolds with significant potential for biological screening.[1]
Experimental Workflow for Sulfonamide Synthesis:
Caption: Workflow for the synthesis of sulfonamide libraries.
Representative Protocol: General Procedure for the Synthesis of N-Aryl-1-aminobenzimidazole-2-sulfonamide
Disclaimer: This is a generalized protocol based on established chemical principles, as literature for this specific substrate is limited. Optimization may be required.
Step 1: Synthesis of 1-Aminobenzimidazole-2-sulfonyl chloride
-
To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 2.0 eq) dropwise over 15 minutes. Causality: The addition of a catalyst (DMF) facilitates the formation of the Vilsmeier-Haack reagent in situ, which is the active species for converting the sulfonic acid to the sulfonyl chloride. Performing the reaction at 0°C controls the initial exotherm.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1-aminobenzimidazole-2-sulfonyl chloride is a moisture-sensitive intermediate and should be used immediately in the next step without further purification.
Step 2: Coupling with an Amine
-
Dissolve the crude sulfonyl chloride from Step 1 in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the desired primary or secondary amine (e.g., aniline, 1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred sulfonyl chloride solution at 0 °C. Causality: The base (Et₃N) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reacting amine.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-1-aminobenzimidazole-2-sulfonamide.
Application Note 2: Annulation Reactions for Fused Tricyclic Heterocycles
Scientific Rationale: The construction of fused heterocyclic systems is a powerful strategy for exploring new chemical space in drug discovery. The 1-amino group of the starting material is perfectly positioned to act as a binucleophile in condensation reactions. By reacting it with 1,3-bielectrophilic partners, such as β-ketoesters or malonic esters, a new six-membered ring can be annulated onto the benzimidazole core. This approach leads to the formation of pyrimido[1,2-a]benzimidazole derivatives, a class of compounds investigated for various pharmacological activities.[6] This strategy provides a modular and efficient route to complex, rigid scaffolds from a simple building block.
Experimental Workflow for Fused Heterocycle Synthesis:
Sources
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- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chem-tools.com [chem-tools.com]
- 5. 40828-54-4 CAS MSDS (1H-BENZIMIDAZOLE-2-SULFONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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Application Note & Protocol: Development of Analytical Methods for the Quantification of 1-Aminobenzimidazole-2-sulfonic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 1-Aminobenzimidazole-2-sulfonic acid. Recognizing the importance of this heterocyclic compound in pharmaceutical research and development, we present two robust analytical approaches: a primary High-Performance Liquid Chromatography (HPLC) method for precise quantification and a secondary UV-Vis Spectrophotometric method for rapid, high-throughput screening. The protocols are designed with a focus on scientific integrity, explaining the rationale behind experimental choices and adhering to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7][8]
Introduction: The Analytical Challenge
This compound is a unique molecule featuring a benzimidazole core, an amino group, and a sulfonic acid moiety.[9][10] This combination of functional groups presents both opportunities and challenges for the development of quantitative analytical methods. The benzimidazole structure provides a strong chromophore suitable for UV detection, while the ionizable sulfonic acid and amino groups allow for manipulation of retention in chromatographic systems. The primary analytical objective is to establish a reliable, reproducible, and accurate method for the quantification of this analyte in various matrices, a critical step in drug discovery, process development, and quality control.
This guide is structured to provide not just a set of instructions, but a strategic framework for method development. We will explore the "why" behind each step, empowering the researcher to adapt and troubleshoot as needed. The methodologies presented are grounded in established analytical principles for related compounds, such as aromatic sulfonic acids and benzimidazole derivatives.[11][12][13][14][15]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of effective method development.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₇N₃O₃S | [9] |
| Molecular Weight | 213.22 g/mol | |
| Structure | Benzimidazole core with an amino group at position 1 and a sulfonic acid group at position 2. | [9] |
| UV Absorption | Benzimidazole derivatives are known to absorb UV light, typically with multiple bands.[14][16][17][18] The exact λmax for this compound should be determined experimentally but is expected in the 220-300 nm range. | |
| pKa | The sulfonic acid group is strongly acidic (pKa < 2), while the amino group and benzimidazole nitrogens will have their own pKa values. This dual ionic character is key for chromatographic retention. |
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. For a polar, ionizable compound like this compound, a mixed-mode or ion-pair chromatography approach could be considered. However, a well-designed reversed-phase method with careful pH control of the mobile phase often provides a more robust and straightforward solution.[13][15][19][20]
Rationale for Method Selection
-
Specificity: HPLC offers excellent separation of the analyte from potential impurities and degradation products.
-
Sensitivity: UV detection, leveraging the benzimidazole chromophore, provides the necessary sensitivity for a wide range of concentrations.
-
Quantification: The method is highly amenable to precise and accurate quantification over a defined linear range.
-
Regulatory Acceptance: HPLC is a well-established and universally accepted technique by regulatory bodies.[3]
Experimental Workflow
The development of the HPLC method follows a logical progression from initial parameter selection to full validation.
Caption: Workflow for HPLC method development and validation.
Detailed Protocol: HPLC Quantification
Objective: To develop a precise and accurate RP-HPLC method for the quantification of this compound.
Materials and Reagents:
-
This compound reference standard
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (H₃PO₄)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
0.45 µm membrane filters
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
Step-by-Step Protocol:
-
Preparation of Mobile Phase:
-
Aqueous Buffer (Mobile Phase A): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in deionized water. Adjust the pH to 3.0 using phosphoric acid. The acidic pH ensures that the sulfonic acid group is ionized and the amino group is protonated, which can improve peak shape and retention on a C18 column.
-
Organic Solvent (Mobile Phase B): Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides good retention for moderately polar compounds. The choice of a specific brand and model may require screening. |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile | The buffered aqueous mobile phase at low pH controls the ionization state of the analyte, leading to consistent retention and improved peak shape. |
| Gradient | 5% B to 60% B over 15 min | A gradient elution is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | UV at 245 nm and 275 nm (or DAD scan 200-400 nm) | Benzimidazole derivatives often have two characteristic absorption maxima.[16][17] A DAD allows for the determination of the optimal wavelength and assessment of peak purity. |
| Injection Vol. | 10 µL | A typical injection volume. |
-
Method Validation:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | Peak purity index > 0.999, no interference at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of the target concentration. |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision (RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0% |
| Robustness | No significant change in results with small variations in pH, mobile phase composition, and temperature. |
Secondary Method: UV-Vis Spectrophotometry
For applications where high throughput is more critical than high resolution, such as in-process checks or dissolution testing, a direct UV-Vis spectrophotometric method can be developed.
Rationale for Method Selection
-
Speed and Simplicity: This method is rapid and requires minimal sample preparation.
-
Cost-Effective: The instrumentation is widely available and less expensive to operate than HPLC.
-
Suitability: Ideal for the analysis of pure substance or simple formulations where interfering substances are not expected.
Experimental Workflow
Caption: Workflow for UV-Vis spectrophotometric method development.
Detailed Protocol: UV-Vis Quantification
Objective: To develop a rapid and simple UV-Vis spectrophotometric method for the quantification of this compound.
Materials and Reagents:
-
This compound reference standard
-
Methanol or 0.1 M Hydrochloric Acid (HCl)
-
Deionized water
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
Step-by-Step Protocol:
-
Solvent Selection and λmax Determination:
-
Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in a suitable solvent. A slightly acidic aqueous solution (e.g., 0.1 M HCl) or methanol are good starting points.
-
Scan the solution from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with the chosen solvent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with the same solvent.
-
-
Measurement and Calibration:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of each working standard solution.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent, ensuring the final concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution and determine its concentration using the calibration curve equation.
-
-
Method Validation:
Mass Spectrometry Considerations
While UV detection is sufficient for many applications, Mass Spectrometry (MS) offers unparalleled specificity and sensitivity. For trace-level analysis or characterization of impurities, coupling the developed HPLC method to a mass spectrometer (LC-MS) is a powerful extension.
-
Ionization: Given the presence of acidic and basic functional groups, Electrospray Ionization (ESI) would be the ideal technique.
-
Polarity: The method can be developed in both positive (protonation of the amino group and benzimidazole nitrogens) and negative (deprotonation of the sulfonic acid) ion modes. Negative ion mode is often preferred for sulfonic acids due to the stability of the sulfonate anion.[21][22][23][24][25]
-
Fragmentation: Tandem MS (MS/MS) can be used to elucidate the structure of the analyte and any related substances by analyzing fragmentation patterns. A characteristic loss of SO₃ (80 Da) is often observed for sulfonic acids.[21][25]
Conclusion
This application note provides a detailed framework for the development and validation of analytical methods for the quantification of this compound. The primary RP-HPLC method offers high specificity and accuracy, making it suitable for regulatory submissions and quality control. The secondary UV-Vis spectrophotometric method provides a rapid, high-throughput alternative for less complex sample matrices. Both protocols are designed to be adaptable and are grounded in established scientific principles and regulatory expectations. By following the outlined workflows and rationale, researchers can confidently develop robust and reliable analytical methods for this important compound.
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- U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q14 Analytical Procedure Development. ECA Academy.
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- Mass Spectrometry of Sulfonic Acids and Their Derivatives. (n.d.). ResearchGate.
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- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
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- FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
- Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. (n.d.). PubMed.
- Identification of sulfonic acids and sulfonates by mass spectrometry. (n.d.). Analytical Chemistry.
- HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (n.d.). SIELC Technologies.
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- Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. (2023). National Institutes of Health.
- SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. (2016). International Journal of Pharmaceutical Sciences and Research.
- Determination of sulfonic acids and alkylsulfates by ion chromatography in water. (2008). PubMed.
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- Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. (2025). Prezi.
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- Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). MDPI.
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- Development of a method by HPLC to determine LAS and its application in anaerobic reactors. (2025). ResearchGate.
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- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (n.d.). ResearchGate.
- New determination method for sulfonation degree of phthalic anhydride by RP-HPLC. (2014). Journal of Chromatographic Science.
- 1H-Benzimidazole-2-sulfonic acid. (n.d.). PubChem.
- 1H-Benzimidazole-2-sulfonic acid. (n.d.). Georganics.
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- 25. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of the Benzimidazole Scaffold in the Synthesis of Potential Psychotropic Compounds
Abstract: The benzimidazole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows it to interact with a multitude of biological targets.[1][2] This guide provides an in-depth exploration of the synthesis of benzimidazole derivatives, with a particular focus on incorporating sulfonamide moieties, a strategy aimed at developing novel compounds with potential psychotropic activity. While direct synthetic routes originating from 1-Aminobenzimidazole-2-sulfonic acid are not extensively documented in current literature for this specific application, this document will establish the foundational principles by which this and related structures can be utilized. We will detail a robust, validated protocol for the synthesis of a model benzimidazole sulfonamide, discuss structure-activity relationships, and propose a conceptual pathway for the utilization of sulfonic acid-substituted benzimidazoles in CNS drug discovery.
The Benzimidazole Core: A Versatile Scaffold for CNS-Targeted Agents
The therapeutic versatility of the benzimidazole ring system is well-established, with derivatives demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] In the realm of neuroscience, this scaffold is particularly valuable. Its unique physicochemical properties—including the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions—enable effective binding to a variety of CNS targets.[3]
Key therapeutic applications in the CNS include:
-
Anticonvulsant Activity: Certain novel benzimidazole derivatives have shown potent efficacy in both maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced convulsion models, suggesting potential as new antiepileptic agents.[5][6]
-
Neuroprotection: Benzimidazole acetamide derivatives have been shown to provide neuroprotective effects in rodent models by mitigating oxidative stress and neuroinflammation.[7]
-
Monoamine Oxidase (MAO) Inhibition: As a strategy for treating Parkinson's disease, novel benzimidazole derivatives have been developed as selective and reversible inhibitors of human monoamine oxidase B (hMAO-B), a key enzyme in dopamine metabolism.[8]
The strategic modification of the benzimidazole core is critical to directing its biological activity. The diagram below illustrates the key positions for substitution that medicinal chemists typically exploit to modulate a compound's pharmacological profile.
Caption: Key substitution points on the benzimidazole scaffold.
General Synthetic Workflow for Benzimidazole Sulfonamides
The synthesis of benzimidazole sulfonamides typically follows a convergent strategy where the benzimidazole core is first constructed, followed by the introduction of the sulfonamide moiety. This approach allows for modularity, enabling the creation of a library of compounds with diverse substitutions on both the benzimidazole and the sulfonyl aryl rings. The most classical and robust method for forming the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine with an aldehyde, followed by oxidation.[1]
The workflow below outlines a common, reliable pathway for synthesizing N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide derivatives, which serve as a foundational model for this class of compounds.
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Anwendungs- und Protokollleitfaden: Derivatisierung von 1-Aminobenzimidazol-2-sulfonsäure für das biologische Screening
Verfasser: Dr. Gemini, Senior Application Scientist Datum: 07. Januar 2026 Version: 1.0
Zusammenfassung für die Geschäftsleitung
Dieser Leitfaden beschreibt eine umfassende Strategie zur Derivatisierung der chemischen Verbindung 1-Aminobenzimidazol-2-sulfonsäure, um eine vielfältige Bibliothek von Molekülen für das biologische Screening zu erstellen. Benzimidazol-Derivate sind für ihre breite Palette an pharmakologischen Wirkungen bekannt, darunter antikanzerogene, antimikrobielle und entzündungshemmende Eigenschaften.[1][2] Die gezielte Modifikation der primären Aminogruppe und der Sulfonsäuregruppe dieses spezifischen Grundgerüsts ermöglicht die systematische Erforschung von Struktur-Wirkungs-Beziehungen (SAR). Wir stellen detaillierte, schrittweise Protokolle für die chemische Synthese sowie für nachgeschaltete biologische Assays zur Verfügung, die auf die Identifizierung von Leitstrukturen in den Bereichen Onkologie, Infektionskrankheiten und Kinase-Inhibition abzielen.
Einleitung: Das Potenzial des Benzimidazol-Gerüsts
Das Benzimidazol-Grundgerüst ist eine sogenannte "privilegierte Struktur" in der medizinischen Chemie.[3] Seine strukturelle Ähnlichkeit mit natürlich vorkommenden Nukleotiden ermöglicht eine effektive Interaktion mit verschiedenen Biopolymeren, was zu einer breiten Palette biologischer Aktivitäten führt.[3] Zahlreiche zugelassene Medikamente, wie die Protonenpumpenhemmer Omeprazol und Pantoprazol oder das Anthelminthikum Albendazol, basieren auf dieser Struktur.[1] Die Derivatisierung des Benzimidazol-Kerns ist eine bewährte Strategie zur Entwicklung neuer therapeutischer Wirkstoffe mit verbesserter Wirksamkeit und Selektivität.[2][4]
Die Ausgangsverbindung, 1-Aminobenzimidazol-2-sulfonsäure (CAS: 120341-04-0)[5][6], ist ein besonders attraktiver Baustein. Sie verfügt über drei reaktive Zentren, die für die chemische Modifikation zugänglich sind:
-
Die primäre Aminogruppe (an N1): Ein exzellenter Angriffspunkt für Acylierungs-, Sulfonylierungs- und Alkylierungsreaktionen.
-
Die Sulfonsäuregruppe (an C2): Kann in reaktivere Sulfonylchloride umgewandelt werden, um Sulfonamide oder Sulfonatester zu bilden.[7]
-
Der Benzolring (an C5/C6): Ermöglicht elektrophile aromatische Substitutionen, wird in diesem Leitfaden jedoch zunächst nicht betrachtet, um die Komplexität zu reduzieren.
Dieser Leitfaden konzentriert sich auf die systematische Derivatisierung der Amino- und Sulfonsäuregruppen, um eine fokussierte Bibliothek für das Hochdurchsatz-Screening zu erstellen.
Chemische Reaktivität und Synthesestrategie
Die Derivatisierungsstrategie zielt darauf ab, die chemische Vielfalt durch gezielte Modifikationen an den beiden primären reaktiven Stellen zu maximieren. Die Reaktionen werden so gewählt, dass sie robust, hochgradig übertragbar und für die parallele Synthese geeignet sind.
Workflow der Derivatisierung und des Screenings
Der gesamte Prozess von der Ausgangsverbindung bis zur Identifizierung von "Hits" folgt einem logischen Ablauf, der im folgenden Diagramm dargestellt ist.
Abbildung 1: Allgemeiner Workflow von der Synthese der Derivat-Bibliothek bis zur Identifizierung von Leitstrukturen.
Teil I: Synthetische Protokolle zur Derivatisierung
Sicherheitshinweis: Alle hier beschriebenen Experimente müssen in einem gut belüfteten Abzug unter Einhaltung der laborüblichen Sicherheitsvorschriften durchgeführt werden. Tragen Sie stets geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe).
Protokoll 1: Synthese von N-Acyl-Derivaten (Amid-Bildung an der N1-Aminogruppe)
Diese Reaktion nutzt die hohe Nukleophilie der primären Aminogruppe zur Bildung stabiler Amidbindungen. Die Verwendung verschiedener Säurechloride oder -anhydride ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen.
Kausalität der experimentellen Wahl: Pyridin wird als milde Base verwendet, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) abzufangen und die Reaktion voranzutreiben. Dichlormethan (DCM) ist ein gutes aprotisches Lösungsmittel, das die meisten organischen Reagenzien löst, aber nicht mit den reaktiven Spezies interferiert.
Schritt-für-Schritt-Methodik:
-
Vorbereitung: Lösen Sie 1-Aminobenzimidazol-2-sulfonsäure (1,0 Äq.) in einem Gemisch aus trockenem Dichlormethan (DCM) und trockenem Pyridin (3,0 Äq.). Rühren Sie die Suspension bei 0 °C (Eisbad).
-
Reaktion: Fügen Sie langsam eine Lösung des gewünschten Säurechlorids (z.B. Benzoylchlorid, Acetylchlorid) (1,1 Äq.) in trockenem DCM tropfenweise hinzu.
-
Inkubation: Lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen und rühren Sie für 12-16 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.
-
Isolierung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel, um das reine N-Acyl-Derivat zu erhalten.
Protokoll 2: Synthese von Sulfonamid-Derivaten (über die C2-Sulfonsäuregruppe)
Diese Zwei-Schritt-Synthese wandelt zunächst die wenig reaktive Sulfonsäure in ein hochreaktives Sulfonylchlorid um, das dann leicht mit verschiedenen Aminen zu den gewünschten Sulfonamiden umgesetzt werden kann.[8]
Kausalität der experimentellen Wahl: Thionylchlorid (SOCl₂) ist ein Standardreagenz zur effizienten Umwandlung von Sulfonsäuren in Sulfonylchloride.[8] Die nachfolgende Reaktion mit einem Amin in Gegenwart einer Base wie Triethylamin (TEA) ist eine robuste Methode zur Bildung von Sulfonamidbindungen.
Schritt A: Umwandlung der Sulfonsäure in das Sulfonylchlorid
-
Vorbereitung: Suspendieren Sie 1-Aminobenzimidazol-2-sulfonsäure (1,0 Äq.) in einem Überschuss an Thionylchlorid (SOCl₂).
-
Reaktion: Fügen Sie eine katalytische Menge an N,N-Dimethylformamid (DMF) hinzu (Vorsicht: Gasentwicklung!). Erhitzen Sie die Mischung vorsichtig unter Rückfluss für 2-4 Stunden, bis die Gasentwicklung aufhört und eine klare Lösung entsteht.
-
Isolierung: Entfernen Sie überschüssiges SOCl₂ vorsichtig im Vakuum. Der zurückbleibende Feststoff ist das rohe 1-Aminobenzimidazol-2-sulfonylchlorid und wird typischerweise ohne weitere Reinigung im nächsten Schritt verwendet.
Schritt B: Reaktion des Sulfonylchlorids mit Aminen
-
Vorbereitung: Lösen Sie das rohe Sulfonylchlorid aus Schritt A (1,0 Äq.) in einem aprotischen Lösungsmittel wie Tetrahydrofuran (THF) oder DCM. Kühlen Sie die Lösung auf 0 °C.
-
Reaktion: Fügen Sie das gewünschte primäre oder sekundäre Amin (1,2 Äq.) und Triethylamin (TEA) (2,0 Äq.) hinzu.
-
Inkubation: Rühren Sie die Reaktion bei Raumtemperatur für 4-8 Stunden. Verfolgen Sie den Fortschritt mittels DC.
-
Aufarbeitung und Reinigung: Führen Sie eine wässrige Aufarbeitung durch, wie in Protokoll 1 beschrieben, gefolgt von einer säulenchromatographischen Reinigung, um das reine Sulfonamid-Derivat zu isolieren.
| Parameter | Protokoll 1 (Acylierung) | Protokoll 2B (Sulfonamid-Bildung) |
| Reagenzien | Säurechlorid, Pyridin | Amin, Triethylamin (TEA) |
| Lösungsmittel | Dichlormethan (DCM) | Tetrahydrofuran (THF) oder DCM |
| Temperatur | 0 °C bis Raumtemperatur | 0 °C bis Raumtemperatur |
| Reaktionszeit | 12-16 Stunden | 4-8 Stunden |
| Typische Ausbeute | 60-90% | 55-85% |
| Tabelle 1: Zusammenfassung der typischen Reaktionsbedingungen für die Derivatisierung. |
Teil II: Strategien und Protokolle für das biologische Screening
Basierend auf der bekannten Pharmakologie von Benzimidazol-Derivaten[9][10][11] schlagen wir eine dreigleisige Screening-Strategie vor, die auf die Identifizierung von Inhibitoren in den Bereichen Onkologie und Infektionskrankheiten abzielt.
Screening-Kaskade
Eine effiziente Screening-Kaskade ist entscheidend, um die vielversprechendsten Verbindungen schnell zu identifizieren und den Aufwand für weniger aktive Moleküle zu minimieren.
Abbildung 2: Logische Abfolge einer Screening-Kaskade zur Identifizierung von Leitstrukturen.
Protokoll 3: In-vitro-Kinase-Inhibitionsassay (ADP-Glo™-Methode)
Dieser Assay misst die Aktivität einer Kinase durch Quantifizierung des produzierten ADP. Eine geringere ADP-Menge in Gegenwart einer Testverbindung deutet auf eine Hemmung der Kinase hin.[12]
Kausalität der experimentellen Wahl: Der ADP-Glo™ Assay ist ein robuster, lumineszenzbasierter Assay mit hohem Durchsatz, der sich gut für das primäre Screening eignet.[12] Er ist mit einer Vielzahl von Kinasen kompatibel. Staurosporin dient als unspezifischer, aber potenter Kinase-Inhibitor und ist eine ideale Positivkontrolle.
Materialien:
-
Kinase (z.B. eine relevante onkogene Kinase wie EGFR oder SRC)
-
Spezifisches Kinase-Substratpeptid
-
ATP, MgCl₂
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Testverbindungen und Staurosporin (Positivkontrolle) in DMSO
-
Weiße, undurchsichtige 384-Well-Platten
Schritt-für-Schritt-Methodik:
-
Vorbereitung: Erstellen Sie serielle Verdünnungen Ihrer Testverbindungen in DMSO.
-
Kinase-Reaktion:
-
Geben Sie in jede Well einer 384-Well-Platte 1 µL der Testverbindung oder DMSO (Negativkontrolle).
-
Fügen Sie 2 µL einer Mischung aus Kinase und Substrat in Kinase-Puffer hinzu.
-
Inkubieren Sie für 10 Minuten bei Raumtemperatur.
-
Starten Sie die Reaktion durch Zugabe von 2 µL einer ATP-Lösung.
-
Inkubieren Sie für 60 Minuten bei 30 °C.
-
-
ADP-Detektion:
-
Fügen Sie 5 µL des ADP-Glo™ Reagenzes hinzu, um die Kinase-Reaktion zu stoppen und überschüssiges ATP abzubauen. Inkubieren Sie für 40 Minuten bei Raumtemperatur.
-
Fügen Sie 10 µL des Kinase-Detektionsreagenzes hinzu, um das produzierte ADP in ATP umzuwandeln und eine Lumineszenzreaktion zu starten. Inkubieren Sie für 30 Minuten bei Raumtemperatur.
-
-
Datenerfassung: Messen Sie die Lumineszenz mit einem Plattenlesegerät.
-
Analyse: Normalisieren Sie die Daten (% Inhibition) relativ zu den Positiv- (Staurosporin) und Negativkontrollen (DMSO). Erstellen Sie Dosis-Wirkungs-Kurven und berechnen Sie die IC₅₀-Werte für aktive Verbindungen.
Protokoll 4: Antimikrobieller Assay zur Bestimmung der minimalen Hemmkonzentration (MHK)
Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation über Nacht hemmt.[13]
Kausalität der experimentellen Wahl: Die Mikrodilutionsmethode in 96-Well-Platten ist der Goldstandard für die Bestimmung der MHK und eignet sich für das Screening.[13] Die Auswahl von gram-positiven (z.B. Staphylococcus aureus) und gram-negativen (z.B. Escherichia coli) Stämmen sowie einem Pilz (z.B. Candida albicans) gewährleistet eine breite Abdeckung des antimikrobiellen Spektrums.
Materialien:
-
Bakterien-/Pilzstämme
-
Geeignetes Nährmedium (z.B. Mueller-Hinton-Brühe für Bakterien, RPMI-1640 für Pilze)
-
Testverbindungen in DMSO
-
Standard-Antibiotikum (z.B. Ciprofloxacin, Fluconazol) als Positivkontrolle
-
Sterile 96-Well-Platten
Schritt-für-Schritt-Methodik:
-
Vorbereitung der Platte: Fügen Sie 50 µL Nährmedium in alle Wells einer 96-Well-Platte. Geben Sie 50 µL der Testverbindung in der doppelten Endkonzentration in die erste Spalte.
-
Serielle Verdünnung: Führen Sie eine 2-fache serielle Verdünnung durch, indem Sie 50 µL von einer Spalte zur nächsten transferieren.
-
Inokulation: Bereiten Sie ein Inokulum des Mikroorganismus mit einer definierten Dichte (z.B. 5 x 10⁵ KBE/mL) vor. Fügen Sie 50 µL dieses Inokulums zu jeder Well hinzu, um ein Endvolumen von 100 µL zu erreichen.
-
Inkubation: Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden (für Bakterien) oder bei 35 °C für 24-48 Stunden (für Pilze).
-
Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.
Protokoll 5: Zytotoxizitätsassay gegen humane Krebszelllinien (MTT-Assay)
Dieser kolorimetrische Assay misst die metabolische Aktivität von Zellen und dient als Indikator für die Zellviabilität. Eine Reduktion der metabolischen Aktivität deutet auf Zytotoxizität oder eine antiproliferative Wirkung hin.
Kausalität der experimentellen Wahl: Der MTT-Assay ist ein weit verbreiteter, kostengünstiger und zuverlässiger Methode zur Bestimmung der Zytotoxizität.[14] Die Verwendung einer etablierten Krebszelllinie wie MCF-7 (Brustkrebs) ermöglicht den Vergleich mit Literaturdaten.[14]
Materialien:
-
MCF-7-Zellen (oder eine andere relevante Krebszelllinie)
-
Zellkulturmedium (z.B. DMEM mit 10% fötalem Kälberserum)
-
Testverbindungen in DMSO
-
Doxorubicin (oder ein anderes Chemotherapeutikum) als Positivkontrolle
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Solubilisierungslösung (z.B. saures Isopropanol oder DMSO)
-
Sterile 96-Well-Platten
Schritt-für-Schritt-Methodik:
-
Zellaussaat: Säen Sie Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in eine 96-Well-Platte und lassen Sie sie über Nacht anhaften.
-
Behandlung: Entfernen Sie das Medium und fügen Sie frisches Medium hinzu, das serielle Verdünnungen Ihrer Testverbindungen enthält.
-
Inkubation: Inkubieren Sie die Zellen für 72 Stunden im Zellkulturinkubator (37 °C, 5% CO₂).
-
MTT-Zugabe: Fügen Sie 10 µL MTT-Lösung (5 mg/mL) zu jeder Well hinzu und inkubieren Sie für weitere 4 Stunden. Lebende Zellen wandeln das gelbe MTT in violette Formazan-Kristalle um.
-
Solubilisierung: Entfernen Sie das Medium und lösen Sie die Formazan-Kristalle durch Zugabe von 100 µL Solubilisierungslösung.
-
Datenerfassung: Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.
-
Analyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur DMSO-Kontrolle und bestimmen Sie die IC₅₀-Werte.
| Assay-Typ | Ziel | Endpunkt | Positivkontrolle |
| Kinase-Inhibition | Spezifische Kinase | IC₅₀ (nM oder µM) | Staurosporin |
| Antimikrobiell | Bakterien/Pilze | MHK (µg/mL oder µM) | Ciprofloxacin/Fluconazol |
| Zytotoxizität | Krebszelllinien | IC₅₀ (µM) | Doxorubicin |
| Tabelle 2: Übersicht über die vorgeschlagenen biologischen Screening-Assays. |
Fazit
Dieser Leitfaden bietet eine integrierte und wissenschaftlich fundierte Strategie zur Nutzung von 1-Aminobenzimidazol-2-sulfonsäure als vielseitiges Grundgerüst für die Wirkstoffentdeckung. Durch die Anwendung der hier beschriebenen detaillierten Protokolle für die chemische Synthese und das biologische Screening können Forschungslabore und pharmazeutische Entwickler systematisch neue Derivate mit potenziell wertvollen pharmakologischen Eigenschaften generieren und identifizieren. Die vorgestellten Methoden sind robust, reproduzierbar und bilden eine solide Grundlage für die Entdeckung der nächsten Generation von Benzimidazol-basierten Therapeutika.
Referenzen
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International Science Community Association. (n.d.). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]
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Thirunavukkarasu, C., et al. (2014). Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. Journal of Chemistry, 2014, 850794. [Link]
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Li, J., et al. (2015). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of Pesticide Science, 40(4), 189-195. [Link]
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Arulmurugan, S., et al. (2015). Biologically Active Benzimidazole Derivatives. Mini-Reviews in Organic Chemistry, 12(2), 154-175. [Link]
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Wagh, D. D., & Kankate, R. S. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Pharmacology Journal, 17(2). [Link]
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Dogra, A., et al. (2024). A summary of reported anticancer activities of benzimidazole drugs. ResearchGate. [Link]
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Tan, C. M., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 1004230. [Link]
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El-Damasy, D. A., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society. [Link]
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News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
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Gîrd, C. E., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(19), 5946. [Link]
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Kırmusaoğlu, S. (2019). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. IntechOpen. [Link]
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Gilbert, P. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press. [Link]
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Kamal, A., et al. (2015). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Recent Patents on Anti-Infective Drug Discovery, 10(1), 31-56. [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
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Chem-Tools. (n.d.). 1-Aminobenzimidazole-2-sulfonic acid. [Link]
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Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]
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Al-Ostath, A. I., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2315. [Link]
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Husain, A., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 12(1), 127. [Link]
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Application Notes and Protocols for the Synthesis of Compounds with Antiaggregant Effects
Introduction: The Critical Role of Antiplatelet Therapies
Platelet aggregation is a fundamental physiological process essential for hemostasis. However, its uncontrolled activation within the vasculature can lead to the formation of thrombi, precipitating life-threatening cardiovascular events such as myocardial infarction and stroke.[1] Antiplatelet agents are a cornerstone in the prevention and treatment of these atherothrombotic diseases.[2] These therapeutic molecules function by modulating specific signaling pathways involved in platelet activation and aggregation. This guide provides an in-depth exploration of the synthesis of various classes of compounds with antiaggregant effects, offering detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind key synthetic strategies. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge to synthesize and explore novel antiplatelet agents.
I. Cyclooxygenase-1 (COX-1) Inhibitors: The Archetype of Antiplatelet Therapy
The inhibition of cyclooxygenase-1 (COX-1) represents one of the earliest and most effective strategies in antiplatelet therapy.[3] Aspirin (acetylsalicylic acid) is the quintessential example, exerting its effect through the irreversible acetylation of a serine residue in the active site of COX-1, thereby blocking the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[4]
Mechanism of Action: A Visualization
The signaling pathway targeted by COX-1 inhibitors is illustrated below. The irreversible inhibition of COX-1 prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of TXA2. This disruption of the TXA2 pathway leads to a significant reduction in platelet activation and aggregation.
Caption: COX-1 Inhibition Pathway by Aspirin.
Experimental Protocol: Laboratory Synthesis of Aspirin
This protocol details a standard laboratory-scale synthesis of aspirin. The use of phosphoric acid as a catalyst is preferred over sulfuric acid in many teaching and research settings as it is less corrosive and produces a purer product with fewer side reactions.[5]
Materials:
-
Salicylic acid (2.0 g, 0.015 mol)
-
Acetic anhydride (5 mL, 0.05 mol)
-
Concentrated phosphoric acid (85%, 5 drops)
-
Ethanol
-
Deionized water
-
1% Ferric chloride solution
Procedure:
-
Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.
-
In a fume hood, carefully add 5 mL of acetic anhydride, followed by 5 drops of concentrated phosphoric acid to the flask.[6]
-
Gently swirl the flask until the salicylic acid is completely dissolved.
-
Heat the flask in a water bath at approximately 70-80°C for 15 minutes.[4]
-
Remove the flask from the water bath and, while still warm, cautiously add 1.5 mL of deionized water to decompose the excess acetic anhydride.
-
Allow the flask to cool to room temperature to initiate crystallization. If crystals do not form, gently scratch the inside of the flask with a glass rod.
-
Once crystallization begins, cool the flask in an ice bath to complete the process.
-
Collect the crude aspirin crystals by vacuum filtration using a Büchner funnel.
-
Purification (Recrystallization): Transfer the crude product to a beaker and add a minimal amount of warm ethanol to dissolve the crystals. Slowly add warm water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form purified crystals.
-
Collect the purified aspirin crystals by vacuum filtration, wash with a small amount of cold deionized water, and allow to air dry.
Purity Assessment (Ferric Chloride Test): Dissolve a few crystals of the synthesized aspirin in ethanol and add a few drops of 1% ferric chloride solution. The absence of a deep purple color indicates the absence of unreacted salicylic acid, signifying a pure product.[6]
II. P2Y12 Receptor Antagonists: Thienopyridine and Non-Thienopyridine Derivatives
The P2Y12 receptor, an ADP receptor on the platelet surface, plays a crucial role in amplifying and sustaining platelet aggregation.[7] Antagonists of this receptor are highly effective antiplatelet agents. Clopidogrel, a thienopyridine prodrug, is a widely prescribed P2Y12 inhibitor. Its active metabolite irreversibly binds to the P2Y12 receptor.
Mechanism of Action: A Visualization
The binding of ADP to its P2Y1 and P2Y12 receptors initiates a cascade of intracellular events leading to platelet activation. P2Y12 antagonists block this pathway, thereby inhibiting platelet aggregation.
Caption: P2Y12 Receptor Antagonism by Clopidogrel.
Experimental Protocol: Synthesis of (S)-(+)-Clopidogrel Bisulfate
The synthesis of clopidogrel involves the preparation of a racemic mixture followed by chiral resolution to isolate the active (S)-enantiomer. The use of L-(-)-camphorsulfonic acid is a well-established method for this resolution, forming a diastereomeric salt with the (S)-enantiomer that can be selectively crystallized.[8][9]
Materials:
-
o-Chlorobenzaldehyde
-
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
-
Sodium cyanide
-
Methanol
-
Sulfuric acid
-
L-(-)-Camphorsulfonic acid
-
Dichloromethane
-
Acetone
Procedure (Illustrative Steps):
-
Strecker Synthesis: Condensation of o-chlorobenzaldehyde with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in the presence of sodium cyanide to form the corresponding α-aminonitrile.[1]
-
Hydrolysis: Conversion of the nitrile group to a carboxamide.
-
Esterification: Reaction of the amide with methanol in the presence of sulfuric acid to yield racemic clopidogrel.[8]
-
Chiral Resolution: a. Dissolve the racemic clopidogrel in a suitable solvent mixture (e.g., dichloromethane/acetone). b. Add L-(-)-camphorsulfonic acid to the solution.[9] c. Stir the mixture to allow for the selective precipitation of the (S)-(+)-clopidogrel-camphorsulfonate diastereomeric salt. d. Isolate the salt by filtration.
-
Liberation of the Free Base and Salt Formation: a. Treat the isolated diastereomeric salt with a base (e.g., sodium carbonate solution) to liberate the (S)-(+)-clopidogrel free base. b. Extract the free base with an organic solvent. c. Treat the organic solution with sulfuric acid to precipitate the (S)-(+)-clopidogrel bisulfate salt.[1] d. Isolate the final product by filtration, wash with a suitable solvent, and dry.
III. Glycoprotein IIb/IIIa Receptor Inhibitors: The Final Common Pathway Blockers
The glycoprotein IIb/IIIa (GPIIb/IIIa) receptor is the most abundant receptor on the platelet surface. Its activation is the final common pathway for platelet aggregation, regardless of the initial stimulus.[10] GPIIb/IIIa inhibitors, such as Tirofiban, are potent antiplatelet agents that directly block this receptor, preventing fibrinogen binding and subsequent platelet cross-linking.[11]
Mechanism of Action: A Visualization
GPIIb/IIIa inhibitors competitively block the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby directly inhibiting platelet aggregation.
Caption: GPIIb/IIIa Receptor Inhibition by Tirofiban.
Experimental Protocol: Synthesis of Tirofiban Hydrochloride
The synthesis of Tirofiban is a multi-step process that involves the coupling of two key intermediates derived from L-tyrosine and a substituted pyridine.[2]
Materials:
-
L-Tyrosine
-
n-Butylsulfonyl chloride
-
4-(4-Chlorobutyl)pyridine hydrochloride
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Hydrochloric acid
Procedure (Illustrative Steps):
-
Synthesis of N-(n-butylsulfonyl)-L-tyrosine: Protection of the amino group of L-tyrosine with a butylsulfonyl group.
-
Coupling Reaction: O-alkylation of N-(n-butylsulfonyl)-L-tyrosine with 4-(4-chlorobutyl)pyridine hydrochloride in the presence of a base.
-
Catalytic Hydrogenation: Reduction of the pyridine ring to a piperidine ring using a palladium on carbon catalyst and hydrogen gas.[12]
-
Salt Formation and Purification: a. Dissolve the crude Tirofiban free base in a suitable solvent. b. Add hydrochloric acid to precipitate Tirofiban hydrochloride.[13] c. The crude product can be purified by recrystallization from an acidic aqueous solution.[14]
IV. Protease-Activated Receptor-1 (PAR-1) Antagonists: A Novel Therapeutic Target
Thrombin is a potent platelet activator that exerts its effects through the protease-activated receptor-1 (PAR-1).[15] PAR-1 antagonists, such as Vorapaxar, represent a newer class of antiplatelet agents that selectively inhibit thrombin-mediated platelet activation without affecting enzymatic coagulation pathways.[3]
Mechanism of Action: A Visualization
Thrombin cleaves the N-terminal domain of the PAR-1 receptor, exposing a new N-terminus that acts as a "tethered ligand," which then auto-activates the receptor. PAR-1 antagonists block this activation.
Caption: PAR-1 Receptor Antagonism by Vorapaxar.
Synthetic Approach to Vorapaxar Analogues
The synthesis of Vorapaxar is complex and often involves a multi-step sequence. The core structure is frequently derived from natural products or built through sophisticated synthetic strategies. The development of Vorapaxar analogues often focuses on modifying the substituents on the core scaffold to optimize potency and pharmacokinetic properties.[16] A general understanding of the synthetic challenges includes stereoselective synthesis and the construction of the complex ring system.
V. Emerging Classes of Antiplatelet Agents: Thiadiazoles and Coumarins
Research into novel antiplatelet agents continues to explore diverse chemical scaffolds. Thiadiazole and coumarin derivatives have emerged as promising candidates with significant antiaggregant activity.
Thiadiazole Derivatives
Novel series of 2-amino-1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit potent antiplatelet activity, particularly against ADP-induced aggregation.[17] The synthesis often involves the cyclization of thiosemicarbazone intermediates.
General Synthetic Protocol for 2-Amino-1,3,4-Thiadiazoles: A common method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent or catalyst, such as phosphorus oxychloride or polyphosphate ester.[18]
Procedure (General):
-
React an appropriate carboxylic acid with thiosemicarbazide.
-
The reaction can be promoted by a dehydrating agent (e.g., phosphorus oxychloride) or under microwave irradiation to facilitate cyclization.[19]
-
The resulting 2-amino-5-substituted-1,3,4-thiadiazole can be isolated and purified by standard techniques such as recrystallization.
Coumarin Derivatives
Coumarin and its derivatives are known for their anticoagulant properties, and recent studies have highlighted their potential as antiplatelet agents.[6] 4-hydroxycoumarin is a key intermediate in the synthesis of many of these compounds.
General Synthetic Protocol for 4-Hydroxycoumarin (Pechmann Condensation): The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[20][21]
Procedure (General):
-
React a phenol with a β-ketoester (e.g., ethyl acetoacetate).
-
The reaction is typically catalyzed by a strong acid, such as sulfuric acid.
-
The reaction proceeds through transesterification followed by intramolecular electrophilic aromatic substitution and subsequent dehydration to form the coumarin ring.[22]
Data Summary: Biological Activity of Synthesized Compounds
The following table summarizes the antiplatelet activity of representative compounds from the classes discussed. The IC50 values represent the concentration of the compound required to inhibit platelet aggregation by 50%.
| Compound Class | Representative Compound | Target | IC50 (µM) | Reference |
| Thiadiazole Derivative | Compound 3b (4-methylphenyl substituted) | P2Y12 | 39 ± 11 | [17] |
| Coumarin | Coumarin | COX-1 | 5930 | [6] |
| Coumarin Derivative | Esculetin | COX-1 | 2760 | [6] |
| Vorapaxar Analogue | Compound (-)-94 | PAR-1 | 0.027 | [23] |
Conclusion
The synthesis of compounds with antiaggregant effects is a dynamic and evolving field of medicinal chemistry. This guide has provided a comprehensive overview of the synthetic methodologies for several key classes of antiplatelet agents, from the well-established COX-1 inhibitors to emerging scaffolds like thiadiazoles and coumarins. By understanding the underlying reaction mechanisms and the rationale for specific experimental choices, researchers can effectively synthesize and optimize these compounds, contributing to the development of next-generation antiplatelet therapies with improved efficacy and safety profiles. The provided protocols serve as a foundational resource for the practical synthesis of these important therapeutic agents.
References
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- Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. (n.d.). National Center for Biotechnology Information.
- Platelet Glycoprotein IIb/IIIa Inhibitors. (n.d.). Arteriosclerosis, Thrombosis, and Vascular Biology.
- Recent highlights of ATVB: Platelet signaling pathways and new inhibitors. (n.d.). National Center for Biotechnology Information.
- Pechmann condensation. (n.d.). Wikipedia.
- Aspirin Synthesis: Sulfuric vs. Phosphoric Acid Catalysis. (n.d.). Scribd.
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.). National Center for Biotechnology Information.
- G-Protein–Coupled Receptors as Signaling Targets for Antiplatelet Therapy. (2008, November 20). Arteriosclerosis, Thrombosis, and Vascular Biology.
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- Synthesis of aspirin on a microscale. (n.d.). Royal Society of Chemistry.
- List of Protease-activated receptor-1 antagonists. (n.d.). Drugs.com.
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- Design and synthesis of potent PAR-1 antagonists based on vorapaxar. (2020, April 15). PubMed.
- Process for preparation of tirofiban hydrochloride. (n.d.). Google Patents.
- The Development of Novel Vorapaxar Analogues as Topical Protease Activated Receptor-1 Antagonists for the Treatment of Idiopathic Pulmonary Fibrosis. (n.d.). UCL Discovery.
- Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). Slideshare.
- Peptide-derived protease-activated receptor-1 (PAR-1) antagonists. (n.d.). PubMed.
- Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. (n.d.). ACS Publications.
- RAPID SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-AMINO-5-ALKYL/ARYL-1,3,4-THIADIAZOLES. (n.d.).
- Preparation method of tirofiban hydrochloride. (n.d.). Google Patents.
- Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review. (n.d.). National Center for Biotechnology Information.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021, August 25). National Center for Biotechnology Information.
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- An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. (n.d.). Der Pharma Chemica.
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- Pechmann Condensation Coumarin Synthesis. (n.d.). Organic Chemistry Portal.
- Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins. (2023, June 1). Blood.
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- Synthetic coumarin derivatives with anticoagulation and antiplatelet aggregation inhibitory effects. (2023, September 16). ResearchGate.
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- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.
- Glycoprotein IIb/IIIa inhibitors. (n.d.). Wikipedia.
- Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. (n.d.). MDPI.
- Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. (2025, October 14). ResearchGate.
- Method for improving resolution yield of clopidogrel camphorsulfonate. (n.d.). Patsnap.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Aminobenzimidazole-2-sulfonic Acid
Welcome to the technical support center for the synthesis of 1-Aminobenzimidazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our focus is on improving reaction yield and purity through a scientifically grounded, experience-driven approach.
Introduction
The synthesis of this compound presents unique challenges, primarily concerning regioselectivity and yield. Direct sulfonation of 1-aminobenzimidazole often results in a mixture of isomers, complicating purification and reducing the overall yield of the desired product. This guide proposes a robust, two-step synthetic pathway designed to overcome these challenges by ensuring the selective introduction of the sulfonic acid group at the C2 position of the benzimidazole ring.
Our proposed methodology involves the initial synthesis of a 2-substituted benzimidazole precursor, which directs the sulfonation to the desired position, followed by the introduction of the amino group at the N1 position. This approach provides greater control over the final product's structure and purity.
Proposed Synthetic Pathway
The recommended synthetic route is a two-step process that ensures regioselectivity for the sulfonic acid group at the 2-position.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Benzimidazole-2-sulfonic acid
This step focuses on the regioselective formation of the sulfonic acid at the 2-position via the oxidation of 2-mercaptobenzimidazole.
Materials:
-
2-Mercaptobenzimidazole
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide
-
Deionized water
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of 2-mercaptobenzimidazole in 100 mL of a 10% sodium hydroxide solution. Cool the mixture to 0-5 °C in an ice bath.
-
Oxidation: Slowly add 30% hydrogen peroxide solution dropwise to the cooled mixture with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. The addition rate should be controlled to prevent excessive foaming and a rapid increase in temperature.
-
Reaction Monitoring: After the complete addition of hydrogen peroxide, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Precipitation: Once the reaction is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. This should be done in an ice bath to control the exothermic reaction. The product, benzimidazole-2-sulfonic acid, will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash the solid with cold deionized water to remove any remaining salts. Recrystallize the crude product from a mixture of ethanol and water to obtain pure benzimidazole-2-sulfonic acid. Dry the product in a vacuum oven at 60-70 °C.
Part 2: N-Amination of Benzimidazole-2-sulfonic acid
This step introduces the amino group at the N1 position of the benzimidazole ring.
Materials:
-
Benzimidazole-2-sulfonic acid
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide
-
Deionized water
-
Isopropanol
Procedure:
-
Preparation of HOSA solution: In a separate beaker, prepare a fresh solution of hydroxylamine-O-sulfonic acid in deionized water.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the benzimidazole-2-sulfonic acid synthesized in Part 1 in an aqueous solution of potassium hydroxide. The amount of potassium hydroxide should be sufficient to deprotonate the sulfonic acid and the imidazole N-H.
-
N-Amination: Cool the reaction mixture to 10-15 °C. Slowly add the HOSA solution dropwise to the reaction mixture over a period of 1-2 hours. Maintain the temperature between 10-20 °C during the addition.[1]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
-
Product Isolation: Upon completion, adjust the pH of the reaction mixture to 3-4 with a suitable acid (e.g., dilute HCl). The desired product, this compound, will precipitate.
-
Purification: Filter the precipitate and wash with cold isopropanol. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dry the final product under vacuum.
Troubleshooting Guide (Q&A Format)
This section addresses common issues that may arise during the synthesis of this compound.
Sources
Overcoming solubility issues of 1-Aminobenzimidazole-2-sulfonic acid in organic solvents
Welcome to the technical support center for 1-Aminobenzimidazole-2-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN)?
A1: The primary reason for the poor solubility of this compound in many organic solvents is its zwitterionic nature . A zwitterion is a molecule that contains both a positive and a negative electrical charge, yet the overall charge of the molecule is neutral.
-
Acidic and Basic Centers: Your molecule has a highly acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂). In the solid state and in neutral solutions, the acidic proton from the sulfonic acid is transferred to the basic nitrogen atom of the benzimidazole ring system.[1]
-
High Crystal Lattice Energy: This internal salt formation results in a molecule with distinct positive and negative poles. These zwitterions arrange themselves in a crystalline solid with very strong intermolecular electrostatic attractions. This is similar to the high melting points and aqueous solubility of amino acids.[2]
-
Solvent Incompatibility: Overcoming this high crystal lattice energy requires a solvent that can effectively solvate both the positive and negative charges. Non-polar or moderately polar organic solvents (e.g., hexane, DCM, THF, MeCN) are incapable of doing this, leading to very low solubility. The principle of "like dissolves like" dictates that highly polar, ionic-like solutes dissolve best in highly polar solvents.[3]
Q2: I observe some solubility in DMSO, but it's not sufficient for my reaction concentration. What makes DMSO a better solvent than others?
A2: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent. Its effectiveness, though limited, stems from its ability to disrupt the zwitterionic interactions to some extent.
-
High Dielectric Constant: DMSO has a high dielectric constant, which helps to shield the positive and negative charges within the zwitterion from each other, weakening the crystal lattice.
-
Strong Dipole Moment: The strong S=O dipole in DMSO can interact favorably with the charged centers of your molecule, providing some solvation energy.[4]
However, for many applications, the solubility in DMSO alone is insufficient because these dipole-ion interactions are often not strong enough to fully overcome the powerful electrostatic forces in the solid-state crystal.
Troubleshooting Guide: Strategies for Enhancing Solubility
This section provides detailed troubleshooting strategies to overcome the solubility challenges of this compound. Each method is presented with its guiding principle, a step-by-step protocol, and its respective advantages and limitations.
Strategy 1: Interrupting the Zwitterion through Salt Formation
Guiding Principle: The most effective way to improve solubility in organic solvents is to disrupt the zwitterionic state by converting the molecule into a true ionic salt. By adding a base, you deprotonate the most acidic proton (on the protonated imidazole nitrogen), creating a distinct anion. This anion, paired with a suitable cation, will have significantly different solubility properties compared to the starting zwitterion.
Caption: Workflow for converting the zwitterion to a soluble salt.
This protocol is ideal for generating a solution of the salt to be used directly in a subsequent reaction.
-
Suspension: Suspend 1.0 equivalent of this compound in a minimal amount of a suitable polar solvent (e.g., methanol, ethanol, or THF).
-
Base Selection: Choose a strong base with a desirable cation. Sodium methoxide (NaOMe) in methanol or potassium hydroxide (KOH) in methanol are excellent starting points.[5]
-
Stoichiometric Addition: While stirring vigorously, add exactly 1.0 equivalent of the base solution dropwise to the suspension at room temperature.
-
Dissolution: Continue stirring. As the zwitterion is converted to its sodium or potassium salt, the suspension should clarify, resulting in a homogenous solution. This may take anywhere from a few minutes to an hour. Gentle warming (30-40°C) can be applied if dissolution is slow.
-
Application: The resulting solution containing the sulfonate salt can now be used directly in your desired organic reaction.
This method aims to create a salt that is more soluble in less polar organic solvents.
-
Suspension: Suspend 1.0 equivalent of this compound in methanol or isopropanol.
-
Base Selection: Use a base with a bulky, organic cation. A commercially available solution of Tetrabutylammonium hydroxide (TBAH) in methanol is an excellent choice.
-
Stoichiometric Addition: Slowly add 1.0 equivalent of the TBAH solution to the suspension with efficient stirring.
-
Isolation (Optional): The resulting tetrabutylammonium salt can be used in solution or isolated by removing the solvent under reduced pressure. The resulting solid can then be tested for solubility in a wider range of solvents, including dichloromethane, acetonitrile, and ethyl acetate.
| Strategy | Base Examples | Resulting Salt | Probable Solubility | Pros | Cons |
| Inorganic Salt | NaOMe, KOH, NaH | Sodium/Potassium Salt | Polar aprotic (DMSO, DMF), Alcohols | Cost-effective, simple, high atom economy. | Limited solubility in non-polar solvents. May introduce inorganic salts into the reaction. |
| Organic Amine Salt | Triethylamine (Et₃N), DBU | Triethylammonium/DBU Salt | Broader range, including MeCN, DCM | Can act as both base and solubilizing agent. Often easily removed. | Basicity might interfere with downstream chemistry. |
| Lipophilic Cation Salt | Tetrabutylammonium Hydroxide (TBAH) | Tetrabutylammonium Salt | Excellent in a wide range of organic solvents. | Significantly enhances lipophilicity. | Higher cost, bulky cation may be difficult to remove later. |
Strategy 2: Utilizing Co-Solvent Systems
Guiding Principle: If salt formation is undesirable for your chemical system, a carefully selected co-solvent system can enhance solubility. A co-solvent disrupts the solute-solute interactions by creating a more favorable solvation environment that a single solvent cannot provide.
-
Primary Solvent Selection: Begin with a polar aprotic solvent in which the compound shows at least minimal solubility (e.g., >1 mg/mL). DMSO, DMF, or N-Methyl-2-pyrrolidone (NMP) are good candidates.
-
Co-Solvent Panel: Select a panel of co-solvents with varying properties.
-
Protic: Methanol, Ethanol, Isopropanol
-
Aprotic Polar: Acetonitrile, Propylene Carbonate
-
Hydrogen Bond Acceptors: THF, Dioxane
-
-
Screening Execution:
-
Prepare a saturated or near-saturated solution of your compound in the primary solvent (e.g., 5 mg in 1 mL of DMSO).
-
In separate vials, add a co-solvent incrementally (e.g., in 10% v/v steps) to the primary solution.
-
After each addition, vortex and observe for any changes in clarity or the ability to dissolve more solid material.
-
Use of gentle heat or sonication can help achieve equilibrium.[4]
-
-
Optimization: Once a promising co-solvent system is identified (e.g., DMSO:Methanol 80:20), you can fine-tune the ratio to achieve the desired concentration.
Caption: Decision tree for selecting an appropriate solubilization method.
Strategy 3: Advanced & Exploratory Methods
For particularly challenging cases, ionic liquids can serve as excellent solvents for zwitterionic and polar molecules.[6]
-
Principle: ILs are salts that are liquid at low temperatures. They consist of poorly coordinated ions, creating a highly polar yet non-aqueous environment that can effectively solvate charged species.[7]
-
Suggestion: Imidazolium-based ILs, such as 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), could be explored. Dissolution may be slow and require heating. Note that the IL becomes the reaction medium, which requires specific workup procedures. Sulfonic acid functionalized ILs are particularly effective at dissolving polar molecules.[8]
If the goal is to perform a reaction at a different part of the molecule and the sulfonic acid is interfering with solubility, it can be temporarily masked.
-
Principle: Convert the highly polar sulfonic acid group into a less polar, more organic-soluble derivative like a sulfonate ester or sulfonamide.[9] This completely removes the zwitterionic character.
-
Suggestion: Reaction of the sulfonic acid with thionyl chloride (SOCl₂) can generate the sulfonyl chloride, which can then be reacted with an alcohol or amine to form the corresponding ester or amide. This is a synthetic modification and requires subsequent steps to regenerate the sulfonic acid if needed (e.g., via hydrolysis).
References
- Sulfonic acid. (n.d.). In Wikipedia.
- Sulfonic acid. (2025). In Britannica.
- Product Class 9: Arenesulfonic Acids and Derivatives. (n.d.). In Thieme E-Books.
- Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. (2014). In Taylor & Francis eBooks.
- US Patent 1926442A - Production of sulfonic acids of aliphatic and hydroaromatic carboxylic acids. (n.d.). In Google Patents.
- Interaction and Mechanism between Imidazolium Ionic Liquids and the Zwitterionic Amino Acid Tyr: a DFT Study. (n.d.). In Acta Physico-Chimica Sinica.
- Can I remove p-toluene sulfonic acid from benzimidazole? (2019). In ResearchGate.
- Room-Temperature Zwitterionic Liquids You Can Actually Stir. (2025). In ChemistryViews.
- Ionic Liquid Induced Changes in the Properties of Aqueous Zwitterionic Surfactant Solution. (2025). In ResearchGate.
- Ionic liquids via reaction of the zwitterionic 1,3-dimethylimidazolium-2-carboxylate with protic acids. Overcoming synthetic limitations and establishing new halide free protocols for the formation of ILs. (2007). Green Chemistry.
- Synthesis and Use of Zwitterion Bearing Sulfonyl(trifluoromethane sylfonyl)imide Anion as Additive for Polymer Electrolytes. (n.d.). MDPI.
- Organic high ionic strength aqueous two-phase solvent system series for separation of ultra-polar compounds by spiral high-speed counter-current chromatography. (2011). PubMed.
- Sulfonic Acid: Properties and Its Role in Modern Chemistry. (2024). Patsnap Eureka.
- PROTONATION AND SULFONATION OF GRAMINE IN STRONG SULFURIC ACID. (n.d.).
- US Patent 3496224A - Purification of sulfonic acids. (n.d.). In Google Patents.
- Switchable Solvents. (n.d.). Jessop Lab.
- Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. (2019). MDPI.
- Sulfonic acid functionalized ionic liquids for dissolution of metal oxides and solvent extraction of metal ions. (2025). In ResearchGate.
- (PDF) Removal of 2-phenylbenzimidazole-5-sulfonic acid using heterogeneous photocatalysis. (2025). In ResearchGate.
- Reversible zwitterionic liquids, the reaction of alkanol guanidines, alkanol amidines, and diamines with CO2. (2025). In ResearchGate.
- NCERT Solutions For Class 12 Chemistry Chapter 10 Biomolecules. (2025).
- Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. (n.d.). Scientific Research Publishing.
- Chapter 9: Non-aqueous solvents. (n.d.). In Pearson.
- Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. (2023). The Journal of Organic Chemistry.
- [Studies for analyzing restricted ingredients such as phenylbenzoimidazole sulfonic acid]. (n.d.).
- How Do Polar Solvents Dissolve Polar Solutes? (2025). In YouTube.
- Chapter 5: Switchable-polarity Solvents. (2020). In The Royal Society of Chemistry.
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Stability and degradation pathways of 1-Aminobenzimidazole-2-sulfonic acid
Technical Support Center: 1-Aminobenzimidazole-2-sulfonic acid
A Guide to Stability and Degradation Pathway Analysis
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. Given the limited publicly available stability data for this specific molecule, this document synthesizes information from related benzimidazole derivatives to provide expert guidance on handling, stability testing, and troubleshooting. The principles and protocols outlined herein are based on established knowledge of benzimidazole chemistry and are intended to serve as a robust starting point for your investigations.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Based on general guidelines for benzimidazole derivatives, the following conditions are recommended:
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, tightly sealed in its container.[1] For long-term storage, refrigeration (2-8 °C) is advisable. Some benzimidazole derivatives are sensitive to light, so storage in light-resistant containers is a good practice.[2]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust by handling it in a chemical fume hood.[1]
Q2: What are the likely degradation pathways for this compound?
-
Photodegradation: Benzimidazole derivatives are often photosensitive.[1][2][5] Direct photolysis can lead to desulfonation (cleavage of the sulfonic acid group) and cleavage of the benzimidazole ring.[3]
-
Hydrolysis: The compound may undergo hydrolysis, particularly under basic conditions. This could potentially involve the cleavage of the amino group or destabilization of the imidazole ring.
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation, leading to the formation of various oxidation products. The amino group is also a potential site for oxidative degradation.
Q3: Which analytical techniques are most suitable for stability and degradation analysis?
A3: A stability-indicating analytical method is essential to separate the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common and effective technique for this purpose.[6][7][8][9] A C18 or C8 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of unknown degradation products, coupling HPLC with a mass spectrometer is invaluable.[10]
Q4: What is a forced degradation study, and why is it important?
A4: A forced degradation or stress study is a critical component of drug development and stability testing.[6] It involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation. The primary goals of a forced degradation study are:
-
To identify potential degradation products.
-
To elucidate the degradation pathways.
-
To develop and validate a stability-indicating analytical method that can resolve the drug from all potential degradants.
Part 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Unexpected peaks in HPLC chromatogram. | - Contamination of the sample, solvent, or HPLC system.- Degradation of the compound in the analytical solvent.- Presence of impurities from synthesis. | - Run a blank (solvent) injection to check for system contamination.- Prepare fresh samples and mobile phase.- If degradation is suspected, analyze the sample immediately after preparation and consider using a more inert solvent.- Characterize the unknown peaks using LC-MS to determine if they are degradation products or impurities. |
| 2. Loss of analyte concentration over time without corresponding degradation peaks. | - The degradation products may not have a UV chromophore at the detection wavelength.- The compound or its degradants may be precipitating out of solution.- The degradants may be volatile.- The degradants may be adsorbing to the column or vials. | - Analyze samples at a lower wavelength (e.g., 210 nm) or use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).- Check the solubility of the compound and potential degradants in the chosen solvent.- Use a mass spectrometer to search for expected degradation products.- Use silanized vials to minimize adsorption. |
| 3. Poor peak shape (tailing or fronting) or resolution. | - Inappropriate mobile phase pH for an ionizable compound.- Column degradation or contamination.- Overloading of the column.- Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For a sulfonic acid, a low pH mobile phase (e.g., pH 2.5-3.5) is generally recommended.- Flush the column with a strong solvent or replace it if necessary.- Reduce the injection volume or sample concentration.- Consider a different column chemistry or mobile phase additives. |
| 4. Inconsistent results between experiments. | - Variability in sample preparation.- Fluctuation in instrument conditions (e.g., temperature, flow rate).- Instability of the compound in the autosampler. | - Ensure consistent and accurate sample preparation procedures.- Verify the performance of the HPLC system.- Keep the autosampler temperature controlled (e.g., 4 °C) to minimize degradation during the analytical run. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours. Analyze the samples at different time points.
-
Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines. A control sample should be kept in the dark.
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.
-
Aim for 5-20% degradation of the parent compound for meaningful results. Adjust stress conditions if degradation is too low or too high.
Protocol 2: Example Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method for this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
Part 4: Visualization of Hypothesized Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound based on the known chemistry of related compounds.
Caption: Hypothesized Hydrolytic Degradation.
Caption: Hypothesized Oxidative Degradation.
Part 5: Data Presentation
The results of a forced degradation study can be summarized in a table as shown below.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C, 8h | ~5% | 1 | 1 (RT = 5.2 min) |
| 0.1 M NaOH, 60°C, 8h | ~15% | 2 | 1 (RT = 4.8 min), 2 (RT = 6.1 min) |
| 3% H₂O₂, RT, 24h | ~10% | 2 | 1 (RT = 7.5 min), 2 (RT = 8.2 min) |
| Heat (80°C, 48h) | <2% | 0 | - |
| Photolysis (ICH Q1B) | ~20% | 3 | 1 (RT = 3.5 min), 2 (RT = 9.1 min), 3 (RT = 10.4 min) |
Note: The data in this table is hypothetical and for illustrative purposes only.
References
- PubChem. This compound.
- PubChem. 1H-Benzimidazole-2-sulfonic acid.
- Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 802-806. [Link]
- Chemcd.
- Ji, Y., et al. (2015). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices.
- SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
- Patel, K. M., et al. (2018). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. World Journal of Pharmaceutical Research, 7(14), 316-342. [Link]
- Sharma, G., & Kumar, A. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Research & Reviews, 3(10), 45-59. [Link]
- Hu, C., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3054. [Link]
- Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Ali, I., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2315. [Link]
- Waters Corporation.
Sources
- 1. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions for 1-Aminobenzimidazole-2-sulfonic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of 1-Aminobenzimidazole-2-sulfonic acid. As a specialized benzimidazole derivative, its synthesis requires precise control over reaction parameters to ensure optimal yield, purity, and reproducibility. This document provides in-depth technical guidance, troubleshooting strategies, and foundational principles for optimizing temperature and pressure in your reactions.
Foundational Principles: The Role of Temperature and Pressure
The synthesis of this compound is a multi-step process that likely involves the formation of the benzimidazole core followed by a sulfonation reaction. Both temperature and pressure are critical parameters that can significantly influence the reaction kinetics, product selectivity, and impurity profile.
Temperature primarily affects the rate of reaction. Higher temperatures generally lead to faster reactions but can also promote the formation of unwanted byproducts or degradation of the desired product.[1] For the formation of the benzimidazole ring, which is typically a condensation reaction, elevated temperatures are often necessary to drive the reaction to completion.[2] However, excessive heat can lead to over-oxidation of the starting materials or the product.[3] In the case of sulfonation, temperature control is crucial as it can influence the position of the sulfonic acid group on the aromatic ring and the formation of sulfones as byproducts.[4]
Pressure is a less commonly adjusted parameter in many lab-scale syntheses but can be a powerful tool for optimization, especially when dealing with gaseous reagents or when trying to influence reaction equilibria. In the context of sulfonation, which can be a reversible reaction, applying pressure can help to keep volatile reagents in the reaction mixture and shift the equilibrium towards the product side.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common challenges encountered during the synthesis of this compound, with a focus on resolving them through the strategic adjustment of temperature and pressure.
Q1: My reaction yield is consistently low. How can I improve it by optimizing temperature?
A1: Low yield is a common issue that can often be traced back to suboptimal reaction temperature. Here's a systematic approach to troubleshoot this:
-
Reaction Stalling: If you observe that the starting materials are not being fully consumed (as monitored by TLC or HPLC), the reaction may be stalling due to insufficient activation energy. Gradually increasing the reaction temperature in increments of 5-10°C can help to overcome this barrier.[1]
-
Decomposition: Conversely, if you observe the formation of dark, insoluble materials or a decrease in the concentration of your desired product after an initial increase, your product or starting materials may be decomposing at the current temperature. In this case, lowering the temperature is necessary.[1]
-
Equilibrium: For reversible reactions like sulfonation, temperature can shift the equilibrium. High temperatures can sometimes favor the reverse reaction (desulfonation).[4] If you suspect this is the case, try running the reaction at a lower temperature for a longer period.
Q2: I am observing the formation of significant impurities. Can temperature and pressure control help in minimizing them?
A2: Yes, controlling temperature and pressure is a key strategy for minimizing impurity formation.
-
Side Reactions: Many side reactions have different activation energies than the desired reaction. If you are seeing a consistent impurity, consider lowering the reaction temperature. This will slow down all reactions, but it may disproportionately slow down the formation of the undesired byproduct.[1]
-
Oxidation: Benzimidazole precursors, such as o-phenylenediamines, can be susceptible to oxidation, leading to colored impurities.[3] Running the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.
-
Regioisomers in Sulfonation: The position of the sulfonic acid group is influenced by temperature. Higher temperatures can favor the formation of thermodynamically more stable isomers, which may not be the desired product.[4] Careful control of the sulfonation temperature is therefore critical for regioselectivity.
-
Pressure to Suppress Volatilization: If one of your starting materials is volatile, it may be escaping the reaction mixture, leading to stoichiometric imbalances and the formation of byproducts. Conducting the reaction in a sealed vessel under moderate pressure can help to keep all reactants in the reaction phase.
Q3: The reaction seems to be very slow, taking an impractically long time to complete. Is simply increasing the temperature the best solution?
A3: While increasing the temperature is often the first step to consider for a slow reaction, it's not always the optimal solution due to the risk of side reactions and decomposition.[1] Here is a more nuanced approach:
-
Stepwise Temperature Increase: Instead of a large temperature jump, increase it incrementally and monitor the reaction progress closely. This will help you find the "sweet spot" where the reaction rate is acceptable without significant byproduct formation.
-
Pressure-Assisted Reaction: For reactions where a gaseous byproduct is formed that inhibits the forward reaction, applying a vacuum (if the reactants are not volatile) can help to drive the reaction forward. Conversely, if the reaction involves the consumption of a gas, increasing the pressure of that gas will increase its concentration in the liquid phase and accelerate the reaction.
-
Solvent Choice: The choice of solvent can have a significant impact on the reaction rate. A higher-boiling solvent will allow you to run the reaction at a higher temperature safely.
Q4: How do I know if my starting material, 1-aminobenzimidazole, is degrading during the sulfonation step?
-
Color Change: A significant darkening of the reaction mixture, especially to a dark brown or black color, can indicate decomposition.
-
In-Process Monitoring: Use analytical techniques like HPLC or LC-MS to monitor the reaction. A decrease in the concentration of the starting material without a corresponding increase in the desired product suggests that it is being consumed in non-productive pathways.
-
Baseline Analysis: Before starting the optimization, it is advisable to perform a thermal stability study of your starting material under the planned reaction conditions (solvent, acid concentration) but without the sulfonating agent. This will give you a baseline for its stability at different temperatures.
Experimental Protocol: A General Guideline for Synthesis
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound. This should be considered a starting point for your optimization studies.
Materials:
-
1-Aminobenzimidazole
-
Concentrated Sulfuric Acid (or Oleum)
-
Anhydrous solvent (e.g., Dichloromethane, if applicable)
-
Quenching solution (e.g., ice-water)
-
Base for neutralization (e.g., Sodium Bicarbonate solution)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser with a drying tube, add 1-aminobenzimidazole (1 equivalent).
-
Cooling: Cool the flask to 0-5°C in an ice bath. Critical Temperature Point: Initial cooling is essential to control the initial exothermic reaction upon addition of the strong acid.
-
Addition of Sulfonating Agent: Slowly add concentrated sulfuric acid (or oleum, a solution of SO3 in sulfuric acid) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10°C. The choice and concentration of the sulfonating agent will significantly impact the reaction.[4]
-
Controlled Heating: Once the addition is complete, slowly raise the temperature to the desired reaction temperature (e.g., start with 25°C and optimize from there). Critical Temperature Point: The reaction temperature will determine the rate and selectivity of the sulfonation.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0-5°C and slowly pour it onto crushed ice with vigorous stirring. Critical Temperature Point: Quenching on ice helps to dissipate the heat of dilution of the strong acid and precipitates the product.
-
Isolation and Purification: The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
Data Summary Tables
Table 1: Recommended Starting Conditions and Optimization Strategies for Temperature
| Parameter | Recommended Starting Condition | Optimization Strategy | Potential Issues |
| Initial Addition Temperature | 0-5°C | Maintain this temperature to control exothermicity. | Runaway reaction if addition is too fast or cooling is insufficient. |
| Reaction Temperature | 25°C | Increase in 5-10°C increments to improve rate. Decrease if decomposition is observed. | Low yield at low temperatures; byproduct formation at high temperatures. |
| Quenching Temperature | 0-5°C | Keep the quenching medium cold to ensure product precipitation and safe handling. | Product may remain in solution if quenching temperature is too high. |
Table 2: Influence of Pressure on the Reaction
| Scenario | Recommended Pressure Condition | Rationale |
| Volatile Reactants | Moderate positive pressure (e.g., 1-2 bar) in a sealed vessel. | Prevents loss of starting material and maintains stoichiometry. |
| Gaseous Byproduct Inhibition | Vacuum (if reactants are not volatile). | Removes the inhibitory byproduct, driving the reaction forward. |
| Gaseous Reactant | Increased pressure of the gaseous reactant. | Increases the concentration of the reactant in the solution, accelerating the reaction. |
Visualizing the Workflow
Diagram 1: General Workflow for Temperature Optimization
This diagram illustrates a systematic approach to optimizing the reaction temperature.
Caption: A decision-making flowchart for optimizing reaction temperature.
Concluding Remarks
The optimization of temperature and pressure for the synthesis of this compound is a critical step in achieving high-quality results. This guide provides a framework for a systematic and logical approach to this process. By understanding the fundamental principles and applying the troubleshooting strategies outlined, researchers can overcome common challenges and successfully develop a robust and efficient synthetic protocol. Always ensure that all experiments are conducted with appropriate safety precautions, especially when working with strong acids and at elevated temperatures or pressures.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Benchchem. (n.d.). Optimization of reaction conditions for synthesizing benzamides.
- ResearchGate. (2018). Aromatic Sulphonation and Related Reactions.
- CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine.
- Wikipedia. (n.d.). Aromatic sulfonation.
- ResearchGate. (2010). Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids.
- PMC. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Aminobenzimidazole-2-sulfonic Acid and its Derivatives
Welcome to the technical support center for the purification of 1-Aminobenzimidazole-2-sulfonic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established methodologies and practical insights, this resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the purity and yield of your target compounds.
I. Understanding the Core Purification Challenges
The purification of this compound and its derivatives is often complicated by a combination of factors inherent to their molecular structure. A primary challenge is the zwitterionic nature of these compounds, arising from the acidic sulfonic acid group and the basic benzimidazole nitrogen. This can lead to variable solubility and chromatographic behavior. Additionally, the synthesis of these molecules can result in a variety of impurities, including unreacted starting materials, positional isomers, and byproducts from side reactions, which may have similar physicochemical properties to the desired product, making separation difficult.[1][2]
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification process in a question-and-answer format, providing expert guidance and actionable solutions.
Problem 1: Persistent Impurities After Initial Purification
Q: My product still shows significant impurities by HPLC/TLC analysis after a single recrystallization. What are my next steps?
A: This is a common issue, often due to impurities having similar solubility profiles to your target compound. Here's a systematic approach to tackle this:
-
Re-evaluate your recrystallization solvent system. A single solvent may not be sufficient. Consider a two-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The two solvents must be miscible.[3] Dissolve your crude product in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until turbidity appears. Gentle heating to redissolve, followed by slow cooling, can significantly improve crystal purity.
-
Employ column chromatography. If recrystallization proves ineffective, column chromatography is the next logical step. Due to the polar nature of the sulfonic acid group, standard silica gel chromatography may not provide adequate separation. Consider using a different stationary phase, such as alumina, or employing reversed-phase chromatography.[1] For highly polar compounds, ion-pair reversed-phase HPLC can be a powerful purification tool.
-
Consider an acid-base workup. The amphoteric nature of your compound can be exploited. Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate) to deprotonate the sulfonic acid and form a salt. Filter to remove any non-acidic, insoluble impurities. Then, carefully acidify the filtrate with an acid like HCl to precipitate your purified product, leaving any basic impurities in the solution.[4][5]
Problem 2: Product Co-elutes with an Impurity During Column Chromatography
Q: I'm using column chromatography, but a persistent impurity co-elutes with my product. How can I improve the separation?
A: Co-elution indicates that the impurity has a similar polarity to your product under the chosen chromatographic conditions. Here are some strategies to improve resolution:
-
Change the mobile phase composition. A slight modification of the solvent system can sometimes be enough. If you are using a gradient elution, try a shallower gradient to increase the separation between closely eluting peaks.
-
Switch the stationary phase. If modifying the mobile phase doesn't work, changing the stationary phase is often the most effective solution. If you are using silica gel (a polar stationary phase), consider switching to a non-polar stationary phase like C18 (reversed-phase chromatography).[6]
-
Derivatization. In some cases, temporarily derivatizing either your product or the impurity can alter its polarity, allowing for easier separation. This is a more advanced technique and should be approached with caution, ensuring the derivatization is reversible without degrading your compound.
Problem 3: Low Recovery After Purification
Q: My product is pure, but the overall yield after purification is very low. What could be the cause and how can I improve it?
A: Low recovery can stem from several factors throughout the purification process. Here's a checklist of potential culprits and solutions:
-
Inappropriate recrystallization solvent. If your compound is slightly soluble in the cold recrystallization solvent, you will lose a significant amount of product in the mother liquor. Test the solubility of your compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.[3]
-
Premature crystallization during hot filtration. If your solution cools too quickly during hot gravity filtration to remove insoluble impurities, your product can crystallize in the filter paper.[7] To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.
-
Adsorption onto the stationary phase in chromatography. Highly polar compounds can sometimes irreversibly adsorb to silica gel. If you suspect this is happening, consider using a less active stationary phase like alumina or Celite, or switch to reversed-phase chromatography.
-
Degradation. Some benzimidazole derivatives can be sensitive to pH extremes or prolonged heating. Ensure your purification conditions are mild enough to prevent degradation of your product.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying this compound and its derivatives?
A1: There is no single "best" technique, as the optimal method depends on the specific compound and the nature of the impurities. However, a common and effective strategy is a combination of techniques. Often, an initial purification by recrystallization is a good starting point to remove the bulk of impurities.[8] This can be followed by column chromatography if higher purity is required.[1][2]
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a preliminary idea of purity and to monitor the progress of a reaction or chromatographic separation.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.[6] For sulfonic acids, ion-pair reversed-phase HPLC is often necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of your compound and can detect impurities if they are present in sufficient concentration (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Q3: My compound is a zwitterion. How does this affect purification?
A3: The zwitterionic nature of this compound derivatives can lead to low solubility in many common organic solvents.[2] This can make techniques like chromatography challenging. However, you can often improve solubility by adjusting the pH. In acidic conditions, the amino group is protonated, and in basic conditions, the sulfonic acid group is deprotonated. This modulation of charge can be used to your advantage in both recrystallization and chromatography.
Q4: Are there any specific safety precautions I should take when working with these compounds?
A4: Yes. As with all laboratory chemicals, you should handle this compound and its derivatives with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some benzimidazole derivatives may have biological activity, so it is important to avoid inhalation, ingestion, and skin contact. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.
IV. Experimental Protocol: Purification by Recrystallization
This protocol provides a detailed, step-by-step methodology for the purification of a crude this compound derivative by recrystallization.
Objective:
To purify a crude solid sample of a this compound derivative to a high degree of purity.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent(s) (e.g., water, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it. Add the solvent in small portions and swirl the flask on a hot plate until the solid is completely dissolved.[3]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Gravity Filtration: If you used charcoal or if there are any insoluble impurities, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[7]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of your compound will decrease, and crystals will begin to form. To maximize crystal formation, you can then place the flask in an ice bath.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
V. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound and its derivatives.
Caption: Decision workflow for purification.
VI. Quantitative Data Summary
The following table summarizes typical purity levels achieved by different purification techniques for benzimidazole derivatives.
| Purification Technique | Typical Purity Achieved | Key Considerations |
| Single-Solvent Recrystallization | 85-95% | Dependent on impurity profile and solvent choice. |
| Two-Solvent Recrystallization | 90-98% | Can be more effective for removing closely related impurities. |
| Acid-Base Workup | >95% | Effective for removing non-ionizable impurities. |
| Column Chromatography (Silica/Alumina) | >98% | Choice of stationary and mobile phase is critical. |
| Reversed-Phase HPLC | >99% | Often used for final polishing or for very challenging separations. |
VII. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzimidazole Synthesis. Retrieved from
-
Google Patents. (n.d.). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts. Retrieved from
-
ACS Publications. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. The Journal of Organic Chemistry. Retrieved from
-
Google Patents. (n.d.). US3496224A - Purification of sulfonic acids. Retrieved from
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from
-
ACS Publications. (n.d.). Preparation of 1-Aminobenzimidazoles. The Journal of Organic Chemistry. Retrieved from
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from
-
Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from
-
PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. Retrieved from
-
Benchchem. (n.d.). Phenylbenzimidazole sulphonic acid. Retrieved from
-
Google Patents. (n.d.). US3719703A - Separation of sulfonic acids from sulfuric acid. Retrieved from
-
IJCRT.org. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from
-
IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from
-
PMC - NIH. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 120341-04-0. Retrieved from
-
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Phenylbenzimidazole Sulfonic Acid. Retrieved from
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from
-
ResearchGate. (2025). Chromatographic behaviour and lipophilicity of some benzimidazole derivatives | Request PDF. Retrieved from
-
ResearchGate. (2025). (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from
-
MedChemExpress. (n.d.). 2-Aminobenzimidazole (2-Iminobenzimidazoline) | Biochemical Reagent. Retrieved from
-
MDPI. (n.d.). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Retrieved from
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from
-
CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole. Retrieved from
-
Springer. (n.d.). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Retrieved from
-
ResearchGate. (2014). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Retrieved from
-
ChemicalBook. (n.d.). 2-Aminobenzimidazole CAS#: 934-32-7. Retrieved from
-
Google Patents. (n.d.). CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production. Retrieved from
-
PMC - NIH. (n.d.). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Retrieved from
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Preventing side reactions during the functionalization of 1-Aminobenzimidazole-2-sulfonic acid
Technical Support Center: Functionalization of 1-Aminobenzimidazole-2-sulfonic acid
Welcome to the technical support center for the synthesis and functionalization of this compound. This molecule presents unique challenges due to its multiple reactive sites: a nucleophilic primary amine (N1-amino), a heterocyclic imidazole ring with a second nitrogen (N3), an electron-rich benzene ring, and a strongly acidic sulfonic acid group. This guide provides in-depth, experience-based answers to common issues, helping you navigate the complexities of its chemistry and prevent unwanted side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm starting a project with this compound. Which sites are most reactive and what is the best general strategy to avoid side reactions?
Answer:
Understanding the reactivity hierarchy of this compound is the critical first step to designing a successful synthetic route. The molecule possesses several potential reaction sites, and their reactivity is highly dependent on the reaction conditions (pH, solvent, electrophile).
Reactivity Analysis:
-
N1-Exocyclic Amino Group: This is generally the most nucleophilic site. The lone pair on this nitrogen is readily available for reactions like acylation, alkylation, and Schiff base formation.[1][2] Its reactivity is analogous to a primary aniline, but is influenced by the attached benzimidazole ring system.
-
N3-Imidazole Ring Nitrogen: The imidazole ring nitrogen is also nucleophilic, creating a common source of side reactions, particularly in alkylations.[3] Its basicity is lower than the exocyclic amine, but under certain conditions (e.g., with strong bases or highly reactive electrophiles), it can compete effectively, leading to mixtures of N1 and N3 functionalized products.
-
Benzene Ring: The fused benzene ring is susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration). The regiochemical outcome is complex due to competing directing effects. The amino-imidazole portion is strongly activating and ortho, para-directing, while the sulfonic acid group is strongly deactivating and meta-directing.
-
Sulfonic Acid Group: This group is largely unreactive under typical functionalization conditions but can be converted to more reactive species like sulfonyl chlorides. However, the reagents required for this transformation are harsh and can cause significant side reactions if other functional groups are not protected.
Core Strategy: The Power of Protecting Groups
For nearly all selective transformations, a protection-deprotection strategy is essential.[4] The most common and effective approach is to protect the highly nucleophilic N1-amino group first.
A tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under many reaction conditions and can be removed with acid (e.g., TFA).[5][6] For substrates sensitive to strong acid, a 2,2,2-trichloroethoxycarbonyl (Troc) group, which is removed under mild reductive conditions (e.g., Zn/acetic acid), is a valuable alternative.[7]
Question 2: My N-acylation reaction on the N1-amino group is giving low yields and multiple products. How can I achieve clean, high-yielding mono-acylation?
Answer:
This is a classic selectivity challenge. Low yields and product mixtures in N-acylation typically stem from three main issues: di-acylation, competitive acylation at the N3 position, and poor solubility.
Troubleshooting N-Acylation:
| Issue | Root Cause | Recommended Solution |
| Di-acylation | The initially formed mono-acylated product's remaining N-H is still nucleophilic enough to react, especially with excess acylating agent or strong base. | 1. Stoichiometry Control: Use precisely 1.0-1.1 equivalents of the acylating agent (e.g., acid chloride, anhydride).2. Temperature Control: Run the reaction at 0 °C or even lower to reduce the rate of the second acylation.3. Slow Addition: Add the acylating agent dropwise to the reaction mixture to avoid localized high concentrations. |
| N3-Acylation | The N3-imidazole nitrogen competes with the N1-amino group for the electrophile. This is more common with highly reactive acylating agents. | 1. Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine or pyridine. This minimizes activation of the N3 position.2. Solvent Effects: Use a polar aprotic solvent like DMF or NMP. These solvents can help solvate the molecule and may favor acylation at the more accessible exocyclic amine. |
| Poor Solubility | The zwitterionic nature of the sulfonic acid can lead to poor solubility in common organic solvents, hindering the reaction.[8][9] | 1. Convert to a Salt: Before the reaction, treat the starting material with a base like NaHCO₃ or K₂CO₃ to form the more soluble sulfonate salt.2. Solvent System: Use highly polar aprotic solvents like DMF, DMSO, or NMP. In some cases, a co-solvent system with water may be necessary. |
Recommended Protocol for Selective N-Acylation:
-
Suspend this compound (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (1.2 eq.) and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.05 eq.) dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and proceed with extraction or crystallization.
Question 3: I am attempting to convert the sulfonic acid to a sulfonyl chloride to make sulfonamides, but the reaction fails or decomposes my starting material. What's going wrong?
Answer:
Direct conversion of the sulfonic acid to a sulfonyl chloride using standard reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is highly problematic for this substrate. These reagents are aggressive and unselective, leading to multiple side reactions.[10][11]
Primary Side Reactions:
-
Reaction with the N1-Amino Group: The unprotected primary amine will react instantly with SOCl₂ to form N-sulfinylamines or other undesired products.
-
Ring Chlorination: Under harsh conditions, these reagents can act as chlorinating agents for the electron-rich aromatic ring.
-
General Decomposition: The combination of strong acid (from the sulfonic acid) and a harsh reagent at elevated temperatures can lead to complete degradation of the benzimidazole core.
The Mandatory Two-Step Strategy:
Success requires protecting the N1-amino group before attempting the sulfonyl chloride formation.
Experimental Protocol:
-
Protection:
-
Dissolve this compound (1.0 eq.) in a mixture of dioxane and water.
-
Add sodium carbonate (2.5 eq.) and stir until dissolved.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) and stir at room temperature overnight.
-
Acidify the mixture carefully with dilute HCl to pH ~3-4 and extract the N-Boc protected product with ethyl acetate. Purify by column chromatography.
-
-
Sulfonyl Chloride Formation:
-
To the dried N-Boc protected intermediate (1.0 eq.), add thionyl chloride (5-10 eq.) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture gently to 50-60 °C for 2-3 hours under an inert atmosphere. The reaction should become a clear solution.
-
Carefully remove the excess thionyl chloride under reduced pressure. The resulting sulfonyl chloride is often unstable and should be used immediately in the next step without purification.
-
-
Sulfonamide Synthesis:
-
Dissolve the crude sulfonyl chloride in an anhydrous solvent like dichloromethane or THF and cool to 0 °C.
-
Add the desired amine (2.2 eq.) or a combination of the amine (1.1 eq.) and a non-nucleophilic base like DIPEA (1.2 eq.).
-
Stir the reaction until completion, then proceed with aqueous workup and purification. The Boc group can be removed at the end if desired.
-
Question 4: I'm struggling with regioselectivity during N-alkylation. How can I selectively functionalize the N1-amino group over the N3-imidazole nitrogen?
Answer:
Regiocontrol in the alkylation of aminobenzimidazoles is a well-documented challenge.[12] Unlike acylation, which can often be directed by steric hindrance, alkylation is more sensitive to the electronic properties of the nucleophiles and the nature of the electrophile. Direct alkylation often yields a mixture of N1- and N3-alkylated products, as well as di-alkylated species.
Recent advances in catalysis have provided powerful tools to solve this problem. The choice of metal catalyst can completely switch the site of reaction.[3]
Catalyst-Controlled Regioselectivity:
| Target Site | Recommended Catalyst System | Mechanism & Rationale |
| N1-Amino Group | Palladium (Pd) Catalysis: e.g., Pd₂(dba)₃ with a suitable phosphine ligand (like Xantphos) and a mild base (K₃PO₄). | Palladium catalysts, particularly with bulky ligands, show a strong preference for coordinating with the more accessible and typically more nucleophilic exocyclic primary amine, directing the arylation or alkylation to the N1 position. |
| N3-Imidazole Nitrogen | Copper (Cu) Catalysis: e.g., CuI with a ligand like 1,10-phenanthroline and a base (K₃PO₄). | Copper catalysts preferentially coordinate with the endocyclic imidazole nitrogen. This changes the nucleophilicity profile of the molecule, directing the electrophile to attack the N3 position with high selectivity. |
Troubleshooting Flowchart for N-Alkylation:
By leveraging these catalyst-controlled methods, you can transform a non-selective reaction into a highly predictable and efficient synthesis of the desired regioisomer.
References
- Buchwald, S. L., & Biscoe, M. R. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. PMC, NIH.
- Meerwein, H., et al. (1957). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Pericàs, M. A., & Companyó, X. (2017). Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination of Unprotected 3-Substituted Oxindoles. PMC, NIH.
- Sharma, P., & Kumar, A. (2019). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. IntechOpen.
- Baran, P. S., & Cernijenko, A. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
- Correa-Basurto, J., & Navarrete-Vazquez, G. (2023). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Current Organic Synthesis.
- El-Faham, A., & Almarhoon, Z. (2018). Regioselectivity in the Reaction of 2-Aminobenzothiazoles and 2-Aminobenzimidazoles with Enaminonitriles and Enaminones: Synthesis of Functionally Substituted Pyrimido[2,1-b]thiazoles and Imidazo[1,2-a]pyrimidines. ResearchGate.
- Liu, Y., & Deiters, A. (2020). Synthesis of Multifunctional 2-Aminobenzimidazoles on DNA via Iodine-Promoted Cyclization. Organic Letters.
- Cernijenko, A., & Baran, P. S. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library.
- Gevorgyan, V., & Keshipour, S. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry.
- National Center for Biotechnology Information. (n.d.). 2-Phenylbenzimidazole-5-Sulfonic Acid. PubChem.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal.
- COSMILE Europe. (n.d.). PHENYLBENZIMIDAZOLE SULFONIC ACID. COSMILE Europe.
- ResearchGate. (n.d.). Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. ResearchGate.
- Navarrete-Vazquez, G., & Correa-Basurto, J. (2023). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Ingenta Connect.
- Long, T. E., & Turner, S. R. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters.
- Chemdad. (n.d.). 2-Phenylbenzimidazole-5-sulfonic acid. Chongqing Chemdad Co., Ltd.
- Naaz, F., & Kumar, R. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules.
- García, Y., & Bernès, S. (2014). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules.
- Wikipedia. (n.d.). Phenylbenzimidazole sulfonic acid. Wikipedia.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
- Sriram, R., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SciSpace.
- Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). General synthetic route for benzimidazole. ResearchGate.
- Lokey Lab Protocols. (2017). Protecting Groups. Wikidot.
- MIDDE SRIDHAR CHEMISTRY. (2021). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. YouTube.
- Grimmett, M. R., & Hartshorn, M. P. (1986). Ambident Heterocyclic Reactivity - Alkylation of 2-Substituted-4-methylbenzimidazoles. Australian Journal of Chemistry.
- National Center for Biotechnology Information. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. PMC, NIH.
- ResearchGate. (n.d.). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. ResearchGate.
- Wang, X., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Organic Chemistry Portal.
- eScholarship. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. eScholarship, University of California.
- National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC, NIH.
- MDPI. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI.
- ResearchGate. (n.d.). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC, NIH.
- Knochel, P., & Sämann, C. (2014). Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition.
- MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
- Bentham Science. (n.d.). Methods to Access 2-aminobenzimidazoles of Medicinal Importance. Bentham Science.
- ResearchGate. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate.
- Royal Society of Chemistry. (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications.
- National Center for Biotechnology Information. (n.d.). 1H-Benzimidazole-2-sulfonic acid. PubChem.
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- 12. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Copper-Catalyzed Benzimidazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for copper-catalyzed benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-N bond-forming reaction. As a field-standard methodology, copper-catalyzed synthesis offers a more accessible and cost-effective alternative to palladium-based systems. However, like any catalytic reaction, it has its nuances.
This document moves beyond simple protocols to provide a deeper, mechanism-driven understanding of the challenges you might face at the bench. Our goal is to empower you not just to fix a failed reaction, but to understand why it failed and how to prevent similar issues in the future.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during the copper-catalyzed synthesis of benzimidazoles, which typically involves the intramolecular cyclization of N-(2-haloaryl)amidines or related precursors.
Q1: My reaction has a very low yield or isn't working at all. Where should I start troubleshooting?
This is the most frequent issue and can be traced back to several fundamental factors. A systematic approach is crucial. The following workflow diagram outlines the key checkpoints.
Caption: A logical workflow for diagnosing common reaction failures.
Detailed Breakdown:
-
Atmosphere Integrity: While many modern copper catalysis protocols are more robust than their predecessors, the active catalytic species is typically Cu(I). Oxygen can oxidize Cu(I) to the less active Cu(II) state, stalling the catalytic cycle. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure.
-
Reagent Quality:
-
Base: The quality and even particle size of inorganic bases like K₂CO₃ or Cs₂CO₃ can dramatically impact reaction rates and yields.[1] Use a freshly opened bottle or dry the base in an oven before use. For sensitive reactions, using a soluble organic base may provide more reproducible results.[2][3]
-
Solvent: Anhydrous solvents are critical. Water can hydrolyze intermediates and interfere with the base. It is also known to accelerate the sintering and deactivation of copper catalysts in some systems.[4] Although some protocols have been developed specifically for water as a solvent, they are highly optimized for that purpose.[5][6][7]
-
-
Catalyst Activity:
-
Copper Source: Copper(I) salts like CuI or Cu₂O are common and often used directly. If using a Cu(II) precursor like Cu(OAc)₂, the reaction may require an initial reduction step or proceed via a different mechanism, which can be less efficient.
-
Handling: Avoid prolonged exposure of the copper catalyst and ligands to air and moisture. Weigh them out quickly and add them to the reaction vessel under an inert atmosphere.
-
-
Reaction Conditions:
-
Temperature: The C-X bond activation energy varies (I < Br < Cl). An aryl iodide might react at 80 °C, whereas the corresponding aryl chloride could require temperatures upwards of 120 °C and a more specialized ligand system.[6][8]
-
Base Strength: The base must be strong enough to deprotonate the N-H bond of the precursor, a key step in forming the active nucleophile. If your substrate has an acidic proton, ensure you use sufficient equivalents of base.
-
Q2: Which copper source, ligand, and base should I choose? The literature is full of options.
The optimal combination is substrate-dependent, but general guidelines exist. The choice of these three components is often the most crucial factor for success.[1]
Data Summary: Common Reagents for Benzimidazole Synthesis
| Component | Examples | Key Considerations |
| Copper Source | CuI, Cu₂O, CuBr, Cu(OAc)₂, Cu(OTf)₂ | Cu(I) salts are generally preferred as they are the active species. Cu(II) salts can be effective but may require higher temperatures or additives. |
| Ligand | 1,10-Phenanthroline, DMEDA, L-Proline | Ligands stabilize the Cu(I) center, prevent aggregation, and increase solubility and reactivity. Phenanthroline derivatives are broadly effective.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | Must be strong enough to deprotonate the amine precursor. Cs₂CO₃ is highly effective but expensive. K₂CO₃ is a good starting point.[5] |
| Solvent | Dioxane, Toluene, DMF, DMSO, MeCN[10][11] | Must be high-boiling and anhydrous. The choice can influence catalyst solubility and reaction rate. |
Expert Insight: For a new substrate, a robust starting point is CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2 equivalents) in anhydrous dioxane or toluene at 110 °C . This combination is known to be effective for a range of substrates.
Q3: I see significant side product formation, especially a dimer of my aryl halide. What is happening?
You are likely observing the classic Ullmann homocoupling of your aryl halide starting material. This occurs when two molecules of the aryl halide react with the copper catalyst to form a biaryl species.
Causality: This side reaction competes with the desired intramolecular C-N bond formation. It is often favored under conditions where the desired cyclization is slow.
Solutions:
-
Add a Ligand: This is the most effective solution. Ligands coordinate to the copper center, modifying its electronic properties and sterically hindering the approach of a second aryl halide molecule, thus suppressing the homocoupling pathway.
-
Lower the Temperature: Homocoupling often has a higher activation energy than the desired C-N coupling. Running the reaction at the lowest effective temperature can favor the desired product.
-
Use a Less Reactive Halide: If possible, switching from an aryl iodide to an aryl bromide can sometimes reduce the rate of homocoupling relative to the cyclization.
Understanding the "Why": The Catalytic Cycle
A basic understanding of the reaction mechanism is invaluable for troubleshooting. The widely accepted cycle for this intramolecular Ullmann-type reaction involves three key stages.
Caption: The key steps in the copper-catalyzed C-N coupling cycle.
-
Step 1 (Amine Coordination & Deprotonation): Your N-H precursor coordinates to the Cu(I)-ligand complex. The base then removes the acidic proton, forming a copper amide intermediate. Troubleshooting link: If the base is too weak or impure, this step fails.
-
Step 2 (Oxidative Addition): The aryl halide portion of the molecule adds to the copper center in an intramolecular fashion. This is often the rate-limiting step. Troubleshooting link: For unreactive halides (e.g., Ar-Cl), this step is very slow and requires higher temperatures.
-
Step 3 (Reductive Elimination): The C-N bond is formed, the benzimidazole product is released, and the Cu(I) catalyst is regenerated to re-enter the cycle. Troubleshooting link: Catalyst inhibition can occur if the product binds too strongly to the regenerated catalyst, preventing it from starting a new cycle.[2][3]
Validated Experimental Protocol
This general procedure is a reliable starting point for the synthesis of benzimidazoles from N-(2-haloaryl)amidine precursors.
Title: General Procedure for the Copper(I)-Catalyzed Intramolecular N-Arylation
Materials:
-
N-(2-bromoaryl)amidine substrate (1.0 mmol)
-
Copper(I) Iodide (CuI, 9.5 mg, 0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (18.0 mg, 0.10 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃, dried, 276 mg, 2.0 mmol)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the N-(2-bromoaryl)amidine substrate, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Seal the vessel with a septum or screw cap.
-
Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic base and catalyst residues. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired benzimidazole product.
References
- Molla, R. A., et al. (2021). Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles. Molecules.
- Jin, X., Lin, Y., & Davies, R. P. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology.
- Jin, X., Lin, Y., & Davies, R. P. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. ResearchGate.
- Rasheed, Sk., et al. (2015). Copper-Catalyzed Inter- and Intramolecular C–N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. The Journal of Organic Chemistry.
- Peng, J., et al. (2011). Copper-Catalyzed Intramolecular C−N Bond Formation: A Straightforward Synthesis of Benzimidazole Derivatives in Water. The Journal of Organic Chemistry.
- Wang, F., et al. (2011). A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization of o-Haloanilines and Carbodiimides. The Journal of Organic Chemistry.
- Reddy, G. S., et al. (2020). Copper-catalyzed synthesis of polysubstituted benzimidazoles: an efficient one-pot synthetic approach to N-enylated benzimidazoles. Organic & Biomolecular Chemistry.
- Zheng, Z., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances.
- Zheng, Z., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. National Center for Biotechnology Information.
- Saigl, Z. M., et al. (2024). Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads. International Journal of Biological Macromolecules.
- Request PDF. (n.d.). Copper-catalyzed one-pot synthesis of benzimidazole derivatives. ResearchGate.
- Rahman, M., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules.
- Evano, G., et al. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
- Altıntaş, Z., et al. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
- Request PDF. (n.d.). Copper-Catalyzed Inter-and Intramolecular C-N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. ResearchGate.
- Peng, J., et al. (2011). Copper-catalyzed intramolecular C-N bond formation: A straightforward synthesis of benzimidazole derivatives in water. LookChem.
- Request PDF. (n.d.). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. ResearchGate.
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- 2. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00650A [pubs.rsc.org]
Technical Support Center: Regioselectivity in Reactions of 1-Aminobenzimidazole-2-sulfonic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Aminobenzimidazole-2-sulfonic acid. This guide is designed to provide in-depth technical insights and troubleshooting advice for controlling regioselectivity in your reactions. The unique trifecta of a nucleophilic exocyclic amino group at N-1, a heterocyclic nitrogen at N-3, and a sterically demanding, electron-withdrawing sulfonic acid group at C-2 presents a fascinating, albeit challenging, chemical puzzle.
This document moves beyond simple protocols to explain the underlying principles governing the reactivity of this molecule, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites in this compound, and how does the sulfonic acid group influence their reactivity?
A1: this compound has three primary potential nucleophilic centers:
-
N-1 Amino Group (exocyclic): This is a primary amine.
-
N-3 Imidazole Nitrogen (endocyclic): This is a pyridine-type ring nitrogen.
-
The Benzene Ring: Susceptible to electrophilic aromatic substitution.
The sulfonic acid group at the C-2 position is a powerful electron-withdrawing group. Its influence is twofold:
-
Electronic Effect: It significantly reduces the electron density across the entire benzimidazole ring system through a negative inductive effect (-I). This deactivates the N-3 ring nitrogen, making it substantially less nucleophilic than in a standard benzimidazole. The N-1 amino group's nucleophilicity is also reduced, but it may remain more reactive than the N-3 position in certain reactions.
-
Steric Effect: The bulky sulfonic acid group provides significant steric hindrance around the C-2 position, directly impeding access to the adjacent N-1 and N-3 positions for incoming electrophiles.
Therefore, a constant competition exists between these sites, governed by a delicate balance of electronics, sterics, and reaction conditions.
Troubleshooting Guide: Controlling Regioselectivity
Issue 1: My alkylation reaction is non-selective, yielding a mixture of N-1 and N-3 alkylated products. How can I favor N-1 alkylation?
This is a common challenge. The N-3 nitrogen, although deactivated, can still compete with the N-1 amino group. To favor substitution on the exocyclic N-1 amino group, you must either enhance its relative nucleophilicity or sterically block the N-3 position.
Root Cause Analysis & Solution Workflow:
The choice between N-1 and N-3 attack often depends on the reaction mechanism and the nature of the electrophile.
Caption: Decision workflow for troubleshooting mixed alkylation.
Detailed Protocol 1: Maximizing N-1 Amino Group Alkylation
This protocol is based on the principle of using a mild base that is just strong enough to deprotonate the most acidic proton, which is often the N-H of the imidazole ring, but leaves the less acidic N-1 amino group largely protonated and thus more nucleophilic than the resulting imidazolate anion.
-
Reagent Selection:
-
Substrate: this compound
-
Alkylating Agent: Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq). These mild bases are less likely to fully deprotonate the N-1 amino group.
-
Solvent: Acetonitrile (CH₃CN) or Acetone. These are less polar than DMF and can disfavor the formation of a highly reactive, dissociated imidazolate anion.
-
-
Step-by-Step Procedure:
-
Suspend this compound and the base in the chosen solvent at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the suspension for 30 minutes.
-
Add the alkylating agent dropwise to the mixture.
-
Maintain the reaction at room temperature or warm gently to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the inorganic salts and concentrate the filtrate. Purify the product by column chromatography or recrystallization.
-
Causality: In a study on the related 2-aminobenzimidazole, methylation with methyl iodide showed that the reaction proceeds through various methylated intermediates, indicating a complex reactivity landscape.[1] Using a weaker base and a less polar solvent helps to keep the N-1 amino group as the more active nucleophile, directing the alkylation to this site.
Issue 2: My acylation reaction is sluggish and gives low yields. How can I improve the reaction efficiency, targeting the N-1 amino group?
The reduced nucleophilicity of the N-1 amino group due to the sulfonic acid substituent is the primary cause of sluggish acylation. To overcome this, you need to use more reactive acylating agents or catalytic activation.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Conditions |
| Increase Electrophilicity | A more reactive acylating agent will overcome the lower nucleophilicity of the N-1 amino group. | Switch from an acid chloride to an acid anhydride or use a coupling agent (e.g., EDC, HATU) with a carboxylic acid. |
| Catalytic Activation | A catalyst can enhance the reactivity of the acylating agent or the nucleophilicity of the amine. | Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or DMAPO (4-Dimethylaminopyridine N-oxide) when using acid anhydrides. |
| Protect and Arylate | For N-arylation, direct reaction can be difficult. A protection strategy might be necessary. | A study on 1-aminobenzimidazole demonstrated successful N-arylation of the amino group after first protecting it as a formyl derivative and then treating its sodium salt with activated aryl chlorides.[2] |
Detailed Protocol 2: Efficient N-1 Acylation using an Acid Anhydride
-
Reagent Selection:
-
Substrate: this compound
-
Acylating Agent: Acetic anhydride or other symmetric anhydride (1.5 eq)
-
Base: Triethylamine (Et₃N) or DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Catalyst: DMAP (0.1 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Step-by-Step Procedure:
-
Dissolve or suspend this compound in the solvent.
-
Add the base and DMAP, and stir for 10 minutes at room temperature.
-
Add the acid anhydride dropwise. An exotherm may be observed.
-
Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
Causality: DMAP is a hypernucleophilic acylation catalyst. It reacts with the anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the anhydride itself and readily acylates the deactivated N-1 amino group.
Issue 3: I want to perform an electrophilic aromatic substitution on the benzene ring. Where will the substituent add, and can I control the position?
The directing effects of the substituents on the benzimidazole core will determine the position of substitution.
Analysis of Directing Effects:
-
Fused Imidazole Ring: The imidazole part of the molecule is generally considered an activating group in electrophilic aromatic substitution, directing ortho and para to the fusion points (i.e., positions 4 and 7 are activated relative to 5 and 6).
-
1-Amino Group: This is a strongly activating, ortho, para-directing group. It will strongly favor substitution at positions 4 and 6.
-
2-Sulfonic Acid Group: This is a strongly deactivating, meta-directing group.[3] It will direct incoming electrophiles to positions 5 and 7.
Predicted Outcome: The final regioselectivity will be a result of the interplay between these competing effects. The powerful activating effect of the amino group is likely to dominate, directing substitution primarily to the 4- and 7-positions . The sulfonic acid group can also be used as a removable blocking group to direct substitution to other positions if needed.[4]
Caption: Competing directing effects for electrophilic substitution.
Strategy for Controlled Substitution:
To achieve selective substitution, for example at the 5-position, a blocking/directing group strategy could be employed. This is an advanced technique requiring multiple steps but offers precise control.
-
Protection: Protect the highly activating N-1 amino group (e.g., as an acetamide) to temper its directing strength.
-
Sulfonation (Blocking): Introduce a second sulfonic acid group. Under kinetic control, this will likely add to the most activated position (e.g., position 4 or 7).
-
Electrophilic Substitution: Perform the desired reaction (e.g., nitration, halogenation). The new substituent will be directed to the next available position, potentially the 5-position.
-
Deprotection/Removal: Remove the blocking sulfonic acid group (using dilute acid) and the protecting group from the N-1 amine.[4]
This guide provides a framework for troubleshooting and rationally designing your experiments. Given the unique nature of this compound, careful optimization and characterization of products are paramount to success.
References
- Haj-Yazdi, M. S. et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules.
- Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.
- Pozharskii, A. F., Dyablo, O. V., Kuz'menko, V. V., & Evgrafova, E. A. (1996). N-arylation of 1-aminobenzimidazole. Chemistry of Heterocyclic Compounds.
- Rostami, A., et al. (2016). Synthesis of benzimidazoles using sulfonic acid functionalized silica. ResearchGate.
- Frostburg State University Chemistry Department. (2018). Using sulfonic acid as a blocking group. YouTube.
- Rojas-Lima, S., et al. (2018). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules.
- Chemistry Stack Exchange. (2018). Sulphonic acid group in benzene ring.
- (1996). N-arylation of 1-aminobenzimidazole. Chemistry of Heterocyclic Compounds, 32(10), 1198–1201.
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of 1-Aminobenzimidazole-2-sulfonic Acid
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this critical task, offering high resolution and quantitative accuracy.[5] This guide provides an in-depth, experience-driven approach to developing a robust HPLC method for assessing the purity of 1-Aminobenzimidazole-2-sulfonic acid, a key heterocyclic compound. We will navigate the complexities of this analyte, comparing and contrasting different chromatographic strategies to arrive at an optimized, self-validating method.
Understanding the Analyte: this compound
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound (C₇H₇N₃O₃S) is a molecule that presents a unique chromatographic challenge.[6][7] Its structure incorporates a benzimidazole core, which provides UV absorbance for detection, and a sulfonic acid group, which imparts high polarity. The amino group adds another polar and ionizable site. This combination of functionalities dictates our strategic choices in stationary and mobile phase selection.
Strategic Approach to Method Development: A Comparative Framework
A systematic, three-pillar approach is the most efficient path to a successful HPLC method.[8] We will explore and compare options within each pillar to tailor the method to our specific analyte.
Pillar 1: Selecting the HPLC Analytical Method
The initial and most critical choice is the mode of separation. Given the polar nature of this compound, several HPLC modes could be considered.
-
Reversed-Phase (RP) HPLC: This is the most common starting point in pharmaceutical analysis due to its versatility.[5] However, the high polarity of sulfonic acids can lead to poor retention on traditional C18 or C8 columns.[9]
-
Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics. For a negatively charged sulfonic acid, a mixed-mode column with anion-exchange properties could provide enhanced retention and selectivity.[9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds. However, it often requires high organic solvent concentrations and can have longer equilibration times.
For this guide, we will focus on a comparative development using a traditional reversed-phase approach and a mixed-mode approach, as these are often the most practical and robust options in a quality control environment.
Pillar 2: Selection of Chromatographic Conditions
Once the separation mode is chosen, the next step is to select the appropriate stationary and mobile phases.
Stationary Phase Comparison:
| Stationary Phase | Principle of Separation | Expected Performance for this compound |
| C18 (Octadecyl Silane) | Primarily hydrophobic interactions. | Potential for poor retention due to the high polarity of the sulfonic acid group. Peak tailing may be an issue without mobile phase modifiers. |
| C8 (Octyl Silane) | Less hydrophobic than C18. | May offer slightly better peak shape for polar compounds compared to C18 but might still exhibit low retention.[11][12] |
| Mixed-Mode (RP/Anion-Exchange) | Combination of hydrophobic and ion-exchange interactions. | Expected to provide good retention and selectivity by interacting with both the benzimidazole core and the sulfonic acid group.[9][10] |
Mobile Phase Comparison:
The mobile phase composition is a powerful tool for controlling retention and selectivity.
| Mobile Phase System | Rationale | Expected Outcome |
| Acidified Water/Acetonitrile | A common mobile phase for RP-HPLC of ionizable compounds. The low pH suppresses the ionization of the sulfonic acid, potentially improving retention on a reversed-phase column. | Moderate retention on RP columns, but peak shape may still be a challenge. |
| Buffered Water/Acetonitrile | Using a buffer (e.g., phosphate or acetate) provides better pH control, leading to more reproducible retention times and improved peak shapes. | Improved peak symmetry and method robustness compared to using only an acid. |
| Ammonium Acetate/Acetonitrile | A volatile buffer system that is compatible with mass spectrometry (MS) detection, which can be useful for impurity identification.[10] | Good chromatographic performance and allows for seamless transfer to LC-MS analysis if needed. |
Detection Wavelength:
Based on the benzimidazole structure, a UV detector is the most suitable choice.[8] An initial screening using a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax). For benzimidazole derivatives, this is often in the range of 250-290 nm.[11][12]
Pillar 3: Parameter Optimization
With the initial conditions selected, the final step is to fine-tune the parameters to achieve the desired separation. This involves systematically adjusting variables and observing the effect on critical chromatographic parameters such as resolution, peak tailing, and analysis time.
Experimental Protocols and Data Comparison
The following protocols outline a systematic approach to developing and comparing HPLC methods for this compound purity assessment.
Experimental Workflow
Caption: A systematic workflow for HPLC method development and validation.
Step-by-Step Methodology
1. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution.
-
Mobile Phase A: Prepare the aqueous component of the mobile phase (e.g., 0.1% phosphoric acid in water or a 20 mM phosphate buffer at a specific pH).
-
Mobile Phase B: Acetonitrile.
2. Initial Chromatographic Conditions (Method A vs. Method B):
| Parameter | Method A: Reversed-Phase | Method B: Mixed-Mode |
| Column | C18, 4.6 x 150 mm, 5 µm | Mixed-Mode RP/Anion-Exchange, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
3. Data Comparison and Optimization:
The following table illustrates hypothetical but expected comparative data from the initial screening.
| Performance Parameter | Method A: Reversed-Phase | Method B: Mixed-Mode | Rationale for Difference |
| Retention Time of Main Peak | 2.5 min | 8.2 min | The ion-exchange mechanism in the mixed-mode column provides significantly more retention for the anionic sulfonic acid group. |
| Peak Tailing Factor | 1.8 | 1.1 | The mixed-mode stationary phase provides a more symmetric peak shape due to the targeted interaction with the sulfonic acid. |
| Resolution of Key Impurity | 1.2 (co-eluting) | 2.5 (baseline separated) | The alternative selectivity of the mixed-mode column allows for the separation of closely related impurities. |
| Robustness to pH Changes | Sensitive | Less Sensitive | The ion-exchange mechanism is less sensitive to small pH fluctuations around the pKa of the analyte compared to the silanol interactions on a C18 column. |
Based on this comparison, the mixed-mode approach (Method B) demonstrates superior performance in terms of retention, peak shape, and resolution, making it the more suitable choice for a robust purity assessment method.
Optimization of the Selected Method (Method B)
The next logical step is to optimize the gradient and flow rate to reduce the analysis time while maintaining adequate resolution.
Caption: A decision-making workflow for method optimization.
Method Validation and System Suitability
Once the method is optimized, it must be validated according to ICH or USP guidelines to ensure it is fit for its intended purpose.[13][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
System suitability tests must be performed before each analysis to ensure the chromatographic system is performing adequately.[16] Typical system suitability criteria include:
-
Resolution: The separation between the main peak and the closest eluting impurity should be greater than 2.0.
-
Tailing Factor: The tailing factor for the main peak should be less than 2.0.
-
Precision: The relative standard deviation (RSD) for replicate injections of the standard should be less than 2.0%.
Conclusion
The development of a robust HPLC method for the purity assessment of this compound requires a systematic and comparative approach. While a standard reversed-phase method may provide a starting point, the unique chemical properties of the analyte, particularly the highly polar sulfonic acid group, necessitate a more tailored strategy. A mixed-mode stationary phase, combining both reversed-phase and anion-exchange characteristics, offers significant advantages in retention, peak shape, and selectivity. By systematically optimizing the chromatographic conditions and validating the final method according to regulatory guidelines, a reliable and self-validating system for quality control can be established. This ensures the integrity of the analytical data and, ultimately, the safety and efficacy of the final pharmaceutical product.
References
- Gummerus, M., & Gynther, J. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
- Gummerus, M., & Gynther, J. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
- Serafin, K., et al. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica, 68(5), 653-658. [Link]
- ResearchGate. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
- Metrolab. (2020). Allowed changes of your European Pharmacopoeia HPLC methods.
- ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives.
- PubChem. (n.d.). This compound.
- Kovács, Z., et al. (2021). Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. Molecules, 26(11), 3374. [Link]
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- Issuu. (n.d.). pharmaceuticals HPLC in pharmaceutical analysis Why water purity matters.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
- AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- MicroSolv. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
- SIELC Technologies. (n.d.). Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids.
- Element Lab Solutions. (n.d.). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?.
- WebofPharma. (2025). HPLC Method Development.
- Chromatography Online. (2021). Overview of USP and Ph. Eur. Allowable Adjustments for HPLC Monograph Methods.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
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- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
A Senior Application Scientist's Guide to Validating the Structure of Synthesized 1-Aminobenzimidazole-2-sulfonic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for validating the structure of 1-aminobenzimidazole-2-sulfonic acid, a molecule of significant interest due to the versatile biological activities of the benzimidazole scaffold.[1] The inherent zwitterionic nature of this compound, arising from the acidic sulfonic acid and basic amino groups, presents unique analytical challenges that necessitate a multi-faceted validation approach.
This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to make informed decisions in your own laboratory settings. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.
The Subject Molecule: this compound
The structural validation of this compound (C₇H₇N₃O₃S, Molar Mass: 213.21 g/mol ) requires a careful selection of analytical methods to confirm the connectivity of the benzimidazole core, the positions of the amino and sulfonic acid substituents, and the overall molecular structure.[2]
Figure 1: Structure of this compound.
A Comparative Overview of Validation Techniques
The selection of an appropriate analytical technique is contingent on the specific information required. The following diagram illustrates a logical workflow for the comprehensive structural validation of our target molecule.
Figure 2: Recommended workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential.
Expertise & Experience: Causality Behind Experimental Choices
The zwitterionic nature of the target molecule can lead to poor solubility in common deuterated solvents. DMSO-d₆ is often a good starting point due to its polarity. The presence of exchangeable protons (NH₂, SO₃H, and potentially a protonated imidazole NH) can lead to broad signals in the ¹H NMR spectrum. Running the experiment at different temperatures can sometimes sharpen these signals. A D₂O exchange experiment is invaluable for identifying these labile protons, as they will be replaced by deuterium and their signals will disappear.
Trustworthiness: A Self-Validating System
The true power of NMR lies in the correlation of data across different experiments. A proton signal observed in the ¹H NMR spectrum must correspond to a carbon signal in the ¹³C spectrum, and this can be confirmed with a Heteronuclear Single Quantum Coherence (HSQC) experiment. Furthermore, long-range couplings (2-3 bonds) observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment must be consistent with the proposed structure. Any inconsistencies in these correlations would immediately invalidate the proposed structure.
Experimental Protocol: ¹H, ¹³C, and 2D-NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified synthesized compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for the full relaxation of all protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish ¹J(C-H) and ⁿJ(C-H) (n=2,3) correlations, respectively.
-
D₂O Exchange: To the NMR tube, add a drop of D₂O, shake well, and re-acquire the ¹H NMR spectrum to identify exchangeable protons.
Data Presentation: Expected NMR Data
The following table presents hypothetical, yet plausible, NMR data for this compound, based on known chemical shifts for related benzimidazole structures.[3][4]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations (from H to C) |
| H-4/H-7 | 7.50-7.65 (m, 2H) | 115-120 | C-5/C-6, C-7a |
| H-5/H-6 | 7.20-7.35 (m, 2H) | 122-125 | C-4/C-7, C-7a |
| NH₂ | 6.5 (br s, 2H) | - | C-1 (imidazole N) |
| SO₃H | 10-12 (br s, 1H) | - | C-2 |
| - | - | 145-150 (C-2) | - |
| - | - | 135-140 (C-3a/C-7a) | - |
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) offers valuable structural information through controlled fragmentation.
Expertise & Experience: Causality Behind Experimental Choices
Electrospray ionization (ESI) is the preferred method for a polar, zwitterionic molecule like this compound. It is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Given the presence of both acidic and basic sites, both positive and negative ion modes should be explored. The fragmentation pattern will be highly dependent on the ion mode. In positive ion mode, fragmentation might be initiated by the loss of the amino group or cleavage of the sulfonic acid moiety. In negative ion mode, the loss of SO₃ is a likely fragmentation pathway.[5]
Trustworthiness: A Self-Validating System
High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to calculate a molecular formula. The isotopic pattern of the observed molecular ion must match the theoretical isotopic pattern for the proposed formula (C₇H₇N₃O₃S). Any deviation would cast doubt on the elemental composition of the synthesized product.
Experimental Protocol: ESI-HRMS and MS/MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Direct Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Full Scan HRMS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.
-
MS/MS Analysis: Select the [M+H]⁺ or [M-H]⁻ ion as the precursor for collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Data Presentation: Expected Mass Spectrometry Data
| Analysis | Expected Result | Interpretation |
| ESI-HRMS (+ion) | m/z = 214.0281 | Corresponds to [C₇H₈N₃O₃S]⁺ |
| ESI-HRMS (-ion) | m/z = 212.0128 | Corresponds to [C₇H₆N₃O₃S]⁻ |
| MS/MS of [M+H]⁺ | Major fragments at m/z 134 (loss of SO₃), 118 (loss of SO₃ and NH₂) | Suggests the presence and connectivity of the sulfonic acid and amino groups. |
| MS/MS of [M-H]⁻ | Major fragment at m/z 132 (loss of SO₃) | Confirms the lability of the sulfonic acid group. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expertise & Experience: Causality Behind Experimental Choices
For a solid sample, the KBr pellet method is a common and effective way to obtain a high-quality spectrum. The zwitterionic nature of this compound will likely result in broad absorption bands, particularly for the N-H and O-H stretches, due to extensive hydrogen bonding in the solid state.
Trustworthiness: A Self-Validating System
The presence or absence of characteristic absorption bands provides a quick check for the success of a synthesis. For example, the disappearance of the characteristic peaks for the starting materials and the appearance of new peaks corresponding to the product's functional groups (e.g., S=O stretches) provide strong evidence for the formation of the desired compound.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Mix a small amount of the dried sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder.
-
Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Data Presentation: Expected FTIR Absorption Bands
Based on the functional groups present and data from similar compounds, the following characteristic peaks are expected.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | N-H stretch | Amino group (NH₂) |
| 3100-3000 (broad) | O-H stretch | Sulfonic acid (SO₃H) |
| 1620-1580 | C=N stretch | Imidazole ring |
| 1250-1150 | Asymmetric S=O stretch | Sulfonic acid (SO₃) |
| 1080-1030 | Symmetric S=O stretch | Sulfonic acid (SO₃) |
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Expertise & Experience: Causality Behind Experimental Choices
Growing single crystals of zwitterionic compounds can be challenging due to their high polarity and strong intermolecular interactions. Slow evaporation of a solution in a polar solvent system is a common starting point. The crystal structure of a related zwitterionic compound, 2-phenylbenzimidazole-5-sulfonic acid, reveals extensive hydrogen bonding networks involving the sulfonate group, the protonated imidazole ring, and lattice water molecules.[8][9] A similar intricate network of intermolecular interactions is expected for this compound.
Trustworthiness: A Self-Validating System
The result of an X-ray crystal structure determination is a three-dimensional model of the molecule that is refined against the experimental diffraction data. The quality of the final structure is assessed by statistical parameters such as the R-factor, which indicates the agreement between the calculated and observed structure factors. A low R-factor provides high confidence in the determined structure.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent (e.g., water/ethanol).
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters against the collected data.
Data Presentation: Expected Crystallographic Data
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Bond Lengths | C-S: ~1.77 Å; S=O: ~1.45 Å |
| Intermolecular Interactions | Extensive hydrogen bonding involving the sulfonate, amino, and imidazole groups. Potential π-π stacking of the benzimidazole rings. |
Conclusion
The structural validation of synthesized this compound derivatives requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While NMR provides the foundational connectivity map, and FTIR and MS offer rapid confirmation of functional groups and molecular formula, only single-crystal X-ray crystallography can provide the definitive, unambiguous three-dimensional structure. By employing the workflows and understanding the scientific rationale presented in this guide, researchers can confidently and rigorously validate their synthesized compounds, ensuring the integrity and reliability of their scientific findings.
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A Comparative Guide to the Biological Activity of Substituted Benzimidazole-Sulfonic Acids
The benzimidazole scaffold, a fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with a sulfonic acid or, more commonly, a sulfonamide moiety, these compounds exhibit a remarkable breadth of biological activities.[3][4][5] This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory properties of various substituted benzimidazole-sulfonic acid derivatives, supported by experimental data to elucidate structure-activity relationships (SAR).
Antimicrobial Activity: A Battle Against Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzimidazole-sulfonamide hybrids have emerged as a promising class of compounds in this endeavor.[6] The introduction of a sulfonamide group to the benzimidazole scaffold is thought to enhance the lipophilic character of the resulting molecule, potentially facilitating its passage through microbial cell membranes.[3]
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The in vitro efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[7] A lower MIC value indicates greater potency. The following table summarizes the MIC values of representative substituted benzimidazole-sulfonamides against various bacterial and fungal strains.
| Compound ID | Benzimidazole Substituents | Sulfonamide Moiety | Target Organism | MIC (µg/mL) | Reference |
| BZS-1 | 5-Nitro, 4-Chloro | Benzenesulfonamide | S. aureus (MRSA) | 2-4 | [8] |
| BZS-2 | 5-Nitro, 4-Bromo | Benzenesulfonamide | B. subtilis | 2-4 | [8] |
| 72 | N-toluene-sulfonyl, 2-(p-nitrophenyl)methyl ether | Toluene | Gram-positive & Gram-negative bacteria | 100-500 | [9] |
| 73 | Sulfonyl amino derivatives | Varied | C. albicans, A. brasiliensis | 32-64 | [9] |
| 5c | Varied | Varied | Gram-positive bacteria & fungi | Potent activity reported | [6] |
| 5g | 2,4-dichlorobenzyl | Varied | Gram-negative bacteria | Good activity reported | [6] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of benzimidazole-sulfonamides is significantly influenced by the nature and position of substituents on the benzimidazole ring.
-
Electron-withdrawing groups , such as nitro (NO2) and halogen (Cl, Br) moieties, at the 4 and 5-positions of the benzimidazole ring tend to enhance antibacterial activity.[8] This is exemplified by compounds BZS-1 and BZS-2 , which exhibit strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.[8]
-
The presence of a p-nitrophenyl methyl ether group at the 2-position, as seen in compound 72 , has been associated with good antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]
-
For antifungal activity, specific sulfonyl amino substitutions have demonstrated efficacy against Candida albicans and Aspergillus brasiliensis.[9]
The general trend suggests that lipophilicity and electronic effects play a crucial role in the antimicrobial action of these compounds.
Anticancer Activity: Targeting Uncontrolled Cell Growth
Benzimidazole derivatives have a well-established history in anticancer drug development, with some acting as microtubule polymerization inhibitors or inducing apoptosis.[10] The incorporation of a sulfonamide group can further enhance their cytotoxic potential against various cancer cell lines.
Comparative Analysis of Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | Benzimidazole Substituents | Sulfonamide Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| 6C | Varied | Varied | MCF-7 (Breast) | 62.20 | [11] |
| 23 | 2-ethylthio, 3-ethyl, 4-chloro & 3,4-dichloro on benzene ring | Benzenesulfonamide | IGR39 (Melanoma) | 27.8 ± 2.8 | [12] |
| 23 | 2-ethylthio, 3-ethyl, 4-chloro & 3,4-dichloro on benzene ring | Benzenesulfonamide | MDA-MB-231 (Breast) | 20.5 ± 3.6 | [12] |
Structure-Activity Relationship (SAR) Insights
The anticancer activity of these compounds is highly dependent on the substitution pattern.
-
Substitutions on the benzene ring of the benzenesulfonamide moiety, particularly with chloro groups , in conjunction with 2-ethylthio and 3-ethyl groups on the imidazole ring, have been shown to be effective against melanoma and triple-negative breast cancer cell lines.[12]
-
The overall structure-activity relationship for anticancer activity is complex and often cell-line specific, suggesting that these compounds may interact with multiple cellular targets.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[3] Some benzimidazole derivatives exhibit anti-inflammatory properties, potentially through COX inhibition or other mechanisms.[13]
Comparative Analysis of Anti-inflammatory Effects
The anti-inflammatory potential of these compounds can be assessed through in vitro enzyme inhibition assays and in vivo models of inflammation.
| Compound ID | Benzimidazole Substituents | Assay | Results | Reference |
| 4a, 4b | 2-[(2,2,2-trifluoroethyl)sulfonyl] | In vitro COX inhibition | No significant inhibition at 50 µM | [13] |
| 4a, 4b | 2-[(2,2,2-trifluoroethyl)sulfonyl] | In vivo adjuvant-induced arthritis (rat) | Inhibition at 25 mg/kg | [13] |
| 5g | 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl) | In vivo carrageenan-induced paw edema (rat) | 74.17% inhibition | [14] |
| 5g | 1-{(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl) | In vitro COX-2 inhibition | IC50 = 8.00 µM | [14] |
| B2, B4, B7, B8 | 2-substituted | In vitro Luminol-enhanced chemiluminescence | Lower IC50 than ibuprofen | [10] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The anti-inflammatory mechanism of benzimidazole-sulfonic acid derivatives is not always straightforward.
-
Some derivatives, such as 4a and 4b , exhibit in vivo anti-inflammatory activity in models like adjuvant-induced arthritis, despite showing no significant in vitro COX inhibition.[13] This suggests an atypical mechanism of action , possibly related to the inhibition of lysosomal enzyme release from neutrophils.[13]
-
In contrast, other derivatives, like 5g , demonstrate clear in vitro COX-2 inhibition, with an IC50 value of 8.00 µM, which correlates with their in vivo anti-inflammatory effects.[14] The presence of oxadiazole and morpholine rings appears to be important for COX-2 binding.[14]
-
The observation that compounds B2, B4, B7, and B8 have lower IC50 values than the standard NSAID ibuprofen in a chemiluminescence-based assay further supports the potential of this scaffold in developing potent anti-inflammatory agents.[10]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key biological assays.
Synthesis of Benzimidazole-Sulfonamides: A General Approach
The synthesis of benzimidazole-sulfonamides typically involves the reaction of a substituted benzimidazole with a benzenesulfonyl chloride in the presence of a base.[8][9][15]
Caption: General synthetic scheme for benzimidazole-sulfonamides.
Step-by-step protocol:
-
Dissolve the substituted benzimidazole in a suitable organic solvent such as acetone or dichloromethane (DCM).
-
Add a base, typically pyridine or triethylamine, to the solution.
-
Add the corresponding benzenesulfonyl chloride dropwise to the reaction mixture at room temperature or 0 °C.
-
Stir the reaction mixture for a specified period (e.g., 6-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified using standard techniques such as filtration, extraction, and recrystallization or column chromatography.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][7][16][17]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-step protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.[2]
-
Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[7]
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5][18]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-step protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the substituted benzimidazole-sulfonic acid derivative and incubate for a period of 24 to 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial in the inflammatory pathway.[3][4][19][20][21]
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-step protocol:
-
The assay is typically performed in a 96-well plate format.
-
The test compound is pre-incubated with either purified COX-1 or COX-2 enzyme for a defined period to allow for binding.[20]
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[4][20]
-
The reaction is allowed to proceed for a specific time at 37°C and is then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion
Substituted benzimidazole-sulfonic acids and their sulfonamide analogues represent a versatile and promising class of compounds with a wide spectrum of biological activities. The antimicrobial, anticancer, and anti-inflammatory properties of these molecules are highly dependent on the nature and position of the substituents on the benzimidazole core and the sulfonamide moiety. The structure-activity relationships highlighted in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of new and more potent therapeutic agents. Further investigations into the precise mechanisms of action and in vivo efficacy are warranted to fully realize the therapeutic potential of this important chemical scaffold.
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The Benzimidazole Advantage: A Comparative Guide to 1-Aminobenzimidazole-2-sulfonic Acid in Advanced Synthesis
Abstract
In the pursuit of high-performance organic materials, particularly in the realm of specialty dyes and pharmaceuticals, the choice of starting materials is paramount. While traditional aromatic amines like sulfanilic acid have long served as foundational building blocks, the demand for materials with enhanced stability, superior chromophoric properties, and novel functionalities has driven researchers towards more sophisticated precursors. This guide presents a detailed comparative analysis of 1-Aminobenzimidazole-2-sulfonic acid (1-ABSA) against conventional starting materials, principally sulfanilic acid. We will demonstrate through mechanistic insights and collated experimental evidence that the unique heterocyclic structure of 1-ABSA imparts significant and demonstrable advantages in final product performance, including enhanced thermal stability, superior light fastness, and deeper, more brilliant colors (bathochromic shifts) in azo dyes. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced molecular scaffolds for next-generation applications.
Introduction: Moving Beyond Conventional Aromatic Amines
The synthesis of azo dyes and other conjugated systems has traditionally relied on the diazotization of simple aromatic amines like aniline and its sulfonated derivatives. Sulfanilic acid, for example, is a cost-effective and reliable precursor for a wide range of common dyes. The resulting products, while functional, often exhibit limitations in performance, particularly under stringent application conditions such as high temperatures or prolonged light exposure.
The incorporation of a heterocyclic moiety into the molecular backbone represents a significant strategic advancement. This compound is a bifunctional molecule that combines the reactive primary amine necessary for diazotization with the robust, electron-rich benzimidazole heterocycle. This fused ring system is not merely a passive scaffold; its unique electronic and structural characteristics are directly responsible for the enhanced properties of the final products. As researchers in the field can attest, moving from a simple carbocyclic (benzene-based) precursor to a heterocyclic one like 1-ABSA is a deliberate choice to achieve a higher tier of performance.
The Core Advantages: A Head-to-Head Comparison
The decision to employ 1-ABSA over a conventional alternative like sulfanilic acid is driven by tangible improvements in the final product's characteristics. These advantages stem from the extended π-conjugated system and the inherent stability of the benzimidazole ring.
Superior Chromophoric and Photophysical Properties
Studies have consistently shown that replacing a benzene-based acceptor ring with a less aromatic heterocycle leads to a significant bathochromic shift (a shift to longer wavelengths) in the visible absorption band.[1] This translates to deeper and more brilliant colors.
-
Mechanism of Advantage: The benzimidazole ring in 1-ABSA acts as a superior electron-accepting moiety compared to a simple benzene ring. This creates a more effective donor-π-acceptor chromogenic system in the resulting azo dye, narrowing the HOMO-LUMO gap and shifting the maximum absorption wavelength (λmax) to a longer, more desirable value. This results in greater color brilliance and higher tinctorial strength.[1][2]
Enhanced Thermal and Photostability
One of the most critical performance metrics for organic materials is their stability. Benzimidazole-based compounds are renowned for their exceptional thermal stability and photostability.
-
Mechanism of Advantage: The rigid, fused-ring structure of the benzimidazole core is inherently more resistant to thermal degradation than a single benzene ring. Furthermore, this robust heterocyclic system is less susceptible to photochemical decomposition upon exposure to UV radiation, leading to significantly improved light fastness in dyes and greater stability in other functional materials.[2][3] This stability is a key reason for their use in high-performance applications where longevity is crucial.
Improved Fastness Properties in Dyes
For textile applications, the ability of a dye to resist fading from washing, rubbing, and light is paramount. Dyes synthesized from heterocyclic diazo components consistently outperform their carbocyclic analogues in this regard.
-
Mechanism of Advantage: The larger, more planar structure of the benzimidazole moiety increases the molecule's substantivity and affinity for textile fibers. This leads to stronger intermolecular interactions (e.g., van der Waals forces) between the dye and the fabric, resulting in superior wash and rub fastness.[1] The inherent photostability discussed previously directly contributes to excellent light fastness ratings.
Expanded Functionality and Bioactivity
The benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[4] Incorporating this moiety via 1-ABSA can impart valuable biological properties to the final molecule.
-
Mechanism of Advantage: Azo dyes containing heterocyclic components have demonstrated significant antibacterial, antifungal, and even anticancer activities.[2][5] This opens up applications beyond traditional dyeing, such as the development of antimicrobial textiles or new pharmaceutical candidates. In contrast, simple azo dyes from sulfanilic acid are generally not associated with such pronounced biological activity.
Comparative Performance Summary
The following table summarizes the expected performance differences between dyes synthesized using 1-ABSA and the conventional alternative, sulfanilic acid. While direct side-by-side quantitative data from a single source is scarce, this comparison is based on well-established principles and aggregated findings from the literature on heterocyclic dyes.
| Performance Metric | Dye from this compound | Dye from Sulfanilic Acid (Conventional) | Advantage of 1-ABSA |
| Color Properties | Deeper, more brilliant shades (e.g., reds, blues) | Lighter shades (e.g., yellows, oranges) | Significant. Achieves bathochromic shift for high-value colors.[1] |
| Tinctorial Strength | High | Moderate | Significant. More color intensity per unit of dye.[2] |
| Light Fastness | Good to Excellent | Moderate to Good | Significant. Superior resistance to fading from light exposure.[1][3] |
| Wash/Rub Fastness | Very Good to Excellent | Good | Moderate to Significant. Better dye retention on substrates.[1] |
| Thermal Stability | High | Moderate | Significant. Suitable for high-temperature processes.[2] |
| Biological Activity | Potentially High (Antimicrobial, etc.) | Generally Low | Significant. Opens avenues for biomedical and functional materials.[5] |
Experimental Section: Synthesis Protocols
The synthesis of azo dyes is a robust two-step process: diazotization of the primary amine followed by azo coupling with an electron-rich partner. The protocols below outline the synthesis of a representative azo dye using 1-ABSA and, for comparison, the conventional method using sulfanilic acid.
Workflow Comparison
The following diagram illustrates the comparative workflows. The core difference lies in the initial diazo component, which fundamentally alters the properties of the final product.
Caption: Structure-property relationship comparison.
The benzimidazole ring provides an extended, electron-deficient π-system that enhances intramolecular charge transfer (ICT) when coupled with an electron-donating group. This enhanced ICT is the primary driver for the observed bathochromic shift and increased tinctorial strength. The inherent rigidity and aromaticity of the fused heterocyclic system provide a robust molecular scaffold that resists thermal and photochemical degradation pathways that are more accessible to simpler carbocyclic systems.
Conclusion
For applications demanding superior performance, this compound presents a clear and compelling advantage over conventional starting materials like sulfanilic acid. The incorporation of the benzimidazole heterocycle delivers a suite of benefits, including deeper and more brilliant colors, significantly improved thermal and photostability, and enhanced fastness properties. While the initial cost of the starting material may be higher, the dramatic increase in final product quality and durability provides exceptional value for high-end applications in performance textiles, specialty printing, and functional materials. For scientists and researchers at the forefront of material design, 1-ABSA is not just an alternative, but a strategic component for achieving next-generation performance.
References
- Towns, A.D. (1999). Developments in azo disperse dyes derived from heterocyclic diazo components. Dyes and Pigments, 42(1), 3–28.
- Mezgebe, K., & Mulugeta, E. (2023). Unlocking the Potential of Heterocycle-Containing Azo Dyes and Their Derivatives: A Journey into Synthesis and Biological Activity. Amerigo Scientific.
- Al-Ayed, A. S., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(42), 27321-27346.
- Patil, P. S., & Nagaiyan, S. (2025). Photostable thiophene-based heterocyclic azo dyes: Synthesis, characterization, photophysical analysis, dyeing study, fastness, UPF, thermal stability, and antibacterial activity. Journal of Molecular Liquids, 124879.
- Shaki, H., et al. (2018). Thermalstability and Photostability of new Azo dye. International Journal of Scientific & Engineering Research, 9(8), 1253-1258.
- Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4.
- Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Education in Chemistry.
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Comparison of different synthetic routes to 1,2-substituted benzimidazoles
An Expert's Comparative Guide to the Synthetic Routes of 1,2-Substituted Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a vast range of therapeutic applications, including antiulcer (e.g., Omeprazole), antihypertensive, antiviral, antifungal, and anticancer agents.[3][4] The efficacy of these drugs is often dictated by the nature and position of substituents on the benzimidazole core, particularly at the 1- and 2-positions. Consequently, the development of efficient, selective, and sustainable synthetic routes to 1,2-disubstituted benzimidazoles is a critical focus for researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for constructing 1,2-substituted benzimidazoles. We will move from classical, high-temperature condensations to modern, highly efficient catalytic and microwave-assisted protocols, offering field-proven insights into the causality behind experimental choices and providing the data necessary to select the optimal route for your research needs.
Classical Approaches: The Foundation of Benzimidazole Synthesis
The traditional methods for benzimidazole synthesis laid the groundwork for all subsequent innovations. While often robust, they typically suffer from harsh reaction conditions, limiting their utility for sensitive substrates and modern green chemistry standards.
The Phillips-Ladenburg Reaction
The Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (esters, orthoesters, nitriles) under strong acidic conditions and elevated temperatures.[1][5] This method is a workhorse for preparing 2-substituted benzimidazoles.[6]
Mechanism & Rationale: The reaction is typically driven by heat in the presence of a strong mineral acid like hydrochloric acid (HCl) or polyphosphoric acid (PPA), which protonates the carboxylic acid, activating it for nucleophilic attack by the diamine. A subsequent dehydration and cyclization cascade yields the benzimidazole ring. The high temperature is necessary to overcome the activation energy for the dehydration steps. However, this approach is generally not suitable for the direct, selective synthesis of 1,2-disubstituted benzimidazoles in a single step, as N-alkylation often requires a separate reaction.[7]
Drawbacks: The primary limitations are the severe reaction conditions (e.g., refluxing in 4N HCl) and long reaction times, which can be detrimental to complex molecules with sensitive functional groups.[2][8]
Representative Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole [9]
-
In a 500 mL round-bottomed flask, combine o-phenylenediamine (54 g, 0.5 mole) and glacial acetic acid (45 g, 0.75 mole).
-
Attach a reflux condenser and heat the mixture in a water bath at 100°C for 2 hours.
-
After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper, precipitating the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from boiling water to yield pure 2-methylbenzimidazole.
Direct Condensation with Aldehydes
The reaction between an o-phenylenediamine and an aldehyde is conceptually the most direct route. However, in the absence of a catalyst or an oxidizing agent, this reaction is often unselective and can yield a complex mixture of 2-substituted benzimidazoles, 1,2-disubstituted benzimidazoles, and other side products.[2] The reaction proceeds via the formation of a Schiff base intermediate, which must then undergo cyclization and oxidation to form the aromatic benzimidazole ring.
Modern Catalytic Syntheses: A Paradigm Shift in Efficiency and Selectivity
The advent of catalysis has revolutionized benzimidazole synthesis, enabling milder conditions, dramatically shorter reaction times, and, most importantly, greater control over selectivity, particularly for accessing 1,2-disubstituted products. These methods primarily rely on the condensation of an N-substituted o-phenylenediamine with an aldehyde.
Lewis and Brønsted Acid Catalysis
A wide array of acid catalysts have been employed to facilitate the condensation of o-phenylenediamines with aldehydes.
Mechanism & Rationale: The catalyst (e.g., p-toluenesulfonic acid, In(OTf)₃, ZrCl₄) activates the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diamine.[10][11] This accelerates the initial condensation and subsequent cyclization steps. The choice of catalyst can significantly impact reaction efficiency and conditions. For instance, strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) are effective, inexpensive, and readily available.[11][12] Lewis acids such as indium triflate (In(OTf)₃) or lanthanum chloride (LaCl₃) have also been reported to be highly efficient, often under solvent-free conditions.[1]
Representative Experimental Protocol: p-TsOH-Catalyzed Synthesis [11]
-
In a round-bottom flask, dissolve the aldehyde (1 mmol) and o-phenylenediamine (1 mmol) in DMF (3 mL).
-
Add p-toluenesulfonic acid (p-TsOH) (0.2 mmol, 20 mol%).
-
Heat the mixture with stirring at 80°C for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Pour the mixture dropwise into a stirred aqueous solution of sodium carbonate (10%) to neutralize the acid and precipitate the product.
-
Filter the solid product, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.
Transition Metal Catalysis
Transition metals offer unique catalytic pathways, often involving dehydrogenative coupling, which allows for the use of air or molecular oxygen as the ultimate oxidant, aligning with the principles of green chemistry.
Mechanism & Rationale: Catalysts like supported gold nanoparticles (Au/TiO₂) or copper complexes can facilitate the oxidative cyclodehydrogenation of the intermediate formed from the diamine and aldehyde.[13] Gold nanoparticles, for example, have been shown to be highly effective at ambient temperature.[13] Iron-catalyzed methods can achieve the selective synthesis of 1,2-disubstituted benzimidazoles from primary alcohols and diamines via an "acceptorless dehydrogenative coupling" pathway, where the alcohol is first oxidized in situ to the aldehyde.[7]
Advanced Energy Sources: The Drive for Speed and Sustainability
Modern synthetic chemistry increasingly leverages alternative energy sources to drive reactions more efficiently. Microwave irradiation, in particular, has emerged as a powerful tool for accelerating the synthesis of benzimidazoles.
Microwave-Assisted Synthesis
Microwave heating provides rapid, uniform, and efficient energy transfer directly to the reacting molecules, leading to a dramatic reduction in reaction times and often an increase in product yields.[14][15]
Rationale & Advantages: Reactions that take hours under conventional heating can often be completed in minutes in a microwave reactor.[16][17] This technique is frequently combined with catalysis and solvent-free conditions, creating highly efficient and environmentally benign protocols.[16][18] For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved in 5-10 minutes with excellent yields using a catalytic amount of Er(OTf)₃ under solvent-free microwave irradiation.[16][17]
Representative Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis [16]
-
In a microwave-safe reaction vessel, combine the N-substituted o-phenylenediamine (1 mmol), the aldehyde (1 mmol), and Erbium triflate (Er(OTf)₃) (0.01 mmol, 1 mol%).
-
Seal the vessel and place it in a dedicated microwave reactor.
-
Irradiate the solvent-free mixture for 5-10 minutes at a set temperature (e.g., 100°C).
-
After the reaction, cool the vessel to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which is often of high purity.
Comparative Performance Analysis
The choice of synthetic route depends on factors such as substrate scope, desired selectivity, operational simplicity, and the principles of green chemistry.
| Method Type | Reactants | Typical Conditions | Yield Range | Selectivity (for 1,2-Disubstitution) | Advantages | Disadvantages |
| Phillips-Ladenburg | o-Phenylenediamine + Carboxylic Acid | Strong Acid (HCl, PPA), High Temp, 2-6 h[1][19] | 60-85%[9] | Poor (Primarily for 2-substitution) | Robust, well-established, uses common reagents. | Harsh conditions, long reaction times, not ideal for sensitive molecules.[2][8] |
| Acid Catalysis (Conventional Heat) | N-Substituted OPD + Aldehyde | p-TsOH, Lewis Acids, 80-100°C, 2-4 h[11] | 75-95%[10][11] | Good to Excellent | Milder than Phillips-Ladenburg, good yields, broad substrate scope. | Requires heating for several hours, catalyst removal may be needed. |
| Transition Metal Catalysis | N-Substituted OPD + Aldehyde/Alcohol | Au, Cu, Fe catalysts, often RT to moderate heat[7][13] | 80-99%[13] | Excellent | Very mild conditions, can use air as oxidant (green), high efficiency. | Catalyst cost and availability can be a factor. |
| Microwave-Assisted Catalysis | N-Substituted OPD + Aldehyde | Lewis Acid Catalyst, Solvent-Free, 100°C, 5-15 min[16][17] | 86-99%[16] | Excellent | Extremely fast, high yields, solvent-free potential, high energy efficiency.[14][15] | Requires specialized microwave reactor equipment. |
Conclusion
The synthesis of 1,2-substituted benzimidazoles has evolved significantly from the harsh, classical methods to highly sophisticated and efficient modern protocols.
-
For simple, robust 2-substituted benzimidazoles , the Phillips-Ladenburg reaction remains a viable, albeit dated, option.
-
For the selective synthesis of 1,2-disubstituted benzimidazoles , acid-catalyzed condensation with aldehydes under conventional heating is a reliable and accessible method.
-
For researchers prioritizing green chemistry, mild conditions, and high efficiency , transition-metal-catalyzed routes are superior, particularly those that utilize air as the terminal oxidant.
-
For high-throughput synthesis and rapid protocol development , microwave-assisted catalysis is unparalleled, offering dramatic reductions in reaction time and often leading to cleaner products with higher yields under solvent-free conditions.[15][16]
Ultimately, the optimal choice depends on the specific molecular target and the laboratory's resources and philosophical approach to chemical synthesis. The modern trend unequivocally favors catalytic and microwave-assisted methods that align with the principles of sustainable and efficient chemistry.
References
- Review On Synthesis Of Benzimidazole From O- phenyldiamine. (n.d.). ijariie.
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- (n.d.). Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. Wiley Online Library.
- (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules.
- (n.d.). Green Synthesis of Benzimidazole Derivatives. ijrpr.com.
- (2021). Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. Scientific Reports.
- (n.d.). Note A green synthesis of benzimidazoles. NIScPR.
- (2021). Transition metal catalyzed 1,2-disubstituted benzimidazole synthesis via dehydrogenative coupling of alcohol. ResearchGate.
- (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.
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- (2018). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. PubMed Central.
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- (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Publishing.
- (2022). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
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A Senior Application Scientist's Guide to Catalyst Performance in Benzimidazole Synthesis
Introduction: The Enduring Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry and materials science.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a multitude of biological targets, leading to a vast array of pharmaceutical applications, including antiulcer (e.g., omeprazole), anticancer, antiviral, and antihypertensive agents.[1][2][3] The efficacy and versatility of benzimidazole-containing compounds drive the continuous need for efficient, sustainable, and scalable synthetic methodologies.
The most common and direct route to 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde.[4][5] While historically performed under harsh conditions, modern synthesis has pivoted towards catalyzed reactions that offer milder conditions, shorter reaction times, and higher yields.[3] The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, product purity, and overall process sustainability. This guide provides a comparative assessment of various catalyst classes, supported by experimental data, to aid researchers in selecting the optimal system for their specific synthetic goals.
Catalyst Classification and Mechanistic Overview
Catalysts for benzimidazole synthesis can be broadly categorized into homogeneous and heterogeneous systems. Each class presents distinct advantages and operational considerations.
-
Homogeneous Catalysts: These are soluble in the reaction medium, leading to high activity and selectivity due to excellent contact with reactants. However, their separation from the product can be challenging, often complicating purification and preventing catalyst recycling.[6] Examples include Brønsted acids (e.g., p-TsOH, H₃PO₄), Lewis acids (e.g., FeCl₃, Er(OTf)₃), and ionic liquids.[7][8][9]
-
Heterogeneous Catalysts: These exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid medium). Their primary advantage is the ease of separation via simple filtration, which facilitates product purification and allows for catalyst recycling—a key tenet of green chemistry.[3][6] This category includes metal nanoparticles, solid-supported acids, and various metal oxides.[4][10]
The general mechanism for the acid-catalyzed condensation is a well-established pathway. The catalyst, typically a Lewis or Brønsted acid, activates the aldehyde's carbonyl group, rendering it more electrophilic. This facilitates the nucleophilic attack by one of the amino groups of the o-phenylenediamine to form a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration (or oxidation) yield the final benzimidazole product.[4][11][12]
Below is a generalized workflow for a typical catalyzed benzimidazole synthesis.
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Navigating the Synthesis of Bioactive Benzimidazoles: A Comparative Guide to Alternatives for 1-Aminobenzimidazole-2-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates with a vast range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the benzimidazole ring is paramount to modulating its pharmacological profile. While pre-functionalized starting materials like 1-aminobenzimidazole-2-sulfonic acid offer a direct route to specific derivatives, their availability, cost, or substitution pattern may not always be optimal.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of strategic alternatives to using this compound for the synthesis of bioactive molecules. We will explore versatile and robust synthetic routes that allow for greater flexibility in molecular design, supported by experimental data and detailed protocols.
The Phillips-Ladenburg Legacy: The Cornerstone of Benzimidazole Synthesis
The most established and versatile method for constructing the benzimidazole core is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile).[4] This approach is fundamental and serves as the basis for many modern synthetic strategies.
The primary advantage of this method is the ability to introduce a wide variety of substituents at the 2-position, a key determinant of biological activity in many benzimidazole-based drugs. This inherent flexibility is often a compelling reason to choose this route over a more rigid, pre-functionalized starting material.
Strategic Alternatives to this compound
Instead of starting with a pre-functionalized building block, a more strategic and often more adaptable approach is to construct the benzimidazole core first and then introduce the desired amino and sulfonic acid functionalities. This modular approach allows for greater diversity in the final products.
Alternative 1: Post-Synthesis Sulfonation
A common and effective method for introducing a sulfonic acid group is the direct sulfonation of a pre-formed benzimidazole ring. This is typically achieved using sulfonating agents like concentrated sulfuric acid, fuming sulfuric acid, or chlorosulfonic acid.[4][5] The sulfonation generally occurs at the 5-position of the benzimidazole ring.[5][6]
Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole-5-sulfonic acid
This protocol outlines a two-step process: the synthesis of 2-phenylbenzimidazole followed by its sulfonation.
Step 1: Synthesis of 2-Phenylbenzimidazole
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
A catalytic amount of an acid, such as p-toluenesulfonic acid, can be added to facilitate the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid, wash with cold ethanol, and dry to obtain 2-phenylbenzimidazole.
Step 2: Sulfonation of 2-Phenylbenzimidazole
-
Carefully add 2-phenylbenzimidazole (1.0 eq) to an excess of concentrated sulfuric acid at room temperature with stirring.
-
Heat the mixture to 120-140°C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from water to yield 2-phenyl-1H-benzimidazole-5-sulfonic acid.[4][7]
Comparative Data: Conventional vs. Microwave-Assisted Synthesis
Modern techniques such as microwave irradiation can significantly improve reaction times and yields compared to conventional heating methods.
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 2-8 hours | 70-85 | [8] |
| Microwave Irradiation | 3-10 minutes | 85-95 | [9] |
Alternative 2: Synthesis from Pre-functionalized Phenylenediamines
An alternative to post-synthesis sulfonation is to begin with a functionalized o-phenylenediamine. For instance, 3,4-diaminobenzenesulfonic acid can be used as a starting material to directly synthesize benzimidazole-5-sulfonic acid derivatives.[10]
Experimental Protocol: One-Pot Synthesis of 2-Aryl-1H-benzimidazole-5-sulfonic Acids
-
In an aqueous solution, 3,4-diaminobenzenesulfonic acid (1.0 eq) is reacted with an aromatic aldehyde (1.0-1.2 eq) and sodium bisulfite (1.0-2.0 eq).
-
The reaction is typically carried out at a pH between 4 and 7.
-
The mixture is heated to reflux for 3-5 hours.
-
Upon cooling, the product precipitates and can be isolated by filtration.[10]
This method offers the advantage of a one-pot synthesis and avoids the use of harsh sulfonating agents.
Workflow Comparison
Caption: Comparative workflows for synthesizing sulfonated benzimidazoles.
Alternative 3: N-1 Amination and Functionalization
Introducing a substituent at the N-1 position, such as the amino group in this compound, can be achieved through various N-alkylation or N-arylation reactions. Direct N-amination is less common but can be accomplished through specialized reagents. A more practical approach for creating N-1 substituted analogs involves the use of N-substituted o-phenylenediamines.
Experimental Protocol: Synthesis of 1,2-Disubstituted Benzimidazoles
-
Start with an N-substituted o-phenylenediamine (e.g., N-phenyl-o-phenylenediamine) (1.0 eq).
-
Condense with an appropriate aldehyde (1.0 eq) in the presence of a catalyst.
-
Microwave-assisted synthesis using a catalytic amount (1 mol%) of Erbium triflate (Er(OTf)3) under solvent-free conditions has been shown to be highly efficient, yielding products in over 96% yield within 5 minutes.[9]
This method provides a direct route to N-1, 2-disubstituted benzimidazoles, which can then be subjected to sulfonation if required.
Causality Behind Experimental Choices
-
Catalyst Selection: The use of Lewis acids like Er(OTf)3 or solid-supported catalysts like sulfonic acid functionalized silica enhances the electrophilicity of the carbonyl carbon in the aldehyde or carboxylic acid, facilitating the nucleophilic attack by the amino group of the o-phenylenediamine and promoting cyclization.[9][11]
-
Solvent-Free and Microwave Conditions: These conditions are chosen not only for their environmental benefits ("green chemistry") but also for their efficiency.[9] Microwaves provide rapid and uniform heating, accelerating reaction rates dramatically. Solvent-free conditions increase reactant concentration, often leading to higher yields and simpler product isolation.
-
pH Control: In aqueous reactions, such as the synthesis from 3,4-diaminobenzenesulfonic acid, maintaining a pH between 4 and 7 is crucial. This ensures that the amino groups of the phenylenediamine are sufficiently nucleophilic to react with the aldehyde, while also keeping the sulfonic acid group in its salt form, which can influence solubility and reactivity.[10]
Reaction Pathway: Catalyzed Benzimidazole Synthesis
Caption: Simplified catalyzed reaction pathway for benzimidazole formation.
Conclusion: A Modular Toolbox for Bioactive Benzimidazole Synthesis
While this compound provides a direct route to a specific class of compounds, the alternatives presented here offer a more flexible and modular "toolbox" for the synthesis of a wider array of bioactive benzimidazoles. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, available starting materials, and required scale of the synthesis.
The post-synthesis functionalization approach and the use of pre-functionalized o-phenylenediamines are powerful strategies that empower researchers to design and create novel benzimidazole derivatives with tailored pharmacological properties. The adoption of modern synthetic techniques, such as microwave-assisted and catalyzed reactions, further enhances the efficiency and environmental friendliness of these approaches, accelerating the pace of drug discovery and development.
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A Comparative Guide to the Reactivity of 1-Aminobenzimidazole and 2-Aminobenzimidazole for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, benzimidazoles stand out as a privileged scaffold, forming the core of numerous pharmacologically active agents.[1][2] Among their derivatives, aminobenzimidazoles are of particular interest due to their versatile reactivity and significant biological activities. This guide provides an in-depth, objective comparison of the chemical reactivity of two key isomers: 1-aminobenzimidazole and 2-aminobenzimidazole. Understanding the nuanced differences in their electronic and steric properties is paramount for researchers engaged in the synthesis of novel therapeutic agents and functional materials. This document moves beyond a simple recitation of facts to explain the underlying principles governing their reactivity, supported by experimental evidence and computational insights.
Structural and Electronic Overview: The Basis of Differential Reactivity
The positional difference of the amino group in 1-aminobenzimidazole and 2-aminobenzimidazole fundamentally dictates their chemical behavior. This seemingly minor structural alteration leads to significant differences in electron density distribution, steric hindrance around the reactive centers, and the relative basicity of the nitrogen atoms.
In 1-aminobenzimidazole , the exocyclic amino group is directly attached to a nitrogen atom of the imidazole ring. This N-N bond introduces unique electronic properties, influencing the nucleophilicity of both the exocyclic and endocyclic nitrogen atoms.
Conversely, in 2-aminobenzimidazole , the amino group is attached to the C2 carbon of the imidazole ring, a position analogous to a guanidine moiety within the heterocyclic system. This arrangement results in a tautomeric equilibrium between the amino and imino forms, significantly impacting its reactivity profile.[2]
Comparative Reactivity Analysis
This section delves into a detailed comparison of the reactivity of 1-aminobenzimidazole and 2-aminobenzimidazole in key chemical transformations.
N-Alkylation and N-Acylation: A Tale of Two Nucleophiles
The presence of multiple nitrogen atoms in both isomers makes N-alkylation and N-acylation reactions crucial for their functionalization. However, the regioselectivity and reaction rates differ significantly.
1-Aminobenzimidazole:
-
N-Alkylation: The primary site of alkylation in 1-aminobenzimidazole is the exocyclic amino group, which is generally more nucleophilic than the endocyclic nitrogen atoms. However, the reaction conditions can influence the regioselectivity.[3]
-
N-Acylation: Acylation of 1-aminobenzimidazole also predominantly occurs at the exocyclic amino group to form 1-acylaminoimidazoles.[4]
2-Aminobenzimidazole:
-
N-Alkylation: 2-Aminobenzimidazole exhibits more complex behavior upon alkylation. The reaction can occur at the N1, N3, or the exocyclic amino group, often leading to a mixture of products.[5][6] The regioselectivity is highly dependent on the nature of the alkylating agent, the base used, and the reaction solvent.[3][7] For instance, catalyst-controlled chemoselective N-arylation has been developed to selectively target either the endocyclic or exocyclic nitrogen.
-
N-Acylation: Acylation of 2-aminobenzimidazole typically occurs at the more nucleophilic exocyclic amino group or at the N1 position of the imidazole ring.[2][8][9][10] The reaction of substituted benzoyl chlorides with 2-aminobenzimidazole has been a common method for synthesizing various derivatives.[11]
Experimental Protocol: A General Procedure for N-Acylation of 2-Aminobenzimidazole
This protocol describes a typical procedure for the N-acylation of 2-aminobenzimidazole, a common reaction in the synthesis of its derivatives.
-
Dissolution: Dissolve 2-aminobenzimidazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir at room temperature.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Table 1: Comparison of N-Alkylation and N-Acylation Reactivity
| Feature | 1-Aminobenzimidazole | 2-Aminobenzimidazole |
| Primary Reaction Site | Exocyclic amino group | Exocyclic amino or endocyclic N1/N3 |
| Regioselectivity | Generally high for the exocyclic amino group | Often leads to mixtures, controllable with specific catalysts/conditions |
| Influencing Factors | Reaction conditions | Alkylating/acylating agent, base, solvent, catalyst |
Electrophilic Aromatic Substitution: Activating Effects and Directing Groups
The benzimidazole ring is susceptible to electrophilic aromatic substitution, and the position of the amino group influences the rate and regioselectivity of these reactions.[12]
1-Aminobenzimidazole:
The amino group at the N1 position is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene ring (C4, C5, C6, and C7). The electron-donating nature of the amino group increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
2-Aminobenzimidazole:
The amino group at the C2 position also activates the benzene ring towards electrophilic substitution.[2] It directs incoming electrophiles primarily to the C5 and C6 positions. The activating effect is due to the electron-donating resonance of the amino group.
Diagram: Electrophilic Aromatic Substitution Sites
Caption: Preferred sites of electrophilic attack on 1- and 2-aminobenzimidazole.
Diazotization and the Sandmeyer Reaction: A Test of Amine Reactivity
Diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, leading to versatile diazonium salts that can be transformed into a wide array of functional groups via reactions like the Sandmeyer reaction.[13][14][][16]
1-Aminobenzimidazole:
The exocyclic primary amino group of 1-aminobenzimidazole can undergo diazotization to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce various substituents at the N1-amino position.
2-Aminobenzimidazole:
The exocyclic amino group of 2-aminobenzimidazole can also be diazotized. The resulting diazonium salt is an important intermediate for the synthesis of various 2-substituted benzimidazoles.[17]
Experimental Protocol: Diazotization and Sandmeyer Reaction of an Aminobenzimidazole
This protocol outlines the general steps for the diazotization of an aminobenzimidazole followed by a Sandmeyer reaction to introduce a halogen.
-
Diazotization:
-
Dissolve the aminobenzimidazole (1 equivalent) in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl, H2SO4).
-
Slowly add a solution of sodium nitrite (NaNO2, 1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (e.g., Chlorination):
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, catalytic amount) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it, and purify the product.
-
Diagram: Diazotization and Sandmeyer Reaction Workflow
Caption: General workflow for the functionalization of aminobenzimidazoles via diazotization.
Computational Insights into Reactivity
Computational studies, particularly Density Functional Theory (DFT), provide valuable insights into the electronic properties that govern the reactivity of these isomers. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) can help predict the most likely sites for nucleophilic and electrophilic attack.
-
HOMO (Highest Occupied Molecular Orbital): The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity towards electrophiles. Computational studies have shown that for 2-aminobenzimidazole, the HOMO is largely localized on the exocyclic amino group and the imidazole ring, indicating these are the primary sites for electrophilic attack.[18][19]
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy and localization of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests greater susceptibility to nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, with red regions indicating high electron density (nucleophilic sites) and blue regions indicating low electron density (electrophilic sites).
While direct comparative computational studies on both isomers are limited in the literature, the available data on 2-aminobenzimidazole and related systems suggest that the exocyclic amino group is a highly nucleophilic center.[20][21][22] For 1-aminobenzimidazole, the exocyclic amino nitrogen is also expected to be highly nucleophilic due to the alpha effect, but the adjacent ring nitrogen might modulate its reactivity.
Conclusion
The reactivity of 1-aminobenzimidazole and 2-aminobenzimidazole, while both rooted in the benzimidazole scaffold, exhibits distinct characteristics governed by the position of the amino substituent. 2-Aminobenzimidazole, with its guanidine-like C2-amino group, often displays more complex reactivity, particularly in N-alkylation and N-acylation, offering multiple reaction sites that can be selectively targeted under specific conditions. 1-Aminobenzimidazole, in contrast, tends to react more predictably at its exocyclic amino group. Both isomers are activated towards electrophilic aromatic substitution, with the amino group directing incoming electrophiles to different positions on the benzene ring.
For researchers and drug development professionals, a thorough understanding of these differences is crucial for the rational design and synthesis of novel benzimidazole-based compounds. The choice between a 1-amino or 2-amino starting material will have profound implications for the subsequent chemical transformations and the final molecular architecture. This guide serves as a foundational resource to inform these critical decisions, enabling the strategic development of new chemical entities with desired pharmacological profiles.
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A Senior Application Scientist's Guide to Orthogonal Cross-Validation for the Characterization of 1-Aminobenzimidazole-2-sulfonic acid
Introduction: Beyond Single-Method Confidence
In pharmaceutical development, the unambiguous characterization of an active pharmaceutical ingredient (API) is the bedrock of safety and efficacy. 1-Aminobenzimidazole-2-sulfonic acid, a heterocyclic compound featuring both a basic amino group and a strongly acidic sulfonic acid group, presents a unique analytical challenge. Its zwitterionic potential and aromatic structure demand a multi-faceted characterization approach.
This guide moves beyond the validation of a single analytical method to detail a more robust philosophy: the cross-validation of results from multiple, orthogonal techniques. Orthogonal methods are those that measure the same analyte property—such as identity, purity, or concentration—using fundamentally different chemical or physical principles. By comparing the results from these disparate techniques, we build a self-validating system where each result corroborates the others, providing a high degree of confidence in the final characterization report. This approach is not merely good science; it aligns with the lifecycle-based, risk-managed principles outlined in modern regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Pillar 1: Purity and Assay via High-Performance Liquid Chromatography (HPLC)
The primary role of HPLC in this context is to determine the purity of this compound and provide a precise assay (quantification). The choice of method is critical due to the compound's polar nature.
Expertise & Rationale: A standard reversed-phase (like a C18) method may provide poor retention and peak shape for this highly polar, acidic compound.[5] Therefore, a mixed-mode chromatographic approach is selected. Specifically, a column with both reversed-phase and anion-exchange characteristics provides a robust mechanism for retaining the sulfonic acid moiety while still interacting with the benzimidazole core, leading to excellent peak symmetry and resolution.[6] This choice directly addresses the physicochemical properties of the analyte for a more reliable separation.
Experimental Protocol: HPLC-UV for Purity and Assay
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: Mixed-Mode Reversed-Phase/Anion-Exchange Column (e.g., Amaze TR, 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (determined from UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.
-
Sample Preparation: Prepare the sample to be tested at the same target concentration as the standard.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The system is deemed suitable if it meets predefined criteria based on USP <621> guidelines.[7][8][9]
-
Precision: Relative Standard Deviation (RSD) of the peak area for the five replicates must be ≤ 2.0%.[9]
-
Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.[9]
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Purity (Area %): Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Assay: Calculate the concentration of the sample against the reference standard using the external standard method.
-
Pillar 2: Identity Confirmation via LC-Mass Spectrometry (LC-MS)
While HPLC provides quantitative data on purity, it offers limited information on identity. LC-MS, particularly with a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (QToF), provides an unambiguous molecular formula and structural fragments, serving as a powerful orthogonal confirmation of identity.[10]
Expertise & Rationale: The goal here is not just to see a peak at the expected mass, but to obtain an accurate mass measurement within a very tight tolerance (e.g., < 5 ppm). This level of accuracy allows for the confident determination of the elemental composition, distinguishing the target compound from potential isomers or impurities with the same nominal mass.[10] The fragmentation pattern (MS/MS) serves as a molecular fingerprint, confirming the connectivity of the benzimidazole core and the sulfonic acid group.[11][12]
Experimental Protocol: High-Resolution LC-MS
-
System Preparation:
-
LC-MS System: An HPLC or UPLC system coupled to a QToF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: Use the same column and mobile phase conditions as the HPLC-UV method, but replace the non-volatile buffer (Ammonium Acetate) with a volatile alternative like 0.1% Formic Acid in both water and acetonitrile to ensure MS compatibility.[13]
-
Ionization Mode: ESI positive and negative modes will be screened. Given the structure, ESI positive mode should readily protonate the amino group ([M+H]+), while ESI negative mode will deprotonate the sulfonic acid group ([M-H]-).
-
-
Analysis:
-
Inject a diluted sample solution (~10 µg/mL).
-
Full Scan MS: Acquire data in full scan mode to determine the accurate mass of the parent ion.
-
Tandem MS (MS/MS): Acquire fragmentation data on the parent ion to elucidate structural information.
-
-
Data Interpretation:
-
Compare the measured accurate mass to the theoretical mass of this compound (C₇H₇N₃O₃S, Theoretical [M+H]⁺ = 214.0281).
-
Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the benzimidazole ring and the loss of SO₃.
-
Pillar 3: Definitive Structural Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. It provides definitive information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. It is highly specific and serves as a crucial cross-validation tool for both identity and purity.[14]
Expertise & Rationale: While HPLC may show a single peak, NMR can reveal the presence of co-eluting impurities or structural isomers that are invisible to UV detection. A clean ¹H and ¹³C NMR spectrum is powerful evidence of high purity. The choice of solvent, DMSO-d₆, is intentional; its ability to exchange with the acidic (SO₃H) and amine (NH₂, NH) protons makes these protons visible in the ¹H spectrum, providing a more complete picture of the molecule.[15]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key signals expected include distinct aromatic protons on the benzimidazole ring and broad, exchangeable peaks for the NH, NH₂, and SO₃H protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments, including the aromatic and imidazole carbons.
-
-
Data Interpretation:
-
Confirm the number of protons and carbons and their chemical shifts against the expected structure.
-
Integrate the proton signals to confirm their relative ratios.
-
Scrutinize the spectra for any unexpected signals, even at low levels, which could indicate impurities.
-
Pillar 4: Fundamental Compositional Verification via Elemental Analysis
Elemental Analysis (CHNS) provides a fundamental, quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound.[16] This technique is completely orthogonal to the chromatographic and spectroscopic methods described above.
Expertise & Rationale: A successful elemental analysis that matches the theoretical composition provides strong, independent evidence that the correct molecular formula has been assigned. It is a simple yet powerful check that validates the interpretations from HRMS and NMR. A significant deviation could indicate the presence of residual solvents, inorganic salts, or an incorrect structural assignment.
Experimental Protocol: CHNS Elemental Analysis
-
Sample Preparation: Accurately weigh ~2-3 mg of the dried sample into a tin capsule.
-
Instrument: A calibrated CHNS elemental analyzer.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
-
Data Interpretation: Compare the experimentally determined weight percentages of C, H, N, and S to the theoretical values for C₇H₇N₃O₃S. The results should be within an acceptable tolerance (typically ±0.4%).
The Cross-Validation Workflow: An Integrated Approach
The true power of this methodology lies not in the individual results, but in their synthesis. Each technique provides a piece of the puzzle, and together they create a validated, trustworthy, and complete picture of the molecule.
Caption: Orthogonal cross-validation workflow for API characterization.
Data Summary and Comparison
The following table presents hypothetical, yet realistic, data for a high-purity batch of this compound, demonstrating how results from each technique are compared and cross-validated.
| Parameter | Technique | Theoretical / Specification | Experimental Result | Conclusion |
| Purity | HPLC-UV (Area %) | ≥ 99.5% | 99.8% | Pass. High purity confirmed. |
| Assay | HPLC-UV (vs. Ref Std) | 98.0% - 102.0% | 100.5% | Pass. Accurate quantification achieved. |
| Identity (Accurate Mass) | LC-HRMS ([M+H]⁺) | 214.0281 | 214.0279 (0.9 ppm error) | Pass. Excellent mass accuracy confirms the elemental formula C₇H₇N₃O₃S. |
| Identity (Structure) | ¹H & ¹³C NMR | Spectrum consistent with the proposed structure. | All expected proton and carbon signals present with correct multiplicity and integration. No significant unknown signals observed. | Pass. Definitive structural confirmation. Corroborates HPLC purity. |
| Elemental Composition | CHNS Analysis | C: 39.43%H: 3.31%N: 19.71%S: 15.04% | C: 39.35%H: 3.35%N: 19.65%S: 15.11% | Pass. Experimental values are within ±0.4% of theoretical, validating the molecular formula derived from HRMS. |
Conclusion: A Foundation of Trustworthiness
The characterization of a pharmaceutical compound like this compound cannot rely on a single analytical result. By designing a self-validating system of orthogonal methods—chromatographic, spectroscopic, and elemental—we establish a chain of evidence. The purity value from HPLC is trustworthy because NMR and LC-MS confirm the identity of that primary peak and reveal no hidden impurities. The molecular formula from high-resolution mass spectrometry is reliable because it is independently verified by the fundamental data from elemental analysis. This integrated, cross-validated approach ensures the highest level of scientific integrity, providing a robust and defensible characterization package that meets the stringent expectations of drug development professionals and regulatory authorities.[17][18][19][20]
References
- HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Highlights from FDA's Analytical Test Method Valid
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks (YouTube).
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Validation of Analytical Procedures Q2(R2).
- ICH and FDA Guidelines for Analytical Method Valid
- Study of mass spectra of benzimidazole derivatives.
- A Guide to Cross-Validation of Analytical Methods Between Labor
- Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering.
- FDA Releases Guidance on Analytical Procedures.
- ICH Guidance Q14 / Q2(R2)
- HPLC Methods for analysis of Benzenesulfonic acid.
- Electron impact mass spectrometry of some 1- and 2-benzimidazole deriv
- Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column. SIELC Technologies.
- (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.
- What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.
- Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof.
- Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ.
- Pharmaceutical Analytical Methods Validation, Verification and Transfer.
- HPLC Analysis according to USP and Ph. EUR. Analytics-Shop.
- HPLC Methods for analysis of Camphor-10-sulfonic Acid.
- Organosulfur compound | Definition, Structures, Examples, & Facts. Britannica.
- Understanding USP Chapter 621: HPLC Method Guidelines. Phenomenex.
- Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology.
- Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.
- Hplc calibr
- 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. Journal of Applied Pharmaceutical Science.
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- Sulfur. Wikipedia.
- Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. CONICET.
- 2-Aminobenzimidazole(934-32-7) 1H NMR spectrum. ChemicalBook.
- Organosulfur compounds. SciSpace.
- Determination of seven organosulfur compounds in garlic by high-performance liquid chrom
- Spectroscopic and X-ray crystal structure of 2-aminobenzimidazole-trinitrobenzene charge-transfer and 2-aminobenzimidazole-picric acid ion-pair derivatives.
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Deriv
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.
- 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling.
- (PDF) Synthesis and Characterization of Some Heterocyclic Compounds from 1-amino-2-naphthol-4-sulfonic acid and their antibacterial activity.
- Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. EconPapers.
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- 20. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 1-Aminobenzimidazole-2-sulfonic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Aminobenzimidazole-2-sulfonic acid could not be located. The following guidance is based on safety data for structurally similar compounds, including 2-Aminobenzimidazole, aniline-2-sulfonic acid, and general safety protocols for sulfonic acids. Researchers must consult the SDS provided by their supplier for the specific compound being used and conduct a thorough risk assessment before commencing any work. This guide provides essential safety and logistical information for laboratory professionals.
The unique trifecta of an amino group, a benzimidazole core, and a sulfonic acid moiety in this compound necessitates a comprehensive personal protective equipment (PPE) strategy. The potential for this compound to exhibit hazards associated with each of these functional groups—corrosivity from the sulfonic acid, skin and eye irritation from the aromatic amine, and potential for respiratory irritation—demands a cautious and well-informed approach to its handling.
Hazard Analysis and PPE Selection
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards are anticipated to be skin and eye irritation or burns, and respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3][4] The following table outlines the recommended PPE based on an analysis of related compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compliant with EN 374 standards for chemical protection. | To prevent direct skin contact with the compound, which may cause irritation or burns.[2][5] |
| Eye and Face Protection | Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[1][6] | To protect the eyes from dust particles and potential splashes, which could cause serious eye irritation or damage.[1][2][3] |
| Skin and Body Protection | A lab coat, fully buttoned, with long sleeves. Full-length pants and closed-toe shoes are mandatory. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be necessary if handling the compound as a powder outside of a chemical fume hood or if engineering controls are insufficient to maintain exposure below acceptable limits.[7][8] | To prevent inhalation of the compound, which may cause respiratory irritation.[1][3][4] |
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control, especially when weighing or transferring the solid material, to minimize inhalation exposure.[1][7]
-
Eyewash and Safety Shower: Ensure that a fully functional and easily accessible eyewash station and safety shower are located in the immediate vicinity of the work area.[1][2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Designate a specific, clean, and uncluttered area for the procedure.
-
Donning PPE:
-
Put on the lab coat and ensure it is fully buttoned.
-
Don chemical safety goggles. If a splash hazard exists, also don a face shield.
-
Put on chemical-resistant gloves, ensuring they fit properly and have no visible defects.
-
-
Handling the Compound:
-
Carefully weigh and transfer the solid compound within a chemical fume hood to control dust.
-
Avoid creating dust. If dust is generated, use appropriate respiratory protection.
-
If the compound comes into contact with your gloves, remove them immediately, wash your hands, and don a new pair.
-
-
Decontamination and Doffing PPE:
-
After handling is complete, decontaminate the work area.
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Remove the lab coat.
-
Remove safety goggles and face shield.
-
Wash hands thoroughly with soap and water.[1]
-
-
Disposal:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3]
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- DC Fine Chemicals. (n.d.). Safety Data Sheet: 1-Amino-2-naphthol-4-sulfonic acid.
- Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
- Chemtronics. (2018). Safety Data Sheet: Sulphonic Acid, 90%.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
